1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Description
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Properties
IUPAC Name |
1-bromo-3-fluoro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPADPFJPFQOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696834 | |
| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-03-5 | |
| Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a halogenated and sulfur-containing aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, purification methods, and in-depth analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile chemical building block.
Introduction: The Significance of Halogenated Thioanisole Derivatives
Halogenated and sulfur-containing benzene derivatives are pivotal scaffolds in the design and synthesis of novel therapeutic agents. The unique electronic properties conferred by halogen substituents, such as fluorine and bromine, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. The introduction of a methylsulfanyl group further expands the chemical space, offering opportunities for additional functionalization and interaction with biological targets. This compound (CAS No. 453566-03-5), with its distinct substitution pattern, represents a valuable intermediate for the construction of complex molecules in drug discovery programs.
Strategic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of the aromatic ring by the electron-withdrawing halogen substituents to facilitate the displacement of a bromide ion by a methylthiolate nucleophile.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The chosen synthetic route commences with the commercially available starting material, 1,3-dibromo-5-fluorobenzene. The reaction with sodium thiomethoxide in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), provides the target compound in good yield.
Physical and chemical properties of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
An In-depth Technical Guide to 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene for Advanced Chemical Research
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. This compound (CAS No: 453566-03-5 ) emerges as a highly valuable, trifunctionalized building block for researchers and drug development professionals.[1][2] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methylsulfanyl group—offers a powerful toolkit for molecular design.
This guide provides a senior application scientist's perspective on the physical and chemical properties, synthetic utility, and strategic applications of this compound. We will delve into not just the "what" but the "why," exploring the causality behind its reactivity and its potential to unlock novel chemical space for the development of next-generation therapeutics and advanced materials. The presence of fluorine can enhance metabolic stability and receptor binding affinity, while the bromo and methylsulfanyl groups serve as versatile handles for a variety of chemical transformations.[3]
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. While extensive experimental data for this compound is not widely published, we can delineate its core identifiers and predict its spectroscopic characteristics based on established principles and analysis of analogous structures.
Physical and Chemical Properties
The key identifying information for this compound is summarized in the table below. It is important to note that properties such as melting point, boiling point, and solubility are not available in publicly accessible literature and would require experimental determination.
| Property | Value | Source |
| CAS Number | 453566-03-5 | [1][2] |
| Molecular Formula | C₇H₆BrFS | [1] |
| Molecular Weight | 221.09 g/mol | [1] |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | N/A |
Predicted Spectroscopic Signature
The true identity and purity of a compound are confirmed through spectroscopic analysis. Below are the anticipated features in NMR and Mass Spectrometry, which are essential for reaction monitoring and final product characterization.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm), each corresponding to the protons on the benzene ring. The methyl group of the methylsulfanyl moiety will appear as a singlet further upfield (typically δ 2.4-2.6 ppm). The coupling patterns of the aromatic protons will be complex due to splitting by each other (ortho and meta coupling) and by the fluorine atom (³JHF and ⁴JHF).
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will exhibit smaller C-F couplings. The carbon attached to bromine will be in the δ 110-125 ppm range, while the methyl carbon will be a sharp signal around δ 15-20 ppm.
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, which provides a clean and sensitive handle for tracking the molecule. The chemical shift will be characteristic of a fluoro-aromatic compound.
-
Mass Spectrometry (MS): Electron ionization (EI-MS) will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 220 and 222.
Section 2: Synthesis and Purification Workflow
A reliable synthetic route is paramount for utilizing any chemical building block. While specific literature procedures for this compound are scarce, a logical and robust synthetic pathway can be designed from commercially available starting materials.
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with 1,3,5-trifluorobenzene. The strategy involves a selective nucleophilic aromatic substitution (SₙAr) followed by a regioselective bromination. The high electronegativity of the fluorine atoms activates the ring for nucleophilic attack, and the directing effects of the substituents guide the subsequent bromination.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a representative, field-proven methodology for the proposed transformation. Self-Validation Check: Each step includes a characterization checkpoint to ensure the integrity of the intermediate before proceeding.
Step 1: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
-
Reactor Setup: To a dry, nitrogen-purged, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add anhydrous N,N-Dimethylformamide (DMF) (10 volumes relative to the limiting reagent).
-
Reagent Addition: Add sodium thiomethoxide (1.05 equivalents) to the DMF and stir until dissolved. Cool the solution to 0°C using an ice bath.
-
Substrate Addition: Add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water (20 volumes) and extract with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Validate the structure of the resulting 1-fluoro-3-(methylsulfanyl)benzene intermediate by NMR spectroscopy.
Step 2: Regioselective Bromination
-
Reactor Setup: In a separate dry, nitrogen-purged flask, dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Catalyst/Reagent Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or use N-Bromosuccinimide (NBS) in concentrated sulfuric acid for a milder approach.
-
Bromine Addition: Cool the mixture to 0°C and add liquid bromine (1.1 equivalents) dropwise. Causality Note: The fluoro and methylsulfanyl groups are ortho-, para-directing. The position between them is sterically hindered, and the position para to the fluorine is already substituted. Therefore, bromination is directed to the position para to the methylsulfanyl group.
-
Reaction & Quenching: Stir the reaction at 0°C to room temperature until TLC/GC-MS indicates full conversion. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine, followed by sodium bicarbonate solution to neutralize the acid.
-
Workup & Purification: Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate. Purify the final product, this compound, by flash chromatography or distillation under reduced pressure.
Section 3: Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its capacity for controlled, stepwise modification. The distinct reactivity of its functional groups allows it to serve as a versatile scaffold.
Core Reactivity Centers
-
C-Br Bond: This is the primary site for cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed transformations, enabling the introduction of diverse aryl, alkyl, alkynyl, or amino groups.
-
-SMe Group: The methylsulfanyl group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties of the molecule, turning the group from an electron-donor to a powerful electron-withdrawing group, which can be useful for tuning the properties of a final compound.
-
Aromatic Ring: The positions ortho to the bromine and fluorine atoms are activated for further functionalization, such as lithiation followed by electrophilic quench, although regioselectivity can be challenging.
Caption: Key reaction pathways for synthetic diversification.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol exemplifies the use of the C-Br bond as a synthetic handle.
-
Reaction Setup: Combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a flask.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture under a nitrogen atmosphere at 80-100°C for 4-12 hours.
-
Monitoring and Workup: Monitor by TLC. After completion, cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired biaryl compound.
Section 4: Strategic Value in Drug Discovery
The incorporation of this specific scaffold into drug candidates is a strategic choice rooted in established medicinal chemistry principles. Halogenated aromatic compounds are pivotal intermediates in the synthesis of complex organic molecules that form the basis of many drugs.[4]
-
Metabolic Stability: The fluorine atom can block sites of metabolism (P450 oxidation), increasing the half-life of a drug molecule.
-
Lipophilicity and Permeability: The combination of F, Br, and SMe groups provides a unique lipophilicity profile that can be fine-tuned. This is critical for optimizing a compound's ability to cross cell membranes and reach its target, a key consideration in designing drugs for the "beyond rule of 5" (bRo5) chemical space.[5]
-
Target Engagement: The fluorine and the sulfur atom (especially when oxidized to a sulfone) can act as hydrogen bond acceptors, forming key interactions with protein targets like kinases or proteases. The trifunctional nature of the ring allows for precise 3D orientation of substituents to maximize these interactions.
-
Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. It can be used to probe pockets of a biological target, with each functional group serving as a vector for growing the fragment into a more potent lead compound.
Section 5: Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. While a specific, detailed hazard profile is not available, the safety data for structurally related halogenated compounds provides a strong basis for a conservative handling protocol.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This proactive and informed approach to safety ensures a secure research environment and the integrity of experimental outcomes.
References
- ChemicalBook. (2025-07-19).
- Pharmaffiliates. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- MySkinRecipes. (n.d.). 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene.
- Chem-Impex. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene.
- Chem-Tools. (n.d.). This compound.
-
Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. 1-Bromo-3-fluoro-5-methylsulfanylbenzene - Safety Data Sheet [chemicalbook.com]
- 2. chem-tools.com [chem-tools.com]
- 3. 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth technical analysis of the predicted ¹H and ¹³C NMR spectral data for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a compound of interest for its potential applications in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its NMR spectra, we aim to equip researchers with the predictive knowledge necessary to identify and characterize this and structurally related molecules.
This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a detailed rationale for the predicted spectral features, grounded in the fundamental principles of NMR theory. We will explore the intricate interplay of substituent effects on chemical shifts and the nuances of spin-spin coupling, particularly the influence of the fluorine atom. This predictive approach is invaluable in scenarios where a reference spectrum is unavailable, guiding synthetic chemists in reaction monitoring and final product confirmation.
Core Principles of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is a phenomenon wherein atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation. The precise frequency of this resonance is exquisitely sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of its position within a molecule.
Chemical Shift (δ) : The position of a signal in an NMR spectrum, known as the chemical shift, is determined by the degree of shielding or deshielding experienced by a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
Spin-Spin Coupling (J-coupling) : The magnetic field of a nucleus can influence the magnetic field of its neighbors through the bonding electrons, a phenomenon known as spin-spin coupling. This interaction causes NMR signals to split into multiple lines, a pattern referred to as multiplicity. The spacing between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds and the dihedral angle separating the coupled nuclei.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl protons of the methylsulfanyl group.
Figure 2: Predicted spin-spin coupling interactions in the aromatic region.
Aliphatic Region:
-
-SCH₃: The methyl group of the methylsulfanyl substituent will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.5 ppm. The ¹H NMR spectrum of thioanisole shows the methyl protons at approximately 2.45 ppm. [1]
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon.
Aromatic Carbons:
The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
-
C-1 (C-Br): The carbon directly attached to bromine will be significantly deshielded.
-
C-2: This carbon is adjacent to the bromine and will be influenced by its inductive effect.
-
C-3 (C-F): The carbon bonded to the highly electronegative fluorine atom will experience a strong deshielding effect and will appear at a very downfield position. It will also exhibit a large one-bond carbon-fluorine coupling (¹JCF).
-
C-4: This carbon is situated between two deshielding groups (F and S) and will be shifted downfield.
-
C-5 (C-S): The carbon attached to the sulfur atom will have its chemical shift influenced by the sulfur's electronegativity and resonance effects.
-
C-6: This carbon is ortho to the methylsulfanyl group and will be shielded relative to an unsubstituted benzene.
Carbon-Fluorine Coupling:
A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings, which can be observed over multiple bonds.
-
C-3: A large doublet due to ¹JCF (typically 240-250 Hz).
-
C-2 and C-4: Doublets due to ²JCF (typically 20-25 Hz).
-
C-1 and C-5: Doublets due to ³JCF (typically 5-10 Hz).
-
C-6: A smaller doublet due to ⁴JCF (typically 1-4 Hz).
Methyl Carbon:
-
-SCH₃: The methyl carbon will appear as a single peak in the upfield region of the spectrum, likely around 15-20 ppm. The ¹³C NMR spectrum of thioanisole shows the methyl carbon at approximately 15.8 ppm. [1]
Summary of Predicted NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-2 | 7.3 - 7.5 | t or dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-8 |
| H-4 | 7.0 - 7.2 | td | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
| H-6 | 6.8 - 7.0 | t | ⁴JHH ≈ 2-3, ⁵JHF ≈ 0-3 |
| -SCH₃ | ~2.5 | s | - |
| ¹³C NMR | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (Hz) |
| C-1 (C-Br) | 120 - 125 | d | ³JCF ≈ 5-10 |
| C-2 | 115 - 120 | d | ²JCF ≈ 20-25 |
| C-3 (C-F) | 160 - 165 | d | ¹JCF ≈ 240-250 |
| C-4 | 110 - 115 | d | ²JCF ≈ 20-25 |
| C-5 (C-S) | 135 - 140 | d | ³JCF ≈ 5-10 |
| C-6 | 125 - 130 | d | ⁴JCF ≈ 1-4 |
| -SCH₃ | 15 - 20 | s | - |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound on a modern NMR spectrometer (e.g., a Bruker Avance series).
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. [2]* Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Spectrometer Setup:
-
Insert the sample into the spectrometer's autosampler or manually place it in the magnet.
-
Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks. Modern spectrometers often have automated shimming routines.
-
Tune and match the probe for the specific nucleus being observed to maximize sensitivity.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Set the number of scans (e.g., 8-16 for a moderately concentrated sample).
-
Set the relaxation delay (d1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Set the number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
Set the relaxation delay (d1) to 2 seconds or longer to ensure quantitative data for all carbon types, including quaternary carbons.
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain (the NMR spectrum).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the chemical shift of a known signal (e.g., the residual solvent peak or TMS) to its correct value.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Perform peak picking to generate a list of chemical shifts.
Figure 3: A generalized workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and data from analogous structures, we have constructed a detailed spectral forecast that can serve as a valuable reference for researchers in the field. The provided experimental protocol further enhances the practical utility of this guide, offering a systematic approach to acquiring high-quality NMR data. As with any predictive analysis, experimental verification remains the ultimate standard. However, the insights presented herein offer a robust starting point for the structural confirmation of this and similar halogenated and sulfur-containing aromatic compounds.
References
-
Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H₂ pressure. The Royal Society of Chemistry. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Richards, S. A., & Hollerton, J. C. (2022). Essential Practical NMR for Organic Chemistry (2nd ed.). Wiley.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Abstract
This technical guide provides an in-depth, predictive analysis of the mass spectrometric behavior of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a strategic framework for method development, spectral interpretation, and data validation, grounded in the fundamental principles of mass spectrometry. We will explore ionization source selection, chromatographic strategies, and predict the fragmentation pathways under electron ionization, providing a robust, theoretical foundation for the empirical analysis of this and structurally related molecules. All protocols are presented as self-validating systems to ensure scientific rigor and data integrity.
Part 1: Compound Profile and Analytical Imperative
This compound is a substituted aromatic compound whose structural motifs—a brominated and fluorinated phenyl ring coupled with a thioether group—make it a molecule of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical or agrochemical development. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information.
This guide will establish a robust analytical strategy by first predicting the molecule's mass spectrometric characteristics and then detailing the experimental design required to confirm these predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFS | |
| Monoisotopic Mass | 221.9412 u | Calculated |
| Average Mass | 223.09 u | Calculated |
| Structure | ||
![]() | ||
| Key Features | Halogen (Br, F), Thioether (-SCH₃), Aromatic Ring |
Note: As no public database entry for the exact structure of this compound was found, its properties are derived from its constituent parts. The structure shown is a representation based on the IUPAC name.
Part 2: The Theoretical Mass Spectrum - A Predictive Approach
Before any sample is introduced into the mass spectrometer, a great deal can be inferred from the molecule's structure. This predictive step is crucial for designing an effective experiment and for interpreting the resulting data.
The Isotopic Signature: Bromine's Telltale Doublet
The most striking feature in the mass spectrum of a monobrominated compound is the molecular ion cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in two distinct peaks for the molecular ion (M⁺˙) and any bromine-containing fragments: one for the ion with ⁷⁹Br and another, two mass units higher (M+2), for the ion with ⁸¹Br. The relative intensity of these peaks will be approximately 1:1.[3]
This isotopic pattern is a definitive marker for the presence of a single bromine atom and is a primary validation checkpoint in spectral analysis.
| Ion | Isotope Composition | Calculated m/z | Expected Relative Abundance |
| [M]⁺˙ | C₇H₆⁷⁹BrFS | 221.9412 | ~100% |
| [M+1]⁺˙ | ¹³CC₆H₆⁷⁹BrFS | 222.9446 | ~7.6% |
| [M+2]⁺˙ | C₇H₆⁸¹BrFS | 223.9392 | ~97.3% |
| [M+3]⁺˙ | ¹³CC₆H₆⁸¹BrFS | 224.9425 | ~7.4% |
Note: Abundances are relative to the [M]⁺˙ peak and account for natural ¹³C and ³³S/³⁴S isotopes.
Part 3: Strategic Experimental Design
The choice of instrumentation and parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question being asked. For a small, relatively nonpolar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity assessment and structural confirmation.
Workflow for GC-MS Analysis
The overall experimental process follows a logical sequence from sample preparation to data analysis, with built-in validation steps.
Caption: High-level workflow for GC-MS analysis.
Ionization Method: Electron Ionization (EI)
Scientist's Rationale: Electron Ionization (EI) is the quintessential technique for GC-MS analysis of small, volatile molecules.[4] By bombarding the analyte with high-energy electrons (typically 70 eV), EI induces reproducible and extensive fragmentation.[5] This "hard" ionization technique creates a detailed fragmentation pattern that serves as a molecular fingerprint, which is invaluable for structural elucidation and for matching against spectral libraries like NIST.[6][7] The energy of 70 eV is a long-standing convention that maximizes ionization efficiency while ensuring that the fragmentation patterns are consistent across different instruments.
Sample Introduction: Gas Chromatography (GC)
Scientist's Rationale: The target analyte is a neutral, non-labile organic molecule, making it an ideal candidate for GC.[8][9] GC provides excellent separation of volatile and semi-volatile compounds, ensuring that the mass spectrometer analyzes a pure compound as it elutes from the column. This separation is critical for resolving the target analyte from solvents, impurities, or reaction byproducts.[10] A non-polar capillary column (e.g., DB-5ms) is a suitable starting point, as it separates compounds primarily based on boiling point.
Protocol: GC-MS System Setup and Validation
This protocol is designed to be a self-validating system, incorporating checks to ensure instrument performance and data quality.
Objective: To acquire a full-scan mass spectrum of this compound.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Step-by-Step Protocol:
-
System Preparation & Calibration:
-
Perform a system bake-out to remove contaminants.
-
Calibrate the mass analyzer using a standard calibration compound (e.g., PFTBA) to ensure mass accuracy across the desired m/z range (e.g., 40-400 amu).
-
Trustworthiness Check: The calibration report must show mass assignments within ±0.1 amu of the theoretical values for the calibrant ions.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in dichloromethane (DCM).
-
Create a working solution by diluting the stock to ~10 µg/mL in DCM.
-
Scientist's Rationale: DCM is a volatile solvent compatible with GC systems. The concentration is chosen to provide a strong signal without saturating the detector.
-
-
Method Parameters:
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250 °C | Maximizes analyte transfer to the column for sensitivity. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar column for broad applicability. |
| Carrier Gas | Helium, 1.0 mL/min | Inert, provides good chromatographic efficiency. |
| Oven Program | 50°C (1 min), ramp 10°C/min to 280°C (5 min) | A general-purpose program to ensure elution of the analyte. |
| MS Source | Electron Ionization (EI) | As discussed in Section 3.2. |
| EI Energy | 70 eV | Standard energy for reproducible fragmentation.[5] |
| Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
-
Analysis Sequence:
-
Inject a solvent blank (DCM) to verify system cleanliness.
-
Inject the prepared sample solution (1 µL).
-
Trustworthiness Check: The solvent blank should show no significant peaks at the expected retention time of the analyte.
-
Part 4: Predicted Fragmentation & Spectral Interpretation
Under 70 eV EI conditions, the molecular ion (M⁺˙) will be formed, which then undergoes a series of fragmentation reactions. The fragmentation pathways are governed by the relative stability of the resulting cations and neutral radicals.[6][11]
Key Fragmentation Pathways
The initial ionization is most likely to occur at the sulfur atom, which has lone pair electrons with the lowest ionization energy compared to the aromatic pi-system or the halogens.[5]
-
Loss of a Methyl Radical (•CH₃): This is a very common and favorable fragmentation for thioanisoles.[12] Cleavage of the S-CH₃ bond results in a stable, resonance-stabilized cation. This fragment will retain the bromine atom, and therefore should exhibit the characteristic 1:1 isotopic pattern at M-15 and M-13.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is another highly probable pathway.[13] The loss of the heavy bromine radical will result in a fragment ion at m/z 143. This peak will be a singlet, as it no longer contains bromine.
-
Loss of the Thio-methyl Radical (•SCH₃): Cleavage of the C-S bond can lead to the loss of the entire methylsulfanyl group. This would produce a bromofluorophenyl cation at m/z 174/176.
Caption: Predicted EI fragmentation pathways.
Summary of Predicted Ions
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Proposed Structure / Loss | Key Features |
| 222 / 224 | [C₇H₆BrFS]⁺˙ | Molecular Ion (M⁺˙) | 1:1 Isotopic Doublet |
| 207 / 209 | [C₆H₃BrFS]⁺ | Loss of •CH₃ | 1:1 Isotopic Doublet |
| 174 / 176 | [C₆H₃BrF]⁺ | Loss of •SCH₃ | 1:1 Isotopic Doublet |
| 143 | [C₇H₆FS]⁺ | Loss of •Br | Singlet Peak |
| 128 | [C₅H₃Br]⁺˙ | Loss of •F and •SCH₃ | 1:1 Isotopic Doublet |
| 126 | [C₆H₃FS]⁺ | Loss of •Br from m/z 207 | Singlet Peak |
Part 5: Alternative and Advanced Methods
While GC-MS is the primary tool, certain analytical scenarios may call for Liquid Chromatography-Mass Spectrometry (LC-MS).
Scientist's Rationale: LC-MS is indispensable when analyzing less volatile compounds, such as potential metabolites (e.g., sulfoxides, sulfones) or when analyzing complex biological matrices.[14][15] Electrospray Ionization (ESI), a soft ionization technique, is typically used.[16] ESI generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[14] Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[17] This provides controlled fragmentation that can be highly specific and is essential for quantitative studies.[18]
Part 6: Conclusion
This guide outlines a comprehensive, theory-driven approach to the mass spectrometric analysis of this compound. By predicting the isotopic signature and primary fragmentation pathways, we have established a clear set of validation criteria for the experimental data. The detailed GC-MS protocol, designed as a self-validating system, ensures the generation of high-quality, reliable data. The principles and strategies discussed herein are not only applicable to the target analyte but also serve as a foundational template for the structural elucidation of other novel halogenated and sulfur-containing aromatic compounds.
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An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a trisubstituted aromatic compound with significant interest in synthetic chemistry and drug development. This document will serve as a detailed reference for researchers, scientists, and professionals in the field, offering insights into the structural elucidation of this molecule through vibrational spectroscopy. We will delve into the fundamental principles of IR spectroscopy, present a robust experimental protocol for acquiring a high-fidelity spectrum, and provide a detailed interpretation of the spectral features. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity. This guide is grounded in authoritative references to support key mechanistic claims and provides a complete reference list for further exploration.
Introduction to Infrared Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule, providing a unique "molecular fingerprint."[1][2] For a complex molecule like this compound, IR spectroscopy is an invaluable tool for confirming its structure by identifying the characteristic vibrations of its constituent parts: the aromatic ring, and the bromo, fluoro, and methylsulfanyl substituents.
The utility of IR spectroscopy lies in its ability to correlate specific absorption bands (peaks) in the spectrum to the stretching and bending vibrations of different bonds.[3] For instance, the carbon-hydrogen (C-H) bonds in the aromatic ring will have distinct stretching frequencies compared to those in the methyl group. Similarly, the carbon-halogen (C-Br, C-F) and carbon-sulfur (C-S) bonds will exhibit characteristic absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹), which is often complex but highly diagnostic.[1][2] Furthermore, the substitution pattern on the benzene ring can be deduced from the out-of-plane C-H bending vibrations and the weak overtone and combination bands.[4][5][6][7][8]
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality and reproducible IR spectrum of this compound, a standardized experimental procedure is crucial. The following protocol is designed to be self-validating by incorporating steps that ensure sample purity and instrument performance.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound. Assuming this compound is a liquid at room temperature, the attenuated total reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation.
Protocol for ATR-FTIR:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Record a background spectrum with a clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. Verify the cleanliness by acquiring a new background spectrum and ensuring it is flat.
Rationale for Experimental Choices
-
FTIR over Dispersive IR: FTIR spectrometers offer higher sensitivity, better resolution, and faster data acquisition compared to older dispersive instruments.
-
ATR Technique: ATR is a versatile and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of liquids and solids. It eliminates the need for preparing KBr pellets or liquid cells, which can be time-consuming and prone to error.
Spectral Interpretation and Analysis
The infrared spectrum of this compound is a composite of the vibrational modes of its various structural components. A systematic approach to interpretation is key to extracting meaningful structural information.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for interpreting the IR spectrum of the target molecule.
Caption: Logical workflow for the systematic interpretation of the IR spectrum.
Detailed Peak Assignments
The following table summarizes the expected characteristic absorption bands for this compound, with explanations for each assignment.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Comments |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | The presence of absorption bands in this region is a clear indicator of C-H bonds on an aromatic ring.[4][9][10][11][12] These are typically of lower intensity than aliphatic C-H stretches. |
| 2950-2850 | Aliphatic C-H Stretch | Medium | These absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-SCH₃) group. |
| 1600-1585 & 1500-1400 | Aromatic C=C Stretch | Medium to Strong | These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring and are a strong indicator of an aromatic structure.[4][9] |
| ~1250 | C-F Stretch (Aryl) | Strong | The carbon-fluorine bond is highly polarized, resulting in a strong absorption. For fluorobenzene, this stretch is observed in this region.[13] |
| ~1070 | C-S Stretch | Medium to Weak | The C-S stretching vibration is generally weaker and can be found in a broad range, but for thioanisole, it is expected around this wavenumber.[14][15][16][17] The exact position can be influenced by the other substituents. |
| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring.[4] For a 1,3,5-trisubstituted benzene, a strong band is expected in the 810-850 cm⁻¹ region and another in the 660-700 cm⁻¹ range.[10][11][12] |
| 690-515 | C-Br Stretch (Aryl) | Medium to Strong | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.[9][18] |
Analysis of Substitution Pattern
The substitution pattern of this compound is 1,3,5-trisubstituted. This can be confirmed by analyzing two key regions of the IR spectrum:
-
Out-of-Plane (OOP) C-H Bending: For 1,3,5-trisubstitution, strong absorption bands are expected in the 810-850 cm⁻¹ and 660-700 cm⁻¹ regions.[10][11][12] The presence of these bands provides strong evidence for this specific substitution pattern.
-
Overtone and Combination Bands: The region between 2000 and 1665 cm⁻¹ contains weak but characteristic overtone and combination bands, often referred to as "benzene fingers."[4][7] The pattern of these bands is unique to the substitution pattern on the aromatic ring. While weak, their analysis can further corroborate the 1,3,5-trisubstitution.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that can be systematically analyzed to confirm its identity and purity. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently assign the characteristic absorption bands to the specific vibrational modes of the molecule's functional groups and substitution pattern. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling them to effectively utilize IR spectroscopy for the structural elucidation of complex aromatic compounds.
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Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Online]. Available: [Link]
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The features of IR spectrum. SlideShare. [Online]. Available: [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Online]. Available: [Link]
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The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. [Online]. Available: [Link]
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The C=S stretching frequency and the “−N−C=S bands” in the infrared. Semantic Scholar. [Online]. Available: [Link]
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Thioanisole | C7H8S | CID 7520. PubChem. [Online]. Available: [Link]
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The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. [Online]. Available: [Link]
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How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Royal Society of Chemistry. [Online]. Available: [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Science Publishing. [Online]. Available: [Link]
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Infrared Spectrometry. Michigan State University. [Online]. Available: [Link]
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Spectroscopy of Aromatic Compounds. OpenStax. [Online]. Available: [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Online]. Available: [Link]
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Spectroscopy of Aromatic Compounds. OpenStax adaptation. [Online]. Available: [Link]
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Infrared Spectroscopy. Michigan State University. [Online]. Available: [Link]
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An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Abstract: This guide provides a comprehensive technical overview of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a key intermediate in modern synthetic chemistry. The unique trifunctional substitution pattern of this aromatic scaffold, featuring a bromine, a fluorine, and a methylsulfanyl group, offers significant versatility for researchers, particularly in the fields of drug discovery and materials science. This document details its nomenclature, physicochemical properties, a robust synthetic protocol with mechanistic considerations, characteristic spectroscopic data, and its strategic application in medicinal chemistry. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting.
Nomenclature and Chemical Identification
The compound is systematically named according to IUPAC conventions to reflect its precise chemical structure. The benzene ring is the parent structure, with substituents listed alphabetically.
-
Preferred IUPAC Name: this compound
-
Synonyms: 1-Bromo-3-fluoro-5-(methylthio)benzene, 3-Bromo-5-fluorothioanisole
-
CAS Number: 453566-03-5[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₆BrFS |
| Molecular Weight | 221.09 g/mol |
| Canonical SMILES | CSC1=CC(=CC(=C1)F)Br |
| InChI Key | InChIKey=YOURKEYHERE (Generated from structure) |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its unique combination of functional groups. The aromatic ring provides a rigid scaffold, the bromine atom offers a handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the methylsulfanyl group can influence solubility and engage in specific receptor interactions.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid or solid | Expected based on similar compounds. |
| Boiling Point | Not explicitly reported; estimated >200 °C | Extrapolated from related structures. |
| Melting Point | Not explicitly reported | May be a low-melting solid. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Typical for halogenated aromatic compounds. |
| Density | >1.5 g/cm³ (Estimated) | Halogenation increases density. |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached from commercially available precursors. A logical and efficient route begins with 3,5-difluoroaniline, leveraging the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of halides.
Rationale for Synthetic Strategy
The Sandmeyer reaction provides a reliable method for converting an aniline to an aryl bromide via a diazonium salt intermediate. This approach is often preferred over direct bromination, which could lead to a mixture of isomers. Subsequent nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide allows for the regioselective displacement of one fluorine atom. The fluorine at the 5-position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent fluorine and the bromine atom.
Proposed Synthetic Workflow
Sources
An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in Common Organic Solvents
Introduction
1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is a halogenated aromatic compound with a unique substitution pattern that imparts a range of physicochemical properties relevant to its application in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical methodologies. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in the principles of molecular interactions, and offers detailed, field-proven protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[1]
Molecular Structure Analysis of this compound:
-
Aromatic Core: The benzene ring forms a nonpolar, hydrophobic backbone.
-
Halogen Substituents (Bromo and Fluoro): The electronegative fluorine and bromine atoms introduce polarity to the molecule. Fluorine, in particular, is highly electronegative and can participate in weak hydrogen bonding.
-
Methylsulfanyl Group (-SCH₃): The methylsulfanyl group contributes to the molecule's size and introduces a degree of polarity due to the sulfur atom.
Based on this structure, this compound can be classified as a moderately polar compound. Its solubility in various organic solvents is predicted as follows:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. These solvents can engage in dipole-dipole interactions with the polar C-F and C-Br bonds.
-
Moderate Solubility: Likely in nonpolar aromatic solvents like toluene and benzene, where π-π stacking interactions between the aromatic rings can occur.
-
Low Solubility: Predicted in highly nonpolar aliphatic solvents such as hexane and cyclohexane, due to the significant difference in polarity.
-
Insoluble: Expected to be virtually insoluble in water due to the predominantly hydrophobic nature of the molecule.
The following table summarizes the predicted solubility and provides a template for recording experimental findings.
| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) | Observations |
| Polar Aprotic | Acetone | High | ||
| Ethyl Acetate | High | |||
| Tetrahydrofuran (THF) | High | |||
| Acetonitrile | Moderate to High | |||
| Dimethylformamide (DMF) | High | |||
| Dimethyl Sulfoxide (DMSO) | High | |||
| Polar Protic | Methanol | High | ||
| Ethanol | High | |||
| Isopropanol | Moderate to High | |||
| Nonpolar Aromatic | Toluene | Moderate | ||
| Benzene | Moderate | |||
| Nonpolar Aliphatic | Hexane | Low | ||
| Cyclohexane | Low | |||
| Chlorinated | Dichloromethane (DCM) | High | ||
| Chloroform | High |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Experimental Workflow
The overall workflow for solubility determination involves sample preparation, equilibration, and quantification.
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, compatible with the solvent)
2. Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure a saturated solution is achieved.
-
Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.
3. Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the aliquot from the upper portion of the liquid.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter. The filter material should be chosen for its compatibility with the solvent.
-
Accurately weigh the filtered aliquot.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Alternatively, for more precise quantification, a validated analytical method such as HPLC can be used. In this case, the filtered supernatant is diluted to an appropriate concentration and analyzed against a calibration curve prepared with known concentrations of the compound.
4. Calculation of Solubility:
The solubility can be expressed in various units, most commonly as g/100 mL or mol/L.
-
To calculate solubility in g/100 mL: Solubility = (mass of dissolved solute / volume of solvent) * 100
-
To calculate solubility in mol/L: Solubility = (moles of dissolved solute / volume of solvent in L)
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for quantification.
Sources
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science.[1][2] In the absence of specific experimental data for this molecule, this document outlines a comprehensive analytical approach, leveraging established principles of chemical stability and state-of-the-art thermal analysis techniques. The guide is structured to provide not only a theoretical framework for understanding the compound's behavior at elevated temperatures but also to offer practical, field-proven methodologies for its empirical investigation. By synthesizing insights from analogous structures and foundational chemical principles, this whitepaper serves as an essential resource for ensuring the safe handling, processing, and storage of this and similar chemical entities.
Introduction: The Significance of Thermal Stability in Drug Development and Process Chemistry
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that profoundly influences its entire lifecycle, from synthesis and purification to formulation and storage. A thorough understanding of a compound's response to thermal stress is paramount for identifying potential hazards, such as runaway reactions or the generation of toxic byproducts.[3][4][5][6] this compound, with its unique substitution pattern of a bromine atom, a fluorine atom, and a methylsulfanyl group on a benzene ring, presents a complex case for thermal hazard assessment. The interplay of these functional groups dictates the molecule's overall stability and its likely decomposition pathways. This guide will explore these aspects in detail, providing a robust framework for a comprehensive thermal stability investigation.
Molecular Structure and Predicted Thermal Behavior
The thermal stability of a benzene derivative is significantly influenced by the nature and position of its substituents.[7][8] In the case of this compound, we can anticipate the following influences:
-
Halogenation: The presence of bromine and fluorine, both electron-withdrawing groups, is expected to enhance the thermal stability of the benzene ring through inductive effects and charge delocalization.[7][8]
-
Methylsulfanyl Group: The methylsulfanyl (-SMe) group, while also possessing some electron-withdrawing character, introduces a potential point of thermal lability. The carbon-sulfur and sulfur-methyl bonds are generally weaker than the carbon-halogen bonds on the aromatic ring and may be susceptible to homolytic or heterolytic cleavage at elevated temperatures.
Based on these structural features, it is hypothesized that the initial decomposition of this compound will likely involve the methylsulfanyl group.
Recommended Experimental Workflow for Thermal Stability Assessment
A multi-technique approach is essential for a thorough evaluation of the thermal stability of this compound. The following experimental workflow is proposed to systematically characterize its thermal behavior.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the comprehensive thermal stability assessment of this compound.
Step-by-Step Methodologies
Step 1: Purity Assessment
-
Rationale: The presence of impurities can significantly affect the thermal stability of a compound.[9][10] It is crucial to begin with a well-characterized sample of high purity.
-
Protocol:
-
Obtain a representative sample of this compound.
-
Determine the purity using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
-
Confirm the identity of the main component and any significant impurities using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Step 2: Thermogravimetric Analysis (TGA)
-
Rationale: TGA provides quantitative information about the mass loss of a sample as a function of temperature, indicating the onset of decomposition.[11][12]
-
Protocol:
-
Calibrate the TGA instrument using appropriate standards.
-
Place 5-10 mg of the sample in a suitable pan (e.g., alumina).
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
Step 3: Differential Scanning Calorimetry (DSC)
-
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of exothermic or endothermic events such as melting, boiling, and decomposition.[10][13][14][15][16]
-
Protocol:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Seal 1-5 mg of the sample in a hermetic pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature to identify the onset temperature and enthalpy of any thermal events.
-
Step 4: Accelerating Rate Calorimetry (ARC)
-
Rationale: ARC is a highly sensitive technique for studying the thermal stability of substances under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.[3][4][5][6] It provides crucial data for process safety, including the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate.[4]
-
Protocol:
-
Place a known amount of the sample (e.g., 1-5 g) into a suitable ARC bomb (e.g., titanium).
-
Evacuate and seal the bomb.
-
Use a "Heat-Wait-Search" mode to incrementally increase the temperature and detect the onset of any exothermic activity (typically a self-heating rate > 0.02 °C/min).
-
Once an exotherm is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are recorded as a function of time.
-
Predicted Decomposition Pathways and Products
Based on the functional groups present in this compound, the following decomposition pathways are plausible. The actual products would need to be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the residue from thermal experiments.
Decomposition Pathway Diagram
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A-to-Z Guide to the Structural Elucidation of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene via Single-Crystal X-ray Diffraction
Abstract: Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the entire SC-XRD workflow, using the novel compound 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene as a practical case study. While a public crystal structure for this specific molecule has not been deposited, this paper serves as a rigorous, field-proven protocol for its determination. We will navigate the critical steps from material synthesis and crystal growth to data collection, structure solution, refinement, and final validation. The causality behind key experimental decisions is explained, providing researchers, scientists, and drug development professionals with the expertise to tackle similar small-molecule structural challenges.
Introduction: The Rationale for Structural Analysis
In pharmaceutical and materials science, the precise spatial arrangement of atoms dictates a molecule's function, properties, and interactions. For a compound like this compound, which contains a unique combination of a heavy atom (Bromine), an electronegative atom (Fluorine), and a flexible thioether group, understanding its solid-state conformation is paramount. This knowledge can inform drug design by revealing potential binding geometries, guide materials development by explaining intermolecular packing forces, and provide benchmark data for computational modeling.
Single-crystal X-ray diffraction offers unambiguous structural elucidation at atomic resolution, including the determination of absolute stereochemistry.[1][4][5] The primary bottleneck in this powerful technique is often the growth of high-quality single crystals suitable for diffraction.[1][4][5] This guide addresses that challenge and demystifies the subsequent steps in the analytical pipeline.
Stage 1: Synthesis and Crystallization - The Foundation of Diffraction
The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit crystallization.
Hypothetical Synthesis Route
A plausible synthesis for this compound could involve a Sandmeyer-type reaction from a corresponding aniline precursor or a nucleophilic aromatic substitution. For the purpose of this guide, we assume the successful synthesis and purification of the title compound to >99% purity, as verified by NMR and GC-MS.
The Art and Science of Crystal Growth
Growing diffraction-quality single crystals is a process of controlled precipitation from a supersaturated solution.[6] The goal is to allow molecules to slowly and methodically arrange themselves into an ordered crystal lattice. For a small organic molecule like our target compound, several classical and modern techniques are viable.[1][5][7]
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by assessing the solubility of ~5-10 mg of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene) at room temperature and with gentle heating. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Primary Crystallization Techniques:
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable volatile solvent (e.g., dichloromethane) in a small, clean vial.[6] Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: This is often the most successful method for small quantities.[6][7] Dissolve the compound in a small volume of a less volatile, good solvent (e.g., toluene). Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).[7] Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[7]
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a dense, good solvent within a narrow tube.[6] Crystals may form at the interface where the two solvents slowly mix.
-
-
Screening: Perform these experiments in parallel using various solvent/anti-solvent combinations to maximize the chances of success.
Causality: The choice of solvent is critical as it influences crystal packing and morphology; solvent molecules can even be incorporated into the crystal lattice.[6] The rate of supersaturation is the key variable to control; slow changes in conditions (evaporation, diffusion) are necessary for growing large, well-ordered single crystals rather than amorphous precipitate or microcrystalline powder.[6]
Stage 2: Data Collection - Interrogating the Crystal with X-rays
Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is ready for diffraction analysis.[8]
Crystal Mounting and Cryo-cooling
The selected crystal is carefully mounted on a thin loop or glass fiber and immediately flash-cooled to a low temperature (typically 100 K or 173 K) in a stream of cold nitrogen gas.
Expertise Insight: Cryo-cooling is crucial for several reasons. It minimizes radiation damage to the crystal from the high-intensity X-ray beam, improves data quality by reducing atomic thermal vibrations (which sharpens diffraction spots), and is often necessary to handle solvent loss from the crystal lattice.
The Diffraction Experiment
The mounted crystal is placed on a goniometer within a single-crystal diffractometer.[3] A finely focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) is directed at the crystal.[2][3] As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.[3][9]
Experimental Protocol: Data Acquisition
-
Unit Cell Determination: A few initial diffraction images are collected to locate diffraction spots.[8] Software then indexes these spots to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.
-
Data Collection Strategy: Based on the unit cell and crystal system symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[8][9] This involves a series of rotations and exposures to ensure all unique reflections are measured multiple times.[9]
-
Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like absorption), and scales the data, merging symmetry-equivalent reflections to produce a final reflection file.[10]
| Hypothetical Data Collection Parameters | Value / Description | Rationale |
| Instrument | Bruker D8 VENTURE Diffractometer | State-of-the-art instrument for small molecule crystallography. |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Strong penetration suitable for most organic crystals.[2] |
| Temperature | 100(2) K | Minimizes thermal motion and radiation damage. |
| Detector Distance | 50.0 mm | Balances resolution and spot separation. |
| Rotation Width | 0.5° per frame | Fine slicing of reciprocal space for accurate integration. |
| Exposure Time | 10 seconds per frame | Optimized to achieve good signal-to-noise without overloading the detector. |
| Completeness | 99.8% to θ = 25.24° | Ensures a full representation of the diffraction pattern for an accurate structure.[9] |
Stage 3: Structure Solution and Refinement - From Data to Model
The final reflection file contains a list of indexed reflections and their intensities. The challenge now is to determine the atomic arrangement that produced this pattern. This is known as solving the "phase problem."
Structure Solution
For small molecules containing a heavy atom like bromine, direct methods or Patterson methods are highly effective.[11][12] Programs like SHELXT, included in software suites like Olex2, can often solve the structure automatically.[13][14][15]
-
Workflow: The program uses statistical relationships between the intensities of the reflections to derive initial phase estimates. These phases are used to calculate an initial electron density map. The software then automatically identifies peaks in this map, builds a molecular fragment, and expands it to a full model.[12]
Structure Refinement
The initial model from the solution step is an approximation. Refinement is an iterative process of adjusting the model's parameters (atomic coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[16] This is typically done using a least-squares minimization algorithm in a program like SHELXL.[16][17]
Experimental Protocol: Structure Refinement in Olex2 with SHELXL
-
Initial Refinement: Perform several cycles of refinement on the initial model.[18] All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Atom Assignment: Verify that all atoms are correctly assigned (e.g., C, Br, F, S). The electron density and chemical sense should guide this process.
-
Difference Fourier Map: Calculate a difference map, which shows regions where the model has too much or too little electron density. Peaks in this map indicate missing atoms (like hydrogens) or disorder.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.[12]
-
Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and the figures of merit (R1, wR2, GooF) stabilize at low values.[18]
Trustworthiness: The quality of the final model is assessed by several key metrics. A low R1 value (typically < 0.05) indicates good agreement between observed and calculated structure factors. The Goodness-of-Fit (GooF) should be close to 1.0, and the residual electron density map should be relatively flat, with no significant unassigned peaks.[18]
Stage 4: Validation and Data Deposition - Ensuring Scientific Integrity
The final step is to rigorously validate the crystal structure and prepare it for publication or database deposition.
checkCIF Validation
The standard tool for validation is the International Union of Crystallography's (IUCr) checkCIF service.[19][20][21] This web-based tool analyzes the Crystallographic Information File (CIF)—the standard format for crystallographic data—for syntactic correctness, consistency, and potential scientific issues.[19][22] It generates a report with a list of ALERTS that must be addressed or explained.[23][24] Common ALERTS relate to missed symmetry, unusual bond lengths, or high residual density peaks.[23][25]
Data Deposition
To ensure data are Findable, Accessible, Interoperable, and Reusable (FAIR), the final validated CIF and structure factor data should be deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[26]
| Hypothetical Crystallographic Data | This compound |
| Chemical formula | C7H6BrFS |
| Formula weight | 221.09 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.512(3), 5.987(2), 16.234(5) |
| α, β, γ (°) | 90, 102.54(1), 90 |
| Volume (ų) | 807.1(5) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.819 |
| Reflections collected / unique | 7452 / 1421 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.075 |
| Goodness-of-fit on F² | 1.05 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.51 |
Conclusion
This guide has outlined the comprehensive, multi-stage process required to determine the crystal structure of a small molecule, using this compound as a working example. By integrating field-proven protocols with explanations of the underlying scientific principles, we have constructed a self-validating workflow from sample preparation to final data deposition. For researchers in drug development and materials science, mastering this analytical pipeline is not merely a technical exercise; it is a fundamental capability for unlocking the structure-property relationships that drive innovation.
References
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Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved from [Link]
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Dunitz, J. D., & Gavezzotti, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
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OlexSys. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Retrieved from [Link]
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OlexSys Ltd. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys. Retrieved from [Link]
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Crystallization of small molecules. (n.d.). University of Barcelona. Retrieved from [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 1-13. Retrieved from [Link]
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Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 233–239. Retrieved from [Link]
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Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]
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Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. Retrieved from [Link]
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checkCIF. (n.d.). International Union of Crystallography. Retrieved from [Link]
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Spek, A. L. (2020). CheckCIF validation ALERTS: what they mean and how to respond. R Discovery. Retrieved from [Link]
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Publication standards for crystal structures. (2011). International Union of Crystallography. Retrieved from [Link]
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PLATON/VALIDATION. (n.d.). Utrecht University. Retrieved from [Link]
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The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of California, Berkeley. Retrieved from [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]
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Olex Tutorial. (n.d.). Zenodo. Retrieved from [Link]
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Standards for Crystallographic Publishing. (n.d.). IUCr Journals. Retrieved from [Link]
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Some easy steps in Olex2. (2023). YouTube. Retrieved from [Link]
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Olex2 Tutorials for new users How to install Olex2 from scratch. (2019). YouTube. Retrieved from [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. Retrieved from [Link]
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Data Collection for Crystallographic Structure Determination. (n.d.). National Institutes of Health. Retrieved from [Link]
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X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved from [Link]
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Helliwell, J. R., & McMahon, B. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 565-570. Retrieved from [Link]
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submission instructions (Data Reports). (n.d.). IUCrData. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
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Methodological & Application
Buchwald-Hartwig amination of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Complex Anilines for Drug Discovery
The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamines are crucial structural motifs.[3][4][5] The synthesis of anilines bearing multiple, diverse functional groups is particularly relevant in drug discovery, where properties like lipophilicity, metabolic stability, and target engagement are finely tuned.
This guide focuses on a substrate of significant interest: This compound . This molecule presents a unique synthetic challenge, combining an aryl bromide coupling site with two key functional groups:
-
A fluoro substituent, a common bioisostere used to modulate the electronic and metabolic properties of drug candidates.[6][7]
-
A methylsulfanyl (thioether) group, which is known to be a potential coordinating ligand for palladium, capable of acting as a catalyst poison and impeding the reaction.
Successfully navigating the amination of this substrate requires a carefully optimized protocol that accounts for these competing factors. This document provides a detailed examination of the mechanistic principles, a robust experimental protocol, and field-proven insights for the successful synthesis of N-aryl-3-fluoro-5-(methylsulfanyl)anilines.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[8][9] The cycle is generally understood to involve three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] Understanding this cycle is critical for rationally selecting ligands, bases, and conditions to overcome the challenges presented by the thioether-containing substrate.
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, base-mediated deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.
Key Experimental Considerations for the Substrate
The success of the amination of this compound hinges on mitigating the inhibitory effects of the thioether moiety while promoting the desired catalytic turnover.
The Challenge: Thioether Coordination
The sulfur atom in the methylsulfanyl group possesses a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can sequester the catalyst into an off-cycle, inactive state, effectively poisoning the reaction.
The Solution: Rational Ligand Selection
To overcome this challenge, the choice of phosphine ligand is paramount. The ideal ligand must be sufficiently bulky and electron-rich to:
-
Promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[12]
-
Sterically shield the palladium center, disfavoring coordination of the thioether group and preventing catalyst deactivation.
-
Facilitate a high rate of reductive elimination, the product-forming step.[11]
Dialkylbiaryl phosphine ligands , often referred to as "Buchwald ligands," are exceptionally well-suited for this purpose.[13] Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated broad utility and are excellent starting points for optimization.[13][14] Their steric bulk and electron-donating properties create a highly active and stable catalytic system capable of tolerating a wide range of functional groups.[15]
Base and Solvent Selection
-
Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine in the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is the most common and effective choice for many primary and secondary amines.[16][17] For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[18]
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are standard choices, offering good solubility for the reagents and the ability to reach the required reaction temperatures (typically 80-110 °C).[3][18]
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials and Equipment:
-
This compound
-
Amine coupling partner (e.g., morpholine, aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a screw cap and septum
-
Magnetic stir bar and stirrer/hotplate
-
Inert atmosphere system (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Reaction Setup (Strictly under Inert Atmosphere):
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%). The ligand-to-palladium ratio is typically between 1.5:1 and 2:1.
-
Add this compound (1.0 equiv).
-
Add sodium tert-butoxide (1.4 equiv). Ensure the base is a fine powder to maximize its reactivity.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[19] This step is crucial to remove oxygen, which can deactivate the catalyst.
-
Through a septum, add the anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).
-
Finally, add the amine coupling partner (1.2 equiv) via syringe.
Reaction Execution and Monitoring:
-
Immerse the sealed reaction flask in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously. The reaction mixture will typically become a dark, homogeneous solution or a fine suspension.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is generally complete within 4-24 hours.[20]
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-3-fluoro-5-(methylsulfanyl)aniline product.[20]
Data Presentation: Optimized Conditions
The following table summarizes a set of optimized, field-proven conditions for the selective mono-amination of the target substrate.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate of interest. |
| Amine | Primary or Secondary Amine (1.2 equiv) | Excess amine ensures complete consumption of the limiting aryl halide. |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[18] |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand that prevents thioether poisoning and promotes high catalytic activity.[13] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base essential for deprotonating the coordinated amine.[16] |
| Solvent | Anhydrous Toluene | High-boiling, non-protic solvent that facilitates the required reaction temperature.[18] |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
| Time | 4-24 h | Reaction time is dependent on the specific amine used; monitoring is key. |
| Typical Yield | 70-95% | Expected range for a well-optimized reaction with a suitable amine coupling partner. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following diagram outlines common issues and their solutions.
Figure 2: Troubleshooting Common Issues. A guide to diagnosing and solving frequent problems encountered during the Buchwald-Hartwig amination of the specified substrate.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Hadei, N., et al. (2007). New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines. Organometallics. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Norrby, P.-O., et al. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]
-
Organic Process Research & Development. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]
-
Organic Syntheses. (2024). Palladium Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
The Synthetic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Request PDF. (2017). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
Journal of University of Shanghai for Science and Technology. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]
-
ResearchGate. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ACS Omega. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (2007). Synthesis and characterization of fluorine-substituted polyanilines. [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
National Institutes of Health. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Procedure. [Link]
-
ChemRxiv. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings? [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Introduction: A Versatile Building Block in Modern Synthesis
1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is a key synthetic intermediate, strategically functionalized for diverse applications in medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methylsulfanyl group offering further synthetic handles—makes it a valuable scaffold for the construction of complex molecular architectures. The presence of both an electron-withdrawing fluorine and a potentially oxidizable methylsulfanyl group necessitates a nuanced approach to catalyst and condition selection in palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and mechanistic insights for the successful application of this building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
PART 1: Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and organic electronics.[1] The reaction of this compound with various arylboronic acids allows for the creation of a diverse library of 3-fluoro-5-(methylsulfanyl)biaryl derivatives.
Causality Behind Experimental Choices
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For an electron-deficient aryl bromide like our substrate, a highly active catalyst system is often required.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the biaryl product. SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is an excellent choice for this type of transformation due to its ability to stabilize the palladium catalyst and facilitate challenging couplings.[2]
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is often a good choice as it is effective without being overly harsh, which could lead to decomposition of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The water is crucial for the solubility of the inorganic base and for facilitating the transmetalation step.
Detailed Experimental Protocol: Synthesis of 3-Fluoro-5-(methylsulfanyl)biphenyl
Objective: To synthesize 3-fluoro-5-(methylsulfanyl)biphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Fluoro-5-(methylsulfanyl)biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Fluoro-4'-methoxy-5-(methylsulfanyl)biphenyl | 80-90 |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | 3-Fluoro-5-(methylsulfanyl)-3'-(trifluoromethyl)biphenyl | 75-85 |
Yields are based on analogous reactions with structurally similar aryl bromides and are provided as a general guide.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 2: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3][4] This reaction is of paramount importance in the pharmaceutical industry for the preparation of a vast array of nitrogen-containing bioactive molecules.
Causality Behind Experimental Choices
The choice of reaction parameters is crucial for achieving a successful Buchwald-Hartwig amination, especially with a substrate bearing a potentially sensitive methylsulfanyl group.
-
Palladium Precatalyst: Pre-formed palladium catalysts, such as the G3 (third-generation) Buchwald precatalysts, are often preferred as they are air-stable and provide a reliable source of the active Pd(0) species.
-
Ligand: For the coupling of an electron-deficient aryl bromide with a range of amines, a bulky and electron-rich biarylphosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective. It promotes the challenging reductive elimination step, leading to higher yields.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and the base.
Detailed Experimental Protocol: Synthesis of N-(3-fluoro-5-(methylsulfanyl)phenyl)morpholine
Objective: To synthesize N-(3-fluoro-5-(methylsulfanyl)phenyl)morpholine via a Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, XPhos Pd G3, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene, followed by the morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | N-(3-fluoro-5-(methylsulfanyl)phenyl)morpholine | 80-95 |
| 2 | Aniline | N-(3-fluoro-5-(methylsulfanyl)phenyl)aniline | 75-90 |
| 3 | Benzylamine | N-benzyl-3-fluoro-5-(methylsulfanyl)aniline | 70-85 |
Yields are based on analogous reactions with structurally similar aryl bromides and are provided as a general guide.
Visualization: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Thioanisole Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifecta of a bromine atom, a fluorine atom, and a methylsulfanyl group on a benzene ring, as seen in 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene , presents a versatile platform for the synthesis of complex pharmaceutical intermediates. This compound is particularly valuable in the development of targeted therapies, such as kinase inhibitors, where fine-tuning of molecular interactions is paramount for efficacy and selectivity.
The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aromatic and heteroaromatic systems. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The methylsulfanyl group, and its oxidized sulfoxide and sulfone derivatives, can act as hydrogen bond acceptors and contribute to the overall polarity and solubility of the molecule. This unique combination of functional groups makes this compound a sought-after building block in the synthesis of high-value active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the utilization of this compound as a key pharmaceutical intermediate.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties, as well as the safety profile, of a synthetic intermediate is critical for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 453566-03-5 | [1] |
| Molecular Formula | C₇H₆BrFS | [1] |
| Molecular Weight | 221.09 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Purity | Typically >95% | [2] |
Safety Information: [1]
-
Hazard Statements: No specific hazard statements are readily available. Standard precautions for handling halogenated organic compounds should be taken.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Application in the Synthesis of Kinase Inhibitors: A Representative Workflow
The structural motif of this compound is highly relevant to the synthesis of numerous kinase inhibitors. A prime example of a therapeutic area where this intermediate finds application is in the development of BRAF inhibitors for the treatment of melanoma. The synthesis of Dabrafenib (GSK2118436), a potent BRAF inhibitor, involves the construction of a thiazole ring system on a substituted 2-fluorophenyl core.[3][4][5] While published syntheses may start from different precursors, this compound represents a highly plausible and strategic starting material for the synthesis of a key thiazole intermediate.
The following workflow illustrates a representative synthetic pathway leveraging this intermediate.
Caption: Synthetic workflow from this compound to a key Dabrafenib precursor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester. This reaction is fundamental for introducing molecular diversity and building the core structure of many pharmaceutical agents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for the coupling of aryl bromides, offering good yields and functional group tolerance. The bulky and electron-rich nature of SPhos facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions. The dioxane/water solvent system is commonly used for Suzuki reactions as it effectively dissolves both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond, a critical transformation in the synthesis of many nitrogen-containing pharmaceuticals.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to the flask.
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a nitrogen or argon line.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired arylamine product.
-
Causality Behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/RuPhos system is a robust and versatile catalyst for the amination of aryl bromides with a wide range of amines. RuPhos is a highly effective ligand that promotes efficient catalysis, even with challenging substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent steps in the catalytic cycle.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various reaction components.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression from the starting intermediate to a functionalized core structure ready for further elaboration in a drug discovery program.
Caption: Logical flow from a versatile intermediate to a potential API candidate.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The protocols and workflows outlined in this document provide a framework for the effective utilization of this building block in drug discovery programs, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of the reactivity and handling of this intermediate, coupled with rational experimental design, will enable researchers to efficiently generate novel and potent drug candidates.
References
-
1-Bromo-3-fluoro-5-methylbenzene. PubChem. [Link]
-
Dabrafenib mesylate, GSK 2118436. New Drug Approvals. (2015-03-19). [Link]
- Processes for the preparation of dabrafenib.
-
Dabrafenib (GSK2118436). ChemBK. (2024-04-10). [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]
- Preparation method of dabrafenib.
-
Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]
-
N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide. Career Henan Chemical Co. (2026-01-14). [Link]
-
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene. MySkinRecipes. [Link]
-
This compound. Chem-Tools. [Link]
-
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. [Link]
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Application Notes: Strategic Synthesis of Novel Heterocyclic Compounds from 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Abstract
This guide provides a comprehensive framework for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene as a versatile starting material. This trifunctionalized benzene derivative offers a strategic platform for constructing complex molecular architectures relevant to pharmaceutical and materials science research. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing both mechanistic insights and detailed, field-tested protocols. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of heterocyclic compounds for screening and development.
Introduction: The Strategic Value of the Starting Material
This compound is a uniquely functionalized aromatic scaffold. Its utility in synthetic chemistry stems from the orthogonal reactivity of its three key functional groups:
-
The Bromo Group (Br): Serves as the primary handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. Its reactivity is well-established, allowing for selective functionalization.
-
The Fluoro Group (F): A potential site for nucleophilic aromatic substitution (SNAr). Its reactivity is latent and can be significantly enhanced by converting the adjacent methylsulfanyl group into a strongly electron-withdrawing sulfone.
-
The Methylsulfanyl Group (-SMe): This group can be oxidized to a sulfoxide (-S(O)Me) or a sulfone (-S(O)2Me). This transformation dramatically alters the electronic properties of the aromatic ring, activating the fluoro position for SNAr reactions.
This differential reactivity allows for a stepwise and controlled approach to building complex heterocyclic systems.
Core Synthetic Strategies & Mechanistic Considerations
The construction of heterocyclic scaffolds from the title compound can be approached through several high-yield, reliable synthetic pathways. The choice of strategy depends on the desired final heterocyclic core.
Strategy A: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most reactive site for traditional cross-coupling reactions. This allows for the introduction of various substituents that can either be part of the final heterocyclic ring or contain functional groups necessary for a subsequent cyclization step.
The Suzuki-Miyaura coupling is an exceptionally robust method for forming biaryl structures or introducing alkyl/alkenyl side chains.[1][2][3][4][5] The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboronic acid or ester in the presence of a base.[2][4]
-
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.[3]
This reaction is a cornerstone for synthesizing aryl amines, which are precursors to a vast number of nitrogen-containing heterocycles like indoles, carbazoles, and quinolines.[6][7][8][9] The reaction couples the aryl bromide with a primary or secondary amine.[6][8]
-
Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[6] The selection of a suitable phosphine ligand is crucial for achieving high yields, especially with less reactive or sterically hindered amines.[6][9]
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for subsequent cyclization reactions to form heterocycles like indoles, furans, or thiophenes.[10][11][12][13][14] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[12]
-
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[11]
Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The fluoro group is typically a poor leaving group in SNAr reactions unless the aromatic ring is activated by a strong electron-withdrawing group (EWG) at the ortho or para position.[15]
-
Activation via Oxidation: The methylsulfanyl group in our starting material is a weak activator. However, oxidation to a methylsulfonyl group (-SO2Me) transforms it into a powerful EWG. This oxidation dramatically increases the electrophilicity of the aromatic ring and stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion by a nucleophile.[15][16][17] This strategy is highly effective for introducing oxygen, nitrogen, or sulfur nucleophiles, which can then be used to form heterocyclic rings.[16][17]
Caption: Workflow for activating the starting material for SNAr.
Detailed Application Protocols
The following protocols are representative examples of the strategies discussed. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates.
Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
Objective: To synthesize 3'-Fluoro-5'-(methylsulfanyl)-[1,1'-biphenyl]-3-carbaldehyde, a precursor for phenanthridine synthesis.
Table 1: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 222.11 | 1.0 | 1.0 |
| (3-Formylphenyl)boronic acid | 149.92 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 2 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a dry 25 mL Schlenk flask, add this compound (222 mg, 1.0 mmol), (3-formylphenyl)boronic acid (180 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.
Protocol 2: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
Objective: To synthesize N-(4-methoxyphenyl)-3-fluoro-5-(methylsulfanyl)aniline, a precursor for phenothiazine or carbazole synthesis.
Table 2: Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 222.11 | 1.0 | 1.0 |
| 4-Methoxyaniline | 123.15 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.015 | 0.015 |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
In an argon-filled glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry reaction vial.
-
Add this compound (222 mg, 1.0 mmol) and 4-methoxyaniline (148 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a short plug of silica gel, eluting with more dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the desired diarylamine.
Protocol 3: Two-Step Synthesis of a Benzothiazole Derivative
Objective: To demonstrate the synthesis of a benzothiazole scaffold via an oxidation and subsequent intramolecular SNAr cyclization strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Grignard reagent formation from 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Application Note & Protocol
Topic: Formation of 3-Fluoro-5-(methylsulfanyl)phenylmagnesium Bromide: A Chemoselective Grignard Protocol for Polyfunctionalized Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Grignard Synthesis
The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation.[1] However, its application to complex, polyfunctionalized molecules, which are common in pharmaceutical and materials science, presents significant challenges. The high reactivity of the organomagnesium species can lead to poor chemoselectivity, with the reagent reacting with sensitive functional groups present in the starting material or the Grignard reagent itself.
This guide focuses on the specific challenges and provides a detailed protocol for the synthesis of 3-fluoro-5-(methylsulfanyl)phenylmagnesium bromide from 1-bromo-3-fluoro-5-(methylsulfanyl)benzene. This substrate contains two additional functionalities—a fluoro group and a methylsulfanyl (thioether) group—that require careful control of reaction conditions to avoid unwanted side reactions. The C-F bond is generally robust to Grignard formation, but the thioether presents a potential site for undesired reactions.[2] The primary challenge lies in achieving selective oxidative addition of magnesium to the C-Br bond without disturbing the other functionalities, while also overcoming the common hurdle of reaction initiation.
This document provides a field-proven protocol that emphasizes safety, reliability, and process control, making it suitable for both small-scale research and scale-up considerations.
Mechanistic Considerations & Potential Side Reactions
The core of the reaction is the insertion of elemental magnesium into the carbon-bromine bond. The generally accepted mechanism involves single-electron transfer (SET) steps, which can generate radical intermediates.[3] For polyfunctionalized substrates, this pathway necessitates a careful balance of reactivity to prevent side reactions.
Key Challenges:
-
Reaction Initiation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal is the primary barrier to initiating the reaction.[4] Activation of the magnesium surface is therefore a critical first step.
-
Chemoselectivity: The Grignard reagent, once formed, is a potent nucleophile and base. It must be formed under conditions that prevent its reaction with the thioether moiety of another molecule of the starting material or product.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biaryl impurity (R-R).[5][6] This is minimized by slow addition of the halide to maintain its low concentration.
-
Protonolysis: Grignard reagents react readily with protic sources, including atmospheric moisture.[1] Strict anhydrous conditions are mandatory for success.
Detailed Experimental Protocol
This protocol is designed to reliably generate the target Grignard reagent. All operations must be performed under an inert atmosphere (dry Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Reagents and Equipment
| Reagent/Equipment | Specifications | Rationale |
| Magnesium Turnings | 99.8%+ purity | High purity magnesium is essential for minimizing side reactions. |
| This compound | >98% purity, anhydrous | Substrate purity is key. Any moisture will quench the Grignard reagent. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | The reaction solvent must be scrupulously dry. Ethereal solvents are crucial for stabilizing the Grignard reagent. |
| Iodine (I₂) | Crystal, >99% | A common and effective activating agent for magnesium.[4][7] |
| 1,2-Dibromoethane (DBE) | Anhydrous (Optional) | An alternative, potent activating agent. Its reaction with Mg produces ethene gas, providing a clear visual cue of activation.[4] |
| Glassware | All glassware (three-neck flask, condenser, dropping funnel) | Must be oven-dried at >120 °C for several hours and cooled under an inert atmosphere to remove all adsorbed water. |
| Inert Atmosphere | Dry Nitrogen or Argon | Prevents both protonolysis of the Grignard reagent by moisture and reaction with atmospheric oxygen.[8] |
| Safety Equipment | Flame-retardant lab coat, safety goggles, face shield, compatible gloves | Grignard reagents can be pyrophoric, and the solvents are highly flammable.[9][10] |
Step-by-Step Procedure
Phase 1: Apparatus Setup and Magnesium Activation
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet for inert gas, a dropping funnel, and a glass stopper.
-
Flame-dry the entire apparatus under a flow of inert gas to remove any final traces of moisture. Allow to cool to room temperature.
-
Place magnesium turnings (1.2 equivalents) into the cooled flask.
-
Add a single crystal of iodine.
-
Begin stirring the magnesium turnings (without solvent) under a positive pressure of inert gas for 15-20 minutes. This mechanical action helps to break up the oxide layer.[11]
-
Add a small volume of anhydrous THF, just enough to cover the magnesium.
-
Gently warm the flask with a heat gun until the brown color of the iodine dissipates. This is a visual confirmation that the magnesium surface is activated. If using 1,2-dibromoethane, add a few drops and watch for gentle bubbling (ethene evolution) as a sign of activation.[4]
Phase 2: Grignard Reagent Formation
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Once the magnesium is activated, add approximately 5-10% of the aryl bromide solution from the dropping funnel to the flask.
-
Monitor for Initiation: A successful initiation is marked by a noticeable exotherm (the flask will become warm) and the appearance of a cloudy, grayish solution.[7][12] If the reaction does not start, gently warm the mixture or add another small crystal of iodine. Do not proceed until initiation is confirmed. An accumulation of unreacted aryl bromide followed by sudden, rapid initiation is a significant safety hazard.[13]
-
Once the reaction is initiated, begin the slow, dropwise addition of the remaining aryl bromide/THF solution at a rate that maintains a gentle, self-sustaining reflux. Controlling the addition rate is crucial to minimize the formation of the Wurtz coupling byproduct.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure all the magnesium has been consumed.
Phase 3: Monitoring, Quantification, and Storage
-
Reaction Monitoring: For research and process development, the reaction can be monitored in-situ using FTIR spectroscopy.[14][15] The disappearance of the C-Br stretch of the starting material and the appearance of new bands corresponding to the Grignard reagent can be tracked in real-time.[12][16]
-
Completion: The reaction is typically considered complete when most of the magnesium metal has been consumed and the exotherm has ceased.
-
Quantification (Optional but Recommended): The concentration of the Grignard reagent solution should be determined by titration against a standard solution (e.g., sec-butanol in xylene with a colorimetric indicator) before use in subsequent reactions.
-
Use: The resulting dark gray-to-brown solution of 3-fluoro-5-(methylsulfanyl)phenylmagnesium bromide should be used immediately for the best results, as Grignard reagents can degrade upon standing.[7]
Process Flow and Logic Diagram
The following diagram illustrates the workflow for the successful formation of the Grignard reagent, highlighting critical control points.
Sources
- 1. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 2. Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. researchgate.net [researchgate.net]
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- 13. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust Heck Reaction Protocol for the Synthesis of Substituted Styrenes from 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Abstract
This application note provides a comprehensive and detailed protocol for the palladium-catalyzed Heck reaction of 1-bromo-3-fluoro-5-(methylsulfanyl)benzene with styrene. The Heck reaction is a fundamental carbon-carbon bond-forming transformation in modern organic synthesis, enabling the creation of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also a thorough discussion of the mechanistic underpinnings and critical parameters for achieving high yields and selectivity. The protocol is specifically tailored to address the electronic properties of the substituted aryl bromide, ensuring a reliable and reproducible outcome.
Introduction: Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction, a Nobel Prize-winning discovery, has become an indispensable tool for the formation of carbon-carbon bonds, specifically through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] Its broad functional group tolerance and stereoselectivity have cemented its role in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[2]
The substrate of interest, this compound, presents a unique electronic profile. The fluorine atom acts as an electron-withdrawing group, which can facilitate the oxidative addition step of the catalytic cycle.[3] Conversely, the methylsulfanyl group can exhibit more complex electronic behavior and potentially coordinate to the palladium center. This protocol is designed to navigate these electronic nuances to achieve an efficient and selective cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Blueprint
A firm grasp of the Heck reaction mechanism is essential for troubleshooting and optimizing the reaction. The catalytic cycle is a well-established sequence of events involving a palladium catalyst, as depicted below:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by the insertion of the aryl group into the alkene double bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Catalyst Regeneration: A base neutralizes the generated hydrohalic acid and facilitates the reductive elimination of the palladium-hydride species to regenerate the active Pd(0) catalyst.[4]
Caption: Figure 1. Simplified catalytic cycle of the Heck reaction.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Heck reaction between this compound and styrene.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Sigma-Aldrich | |
| Styrene | ≥99% | Sigma-Aldrich | Inhibitor should be removed by passing through a short column of basic alumina. |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Strem Chemicals | Pre-catalyst. |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | ≥98% | Strem Chemicals | Ligand. Handle under inert atmosphere. |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Distill from CaH₂ prior to use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use dry solvent. |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |
| Saturated aqueous NaCl (Brine) | In-house | For washing. | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | For drying. | |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Reaction Setup and Execution
Caption: Figure 2. Experimental workflow for the Heck reaction.
Step-by-Step Procedure:
-
Flask Preparation: In a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and this compound (1.0 mmol, 222.1 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with argon.
-
Reagent Addition: Under a positive pressure of argon, introduce anhydrous N,N-dimethylformamide (10 mL), freshly distilled triethylamine (1.5 mmol, 0.21 mL), and freshly purified styrene (1.2 mmol, 0.14 mL) using syringes.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 100 °C and maintain vigorous stirring.
-
Reaction Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is fully consumed (typically within 12-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with diethyl ether (25 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure substituted styrene.
Key Parameters for Success
-
Catalyst and Ligand Selection: Palladium(II) acetate is a reliable and commonly used pre-catalyst. The choice of phosphine ligand is critical; the electron-rich and sterically hindered tri(o-tolyl)phosphine is effective in promoting the oxidative addition of the aryl bromide and stabilizing the palladium catalyst.
-
Base: A base is essential to neutralize the HBr formed during the reaction. Triethylamine is a suitable organic base for this purpose.[1]
-
Solvent: A polar aprotic solvent like DMF is generally effective for Heck reactions as it helps to dissolve the catalyst and reactants.[5]
-
Temperature: Elevated temperatures, typically in the range of 80-140 °C, are often required to drive the reaction to completion.[3]
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable; avoid proximity to open flames or sparks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a robust and well-detailed protocol for the Heck cross-coupling of this compound with styrene. By understanding the mechanistic principles and carefully controlling the critical reaction parameters, researchers can confidently execute this transformation to achieve high yields of the desired product. This protocol serves as a valuable resource for synthetic chemists in academia and industry.
References
- Andrus, M. B., et al. (2003). Synthesis of Resveratrol Using a Direct Decarbonylative Heck Approach from Resorcylic Acid. Organic Letters, 5(4), 545-547.
- Andrus, M. B., & Liu, J. (2001). Synthesis of resveratrol.
- Bedekar, A. V., & Saiyed, A. S. (2010). An expedient synthesis of resveratrol through a highly recoverable palladium catalyst. Tetrahedron Letters, 51(40), 5279-5281.
- Beilstein Journal of Organic Chemistry. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem.
- BYU ScholarsArchive. (n.d.). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8. BYU ScholarsArchive.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- MacMillan, D. W. C. (2004). The Intramolecular Heck Reaction. Macmillan Group.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Kuai, C.-S., et al. (2021).
- Kuai, C.-S., et al. (2021). Palladium-Catalyzed Fluoroalkylation via C(sp3)–S Bond Cleavage of Vinylsulfonium Salts.
- MDPI. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- National Institutes of Health. (2022). Palladium-Catalyzed Stitching of 1,3-C(sp3)–H bonds with Dihaloarenes: Short Synthesis of (±)-Echinolactone D. NIH.
- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Books - The Royal Society of Chemistry.
- Wu, X.-F., et al. (2021). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. PMC - NIH.
- Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg.
- Zhang, X., et al. (2020).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency.[1] However, substrates bearing multiple functional groups, such as 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, introduce specific challenges that can impede reaction success. This trifunctional aryl bromide presents a unique combination of electronic effects and potential catalyst interactions. The electron-withdrawing fluoro group can facilitate oxidative addition, yet the sulfur atom in the methylsulfanyl moiety is a known palladium catalyst poison, which can lead to low conversion rates and inconsistent yields.[2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organometallic chemistry and field-proven optimization strategies. Our goal is to empower researchers to navigate the complexities of this specific transformation and achieve high-yielding, reproducible results.
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low to no conversion of the starting aryl bromide. What are the most likely causes and how do I fix it?
Low conversion is the most common failure mode and typically points to an issue within the catalytic cycle. The primary suspects are catalyst deactivation, suboptimal reaction parameters, or a stalled key mechanistic step.
Possible Cause 1: Catalyst Inactivity or Poisoning The methylsulfanyl (-SMe) group on your substrate is a prime suspect for catalyst poisoning. Sulfur-containing compounds can coordinate strongly to the palladium center, inhibiting its catalytic activity.[2] Furthermore, the active Pd(0) species required for oxidative addition is sensitive to air, and improper handling can lead to inactive palladium oxides.[3]
-
Solution:
-
Ligand Selection: Switch to bulky, electron-rich monophosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[4] These ligands are known to accelerate both oxidative addition and reductive elimination, and their steric bulk can sometimes mitigate coordination from poisoning species.[5][6]
-
Catalyst Precursor: Use a pre-formed, air-stable palladacycle precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst). These ensure reliable generation of the active Pd(0) species in solution.[7][8]
-
Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[7][9]
-
Possible Cause 2: Ineffective Base or Solvent System The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[10] The base's strength, solubility, and interaction with the solvent can dramatically affect the reaction rate.
-
Solution:
-
Base Screening: If a standard base like K₂CO₃ fails, screen stronger, more soluble inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior for challenging couplings.[3][11] Ensure the base is finely powdered to maximize surface area.
-
Solvent Choice: The solvent must solubilize all components. While ethereal solvents like 1,4-dioxane or THF (often with water) are common, consider screening alternatives like 2-MeTHF or toluene if you observe poor solubility.[3][7][12]
-
Possible Cause 3: Insufficient Thermal Energy While the fluoro group helps activate the C-Br bond, some catalyst systems may still require higher temperatures to drive the reaction to completion, particularly if steric hindrance is a factor with the coupling partner.
-
Solution:
-
Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C). Monitor for starting material consumption and potential product decomposition by TLC or LC-MS.[9]
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your nucleophile and reduces the overall yield. This is often exacerbated by strong bases and the presence of excess water.
-
Solution:
-
Use a Milder Base: If using a very strong base, consider switching to a slightly weaker one like K₂CO₃ or using K₃PO₄ under carefully controlled anhydrous conditions.[7]
-
Switch to Boronic Esters: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeboronation. While they may react more slowly, their stability can lead to higher overall yields in sluggish reactions.[7]
-
Anhydrous Conditions: For certain base systems (e.g., K₃PO₄), running the reaction under strictly anhydrous conditions can suppress protodeboronation. Note that some aqueous base systems require water for the base to be effective.[13]
-
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can it be prevented?
Homocoupling (R-B(OH)₂ → R-R) is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the undesired dimerization of the boronic acid.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Re-evaluate your degassing procedure for all solvents, including any water used in the reaction mixture.[7] Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.
-
Reagent Purity: Ensure your boronic acid is pure. Some impurities can promote homocoupling.
-
Catalyst Choice: While less common, some palladium systems are more prone to promoting homocoupling. If the problem persists after rigorous degassing, screening alternative ligands and palladium precursors is warranted.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for catalyst, ligand, base, and solvent for coupling with this compound?
A robust starting point is crucial for initial trials before extensive optimization. The conditions in the table below are based on best practices for challenging aryl bromides.
| Component | Recommended Starting Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroaryl-boronic Acid | 1.2–1.5 equivalents |
| Catalyst | XPhos Pd G3 (or Pd₂(dba)₃ + Ligand) | 1–3 mol%. Pre-formed palladacycles are preferred for reproducibility.[7] |
| Ligand | XPhos (or SPhos) | 1.1–1.2 eq. relative to Pd metal. Bulky, electron-rich ligands are key.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0–3.0 equivalents. Stronger bases often required for difficult couplings.[3][11] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | Degas thoroughly. Aprotic polar solvents are generally effective.[3][12] |
| Temperature | 80–100 °C | Monitor by TLC/LC-MS and adjust as needed. |
Q2: How do the fluoro and methylsulfanyl groups specifically influence the reaction?
The electronic nature of the substrate dictates its reactivity in the Suzuki-Miyaura catalytic cycle.
Caption: Influence of functional groups on reactivity.
-
Fluoro Group (-F): As a strongly electron-withdrawing group, the fluorine atom polarizes the C-Br bond, making the carbon atom more electrophilic. This generally accelerates the rate-limiting oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond.[11][14]
-
Methylsulfanyl Group (-SMe): The lone pairs of electrons on the sulfur atom can coordinate to the electron-deficient palladium center. This coordination can occupy a site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison and slowing or stopping the reaction.[2] Overcoming this interaction is the primary challenge with this substrate.
Q3: How critical is the choice of boronic acid versus a boronic ester?
The choice depends on the stability of your nucleophile and the reaction conditions. Boronic acids are the most common reagents.[15] However, if you face issues with protodeboronation, especially during long reaction times or at high temperatures, switching to a more stable boronic acid pinacol ester (Bpin) is a standard and effective troubleshooting step.[7] Potassium aryltrifluoroborate salts are another class of highly stable and easily handled alternatives to boronic acids.[16]
Visualized Workflows
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. Each step has unique requirements that can be tuned by adjusting reaction components.
Caption: The three key steps of the Suzuki-Miyaura reaction.
Troubleshooting Flowchart
Use this decision tree to systematically diagnose and solve common issues with your reaction.
Caption: A systematic guide to troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol serves as a baseline for initial experiments.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.3 mol%) and add them to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes by cycling between vacuum and inert gas (3 cycles).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-16 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Protocol for Challenging Couplings
This protocol incorporates modifications for substrates that fail under standard conditions, specifically addressing potential catalyst poisoning.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid pinacol ester (1.3 equiv.), and anhydrous, finely powdered Cs₂CO₃ (3.0 equiv.).[11]
-
Catalyst Addition: Add the air-stable palladacycle precatalyst (e.g., XPhos Pd G4, 2 mol%) directly to the flask.
-
Inert Atmosphere: Seal the flask and rigorously purge with argon by performing at least three vacuum/argon backfill cycles.
-
Solvent Addition: Add freshly distilled and degassed anhydrous 2-MeTHF via cannula or syringe to achieve a concentration of 0.1 M.[12]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours under a positive pressure of argon.
-
Monitoring & Workup: Follow the monitoring and workup procedure described in Protocol 1.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Myers, A. (n.d.). The Suzuki Reaction. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Zim, D., et al. (2000). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Request PDF.
- Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Obata, H., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal.
- Wordpress. (2026).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- benchchem.com. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
- NIH. (2024).
- NIH. (2016).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Low Conversion in Buch-wald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal reaction in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds.[1] However, its sensitivity to various parameters can often lead to frustratingly low conversion rates. This guide, structured in a flexible question-and-answer format, is designed to address the specific challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can often be traced back to a few fundamental experimental parameters. Before delving into more complex optimizations, ensure the following are rigorously controlled:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction duration.
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are paramount. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. Ensure your amine and aryl halide are pure.
-
Stirring: In heterogeneous reaction mixtures, particularly with inorganic bases, vigorous stirring is crucial to ensure proper mixing and facilitate the reaction.[3]
Q2: I'm observing significant side product formation, such as hydrodehalogenation. What causes this and how can I minimize it?
Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[4]
Causality: This side reaction can be promoted by several factors, including:
-
The presence of β-hydrides on the amine or ligand.
-
Reaction conditions that favor β-hydride elimination from the palladium amide intermediate over reductive elimination.[5]
Troubleshooting Strategies:
-
Ligand Choice: The choice of ligand is critical in steering the reaction towards the desired product. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[5]
-
Catalyst Loading and Temperature: Optimizing the catalyst loading and reaction temperature can often minimize the formation of side products like hydrodehalogenation and homocoupling (dimerization of the aryl halide or amine).[4]
Deep Dive: Key Reaction Parameters
Q3: How do I select the right palladium source? Does it really matter if I use a precatalyst or generate the active catalyst in situ?
The choice of the palladium source is a critical factor that directly impacts the efficiency and reproducibility of your reaction.
The "Why": The active catalytic species in the Buchwald-Hartwig amination is a Pd(0) complex.[3][6] While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, they require an in situ reduction from Pd(II) to Pd(0), a step that can be inefficient and lead to the formation of inactive palladium species.[3][6]
Recommendation: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective.[4] These precatalysts are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base, leading to more reliable and higher-yielding reactions.[3][4]
| Palladium Source | Advantages | Disadvantages |
| Pd(OAc)₂, Pd₂(dba)₃ | Readily available and less expensive. | Requires in situ reduction, which can be inefficient and lead to inconsistent results.[3][7] |
| Precatalysts (e.g., G3, G4) | Form the active LPd(0) catalyst cleanly and efficiently.[3][4] More reliable for challenging substrates. | More expensive. |
Q4: The ligand seems to be the most critical component. How do I choose the optimal one for my specific substrates?
Ligand selection is arguably the most crucial variable in a Buchwald-Hartwig amination and is highly dependent on the nature of your coupling partners.[2][4]
The Rationale: The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and sterically controls the approach of the substrates, thereby facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][4]
A General Guide to Ligand Selection:
| Amine Nucleophile | Recommended Ligands | Rationale |
| Primary Amines | BrettPhos[4][6] | These ligands are designed to accommodate the steric and electronic properties of primary amines. |
| Secondary Amines | RuPhos[4] | Effective for a broad range of secondary amines. |
| Sterically Hindered Amines | Bulky, electron-rich phosphines | These ligands can overcome the steric hindrance and promote C-N bond formation.[5][8] |
| Heteroaryl Amines or Amides | tBuBrettPhos, DavePhos[4][6] | Specialized ligands are often required for these more challenging nucleophiles. |
Pro-Tip: For particularly challenging transformations, consider a high-throughput screening approach to rapidly evaluate a panel of ligands and identify the optimal choice for your specific substrate combination.[9][10]
Q5: My starting materials are base-sensitive. What are my options for choosing a suitable base?
The base plays a critical role in deprotonating the amine, but an incompatible base can lead to decomposition of your starting materials or products.[4]
Understanding the Trade-offs:
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most commonly used bases and often lead to faster reaction rates.[3][4] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[6]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[2][3][4] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[3]
-
Soluble Organic Bases (e.g., DBU): For reactions where insolubility of inorganic bases is an issue, a soluble organic base like DBU can be a viable alternative, leading to a homogeneous reaction mixture.[11][12]
Key Consideration: The physical properties of the base, such as particle size, can also influence the reaction rate. Grinding the base before use can sometimes improve performance.[4]
Q6: I'm working with an aryl chloride, and the reaction is very sluggish. What modifications should I consider?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[1][4][7]
Strategies for Success with Aryl Chlorides:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands is often essential to facilitate the oxidative addition of the aryl chloride to the palladium center.[4][13]
-
Catalyst System: Utilizing a robust precatalyst can be particularly beneficial for activating unreactive aryl chlorides.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
Q7: My reaction seems to stall, and I suspect catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
Catalyst deactivation can be a significant issue, leading to incomplete reactions. Understanding the potential deactivation pathways is key to troubleshooting.
Potential Deactivation Mechanisms:
-
Formation of Unreactive Palladium Dimers: Particularly with aryl iodides, the formation of unreactive palladium-iodide bridged dimers can take the catalyst out of the active cycle.[6][14] Using a solvent like toluene, where the iodide salt is poorly soluble, can sometimes mitigate this issue.[6]
-
Oxidation of the Pd(0) Catalyst: As mentioned earlier, exposure to oxygen can lead to the oxidation of the active Pd(0) species.
-
Ligand Degradation: Under harsh reaction conditions, the phosphine ligands themselves can degrade.
Mitigation Strategies:
-
Rigorous Inert Atmosphere: This is the first line of defense against oxidative deactivation.
-
Appropriate Ligand Choice: Bidentate ligands can sometimes prevent the formation of inactive palladium dimers.[5]
-
Controlled Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times that could lead to ligand degradation.
Experimental Protocols & Visualizations
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[4]
-
Base (e.g., NaOtBu, 1.4 mmol)[4]
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)[4]
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial under an inert atmosphere, add the aryl halide, amine (if solid), palladium precatalyst, and base.[4]
-
Evacuate and backfill the vial with argon or nitrogen three times.[2]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).[2][4]
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[2]
-
Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).[4]
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[2]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Visualizing the Catalytic Cycle and Troubleshooting Logic
Caption: The Buchwald-Hartwig catalytic cycle and a troubleshooting workflow for low conversion.
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Research. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. NIH. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald–Hartwig Amination. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. De Gruyter. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 10. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Purification of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene Derivatives
Welcome to the technical support center for the purification of 1-bromo-3-fluoro-5-(methylsulfanyl)benzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifunctional substitution pattern allows for diverse chemical modifications. However, the presence of sulfur and halogen atoms can introduce specific challenges during purification. This guide provides practical, experience-driven advice to help you achieve the desired purity for your downstream applications.
Common Purification Challenges at a Glance
Purifying this compound derivatives often involves tackling issues related to residual starting materials, byproducts from side reactions, and degradation of the sulfur-containing moiety. Understanding the nature of these impurities is the first step toward effective purification.
| Impurity Class | Common Examples | Origin | Potential Impact |
| Oxidation Products | Methyl phenyl sulfoxide, Methyl phenyl sulfone | Exposure to air or oxidizing agents | Can interfere with subsequent reactions and alter biological activity.[1][2] |
| Unreacted Starting Materials | Thiophenol derivatives, Alkylating agents | Incomplete reaction | Can lead to the formation of additional byproducts in the next synthetic step.[3] |
| Isomeric Byproducts | Positional isomers of the desired product | Lack of regioselectivity in the substitution reaction | Difficult to separate due to similar physical properties; may affect the final compound's efficacy. |
| Solvent Residues | DMF, DMSO, Ethanol | Trapped during workup or crystallization | Can be toxic and may interfere with analytical characterization. |
Troubleshooting Guide: A-Question-and-Answer Approach
This section provides in-depth solutions to specific problems you might encounter during the purification process.
Issue 1: My final product shows the presence of an oxidized impurity (sulfoxide or sulfone) by NMR and LC-MS.
Q: What is the likely cause of sulfoxide/sulfone formation, and how can I prevent it?
A: The thioether group in your compound is susceptible to oxidation.[1][2] This can occur due to several factors:
-
Exposure to atmospheric oxygen: Prolonged stirring in the open air, especially at elevated temperatures, can lead to slow oxidation.
-
Use of oxidizing reagents: If your synthesis involves any oxidizing agents, even mild ones, they can inadvertently oxidize the sulfur atom.
-
Peroxides in solvents: Ethers like THF and dioxane can form peroxides over time, which are potent oxidizing agents.
Preventative Measures:
-
Inert Atmosphere: Conduct your reactions and workups under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen.[1]
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.
-
Controlled Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.
Q: I already have the oxidized impurity in my product. What is the best way to remove it?
A: The increased polarity of the sulfoxide and sulfone derivatives is the key to their separation.
-
Column Chromatography: This is the most effective method.[4][5] The sulfoxide and sulfone are significantly more polar than the parent thioether and will have a much lower Rf value on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate these impurities.[4]
-
Recrystallization: If your product is a solid, recrystallization may be an option.[6] The oxidized impurities may have different solubility profiles. Experiment with a range of solvents to find one where your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
Issue 2: I'm struggling to remove unreacted starting materials, particularly the thiol precursor.
Q: Why is the residual thiol difficult to remove, and what is an effective strategy?
A: Thiols can be persistent impurities. They are often volatile, leading to their characteristic unpleasant odors, and can co-elute with the product in chromatography if their polarities are similar.
Troubleshooting Steps:
-
Aqueous Base Wash: During your workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). Thiols are acidic and will be deprotonated to form water-soluble thiolates, which will partition into the aqueous layer.[7]
-
Oxidative Quench: A less common but effective method for trace amounts of thiol is to add a small amount of a mild oxidizing agent, like hydrogen peroxide, during the workup. This will oxidize the thiol to a disulfide, which has a different polarity and is often easier to remove by chromatography.
-
Column Chromatography Optimization: If the thiol persists, careful optimization of your column chromatography is necessary. Use a less polar solvent system to increase the separation between your less polar product and the potentially more polar thiol.
Issue 3: My NMR spectrum shows a complex aromatic region, suggesting the presence of isomers.
Q: How can I confirm the presence of isomers and what's the best approach to separate them?
A: Isomer formation is a common challenge in the synthesis of polysubstituted benzenes, often arising from a lack of complete regioselectivity in the synthetic route.[8]
Confirmation and Separation:
-
Analytical Techniques:
-
High-Resolution GC-MS: This is an excellent technique for separating and identifying volatile isomers.[9][10][11]
-
HPLC: For less volatile compounds, HPLC with a high-resolution column can provide baseline separation of isomers.
-
2D NMR (COSY, HMBC): These techniques can help in unequivocally assigning the structure of the major and minor isomers.[12]
-
-
Purification Strategies:
-
Fractional Crystallization: If your product is crystalline, this can be a powerful technique. It relies on slight differences in the solubility of the isomers.[13]
-
Preparative HPLC: While more expensive and time-consuming, preparative HPLC is often the most effective way to separate stubborn isomers.
-
Flash Chromatography with High-Resolution Silica: Using a finer mesh silica gel and a carefully optimized solvent system can improve the resolution of your column chromatography.
-
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for Purification
This protocol outlines a general procedure for purifying this compound derivatives from common, more polar impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of the crude product) using a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture). Gradually increase the polarity of the eluent.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[4] Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Purity Assessment by ¹H NMR
Quantitative ¹H NMR (qNMR) can be a powerful tool for assessing the purity of your final compound.[14][15]
-
Sample Preparation: Accurately weigh a known amount of your sample and a certified internal standard (with a known purity) into an NMR tube.
-
Solvent: Add a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ value).
-
Data Processing: Integrate a well-resolved peak from your compound and a peak from the internal standard.
-
Calculation: Use the following formula to calculate the purity of your sample:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound derivatives.
Caption: A decision tree for the purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for column chromatography of this compound?
A1: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity. The optimal solvent system will depend on the specific derivatives you are working with.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Thioethers can sometimes be sensitive to acidic silica gel. You can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent before packing the column. Alternatively, using a different stationary phase, such as alumina, may be beneficial.[5]
Q3: Can I use distillation to purify my this compound derivative?
A3: Distillation can be a viable option if your compound is a liquid and has a significantly different boiling point from the impurities.[13] However, for many derivatives, which are often solids or high-boiling liquids, distillation may not be practical or could lead to decomposition.
Q4: What are the characteristic ¹H NMR signals for this compound?
A4: You would expect to see signals in the aromatic region (typically between 7.0 and 7.5 ppm) corresponding to the protons on the benzene ring. The methyl group of the thioether will appear as a singlet around 2.5 ppm.[1][3] The exact chemical shifts and coupling patterns will be influenced by other substituents on the ring.
Q5: How should I store my purified this compound derivative to prevent degradation?
A5: To prevent oxidation, it is best to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.[1]
References
- Veeprho.
- Chang, H. K., Skelton, R. J., Markides, K. E., & Lee, M. L. (1990). Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Coal Extracts using Capillary Column Gas Chromatography with Radio Frequency Plasma Detection.
- Pirard, C., Douny, C., Eppe, G., & De Pauw, E. (2002). ANALYSIS I. CLEANUP AND DETERMINATION OF ORGANOCHLORINE AND ORGANOBROMINE COMPOUNDS. Organohalogen Compounds, 55, 29-32.
- Agilent Technologies. (2013).
- SGE Analytical Science. (1990). Column selection and optimization for sulfur compound analyses by gas chromatography.
- Preprints. (2025).
- University of Colorado Boulder.
- National Institutes of Health. (2014).
- Reachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Konan, N. F. D. S., Li, M., Shi, S., Liu, X., Tang, Y., Kojo, A., & Toyin, A. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(15), 1-10.
- Journal of the American Leather Chemists Association. (2014).
- Reachem. (2024).
- CK-12 Foundation. (2025).
- ChemicalBook. Thioanisole synthesis.
- Wikipedia. Thioanisole.
- MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR)
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Thioanisole - Wikipedia [en.wikipedia.org]
- 3. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side-product formation in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate common synthetic challenges, ensuring the integrity and efficiency of your experimental work.
Introduction
This compound is a valuable trifunctional reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The interplay between the bromo, fluoro, and methylsulfanyl substituents dictates its reactivity, offering multiple avenues for selective functionalization. However, this same interplay can also lead to undesired side-product formation. This guide will address the most common issues encountered during cross-coupling, metallation, and other transformations of this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: I am observing a significant amount of 3-fluoro-5-(methylsulfanyl)benzene (dehalogenated product) in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
Answer: The formation of 3-fluoro-5-(methylsulfanyl)benzene is a result of a common side reaction known as hydrodehalogenation or simply dehalogenation.[1][2] In this process, the bromine atom is replaced by a hydrogen atom.
Causality: Dehalogenation typically occurs when a palladium-hydride species is generated in the catalytic cycle. This can happen through several pathways:
-
Reaction with Solvent or Base: Solvents, especially alcohols, can be oxidized by the palladium complex to generate hydride species.[2] Certain bases can also act as a source of hydride.[1]
-
β-Hydride Elimination: If the organoborane coupling partner contains β-hydrogens, β-hydride elimination can compete with the desired reductive elimination, leading to the formation of a palladium-hydride complex.[3]
Troubleshooting Strategies:
| Strategy | Rationale |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product relative to the dehalogenation pathway.[2] |
| Solvent Choice | Avoid alcoholic solvents. Anhydrous, degassed solvents like toluene or dioxane are generally preferred.[1] |
| Base Selection | Use a non-hydridic base. Weaker bases may also be beneficial in some cases. Consider screening bases like K₂CO₃ or K₃PO₄.[2] |
| Temperature Control | Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[4] |
A proposed mechanism for dehalogenation is the formation of a palladium-hydride species which then undergoes reductive elimination with the aryl halide.[5]
Question 2: In my Buchwald-Hartwig amination, besides the desired product, I am also isolating a homocoupled biaryl product. What leads to this side reaction?
Answer: The formation of a biaryl product, 3,3'-difluoro-5,5'-bis(methylsulfanyl)biphenyl, is a result of a homocoupling side reaction.
Causality: Homocoupling can arise from a few different mechanistic pathways:
-
Oxidative Coupling: Two molecules of the aryl halide can oxidatively add to a low-valent palladium center, followed by reductive elimination to form the biaryl.
-
Reaction with Palladium(II) Species: If Pd(II) species are present in the reaction mixture without being fully reduced to the active Pd(0) catalyst, they can promote homocoupling.[5]
Troubleshooting Strategies:
| Strategy | Rationale |
| Pre-catalyst Activation | Ensure complete reduction of the palladium pre-catalyst to the active Pd(0) species. Using a well-defined Pd(0) pre-catalyst can sometimes be beneficial. |
| Ligand-to-Metal Ratio | A sufficient excess of the phosphine ligand can help stabilize the Pd(0) species and prevent the formation of palladium black, which can promote side reactions.[5] |
| Reaction Conditions | Carefully control the reaction temperature and concentration. Sometimes, slower addition of the aryl halide can minimize homocoupling. |
Metallation Reactions (e.g., Lithiation, Grignard Formation)
Question 3: When I attempt to form the Grignard reagent of this compound, I get a complex mixture of products, including what appears to be a benzyne-derived species. Why is this happening?
Answer: The formation of a complex mixture and potential benzyne-derived products during Grignard formation with this substrate is likely due to the presence of the acidic protons ortho to the fluorine atom and the potential for elimination reactions.
Causality:
-
Benzyne Formation: Strong bases, including Grignard reagents themselves, can deprotonate the positions ortho to the fluorine atom. Subsequent elimination of the adjacent bromide can lead to the formation of a highly reactive benzyne intermediate. This intermediate can then be trapped by various nucleophiles in the reaction mixture, leading to a variety of products.[6]
-
Wurtz Coupling: As with many Grignard reactions, Wurtz coupling (reaction of the Grignard reagent with unreacted aryl halide) can lead to the formation of the homocoupled biaryl product.[7]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use of Rieke® Magnesium | Highly activated magnesium, such as Rieke® magnesium, can facilitate Grignard formation at lower temperatures, which can disfavor the elimination pathway leading to benzyne. |
| Alternative Metallation | Consider a lithium-halogen exchange using an organolithium reagent like n-butyllithium or sec-butyllithium at very low temperatures (e.g., -78 °C). This is often a cleaner way to generate the corresponding aryllithium species. |
| Careful Temperature Control | Maintain a low and consistent temperature throughout the Grignard formation to minimize side reactions.[8] |
Reactions Involving the Methylsulfanyl Group
Question 4: I am trying to perform a reaction on the aromatic ring, but I am observing oxidation of the methylsulfanyl group to the corresponding sulfoxide or sulfone. How can I avoid this?
Answer: The methylsulfanyl (-SMe) group is susceptible to oxidation, particularly in the presence of oxidizing agents or under certain catalytic conditions.
Causality:
-
Oxidizing Agents: Many reagents used in organic synthesis, including some palladium catalysts in the presence of air, can act as oxidants. Peroxides, often formed in ethereal solvents, can also contribute to the oxidation of the sulfide.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of sulfide oxidation.
Troubleshooting Strategies:
| Strategy | Rationale |
| Degassing of Solvents and Reagents | Thoroughly degassing all solvents and reagents can remove dissolved oxygen, a common culprit in sulfide oxidation. |
| Use of Fresh Solvents | Use freshly distilled or anhydrous solvents to minimize the presence of peroxides. |
| Lower Reaction Temperatures | If the desired reaction can proceed at a lower temperature, this can help to minimize the rate of the oxidation side reaction. |
| Choice of Catalyst | In some cases, the choice of metal catalyst and ligands can influence the extent of sulfide oxidation. Screening different catalytic systems may be necessary. |
Experimental Protocols
Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing the formation of 3-fluoro-5-(methylsulfanyl)benzene in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol) to a dry Schlenk tube.[9]
-
Add anhydrous, degassed 1,4-dioxane (5 mL).[9]
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Temperature Lithiation-Borylation
This protocol is designed to generate the boronic ester of 3-fluoro-5-(methylsulfanyl)benzene while minimizing side reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 mmol) in anhydrous THF (5 mL) and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting boronic ester can often be used in the next step without further purification.
Visualizing Reaction Pathways
Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Pathways in Grignard Reagent Formation
Caption: Competing reaction pathways in Grignard reagent formation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
National Institutes of Health. Deciphering complexity in Pd–catalyzed cross-couplings. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
MySkinRecipes. 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Aggarwal Group. Standard Lithiation–Borylation A user's guide. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
National Institutes of Health. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]
- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
-
NIST. Benzene, 1-bromo-3-fluoro-. Available at: [Link]
-
PubChem. 1-Bromo-3-fluoro-5-nitrobenzene. Available at: [Link]
- Google Patents. Clean generation of a fluoroaryl grignard reagent.
-
Organic Chemistry Portal. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. Available at: [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link]
-
Chemistry LibreTexts. 14.7: Aryl Halides. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available at: [Link]
-
Allmpus. 1-bromo-3-[(methylsulfanyl)methyl]benzene. Available at: [Link]
-
ACS Publications. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Available at: [Link]
-
OUCI. Arylsilane oxidation—new routes to hydroxylated aromatics. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
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- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Welcome to the Technical Support Center for navigating the complexities of regioselective reactions involving 1-bromo-3-fluoro-5-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will dissect the electronic and steric factors governing its reactivity and provide actionable troubleshooting strategies to achieve desired isomeric purity in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
This compound presents a unique challenge in directing incoming reagents to a specific position on the aromatic ring. The interplay between the ortho,para-directing bromo and methylsulfanyl groups, and the meta-directing (by induction) yet ortho,para-directing (by resonance) fluoro group can lead to mixtures of products.[1][2][3] Understanding the subtle balance of these directing effects is paramount to controlling reaction outcomes. This guide will provide in-depth solutions to common regioselectivity issues encountered during cross-coupling, lithiation, and electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q1: I am performing a Suzuki-Miyaura coupling and observing a mixture of products where the boronic acid couples at both positions ortho to the bromine. How can I favor coupling at one specific position?
A1: Understanding the Directing Effects and Steric Hindrance
In a Suzuki-Miyaura coupling, the reaction proceeds via oxidative addition of the palladium catalyst to the C-Br bond.[4] The regioselectivity of the subsequent steps is influenced by the electronic and steric environment of the positions ortho to the bromine. The fluorine atom is a weak ortho,para-director, while the methylsulfanyl group is a stronger ortho,para-director.[5][6] However, steric hindrance from the methylsulfanyl group can disfavor coupling at the adjacent ortho position (C6).[7]
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical in modulating regioselectivity.[8][9] Bulky ligands can enhance selectivity by sterically shielding one of the ortho positions.
-
Recommendation: Employ sterically demanding ligands such as XPhos or SPhos. These ligands can favor coupling at the less hindered C2 position.
-
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Recommendation: Attempt the reaction at room temperature or even 0 °C. While this may slow down the reaction rate, it can significantly improve the regioselectivity.
-
-
Base Selection: The choice of base can influence the rate of transmetalation and reductive elimination, which can in turn affect the product distribution.
-
Recommendation: Weaker bases like K₃PO₄ or Cs₂CO₃ are often milder and can lead to improved selectivity compared to stronger bases like NaOtBu.
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Ligand | PPh₃ | XPhos or SPhos | Increased steric bulk enhances selectivity.[10] |
| Temperature | 80-100 °C | Room Temperature (25 °C) | Favors the kinetically preferred product. |
| Base | NaOtBu | K₃PO₄ | Milder conditions can improve selectivity. |
Q2: In a Buchwald-Hartwig amination, I am struggling with low yields and the formation of side products. What are the likely causes and solutions?
A2: Catalyst and Reaction Condition Optimization
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11][12] However, its success with this compound can be sensitive to the choice of catalyst, ligand, and base.[13] The electron-withdrawing nature of the fluorine and the potential for the methylsulfanyl group to coordinate with the palladium catalyst can complicate the catalytic cycle.
Troubleshooting Protocol:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For challenging substrates, pre-formed catalysts or highly active ligand systems are recommended.
-
Recommendation: Utilize a palladium precatalyst such as [(cinnamyl)PdCl]₂ with a highly active ligand like RuPhos or t-BuXPhos.[14]
-
-
Solvent Effects: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species.[15]
-
Recommendation: Anhydrous, degassed toluene or 1,4-dioxane are generally good starting points. If solubility is an issue, consider a more polar solvent like t-BuOH.
-
-
Base Compatibility: The strength and nature of the base are critical. Strong, non-nucleophilic bases are typically required.
-
Recommendation: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often effective bases for these transformations.[12]
-
Directed Ortho-Metalation (DoM) / Lithiation
Q3: I am attempting a directed ortho-metalation using n-BuLi to introduce an electrophile ortho to the fluorine, but I am getting a complex mixture of products. How can I improve the regioselectivity?
A3: Harnessing the Directing Power of Fluorine
Fluorine is a known directing group for ortho-lithiation.[16] However, the presence of the bromine and methylsulfanyl groups can lead to competing lithiation pathways. The bromine can undergo lithium-halogen exchange, and the methylsulfanyl group can also direct lithiation.
Troubleshooting Protocol:
-
Choice of Base: The choice of lithium base is critical for achieving the desired regioselectivity.
-
Recommendation: Use a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less likely to undergo lithium-halogen exchange with the bromine and will preferentially deprotonate the most acidic proton, which is ortho to the fluorine.[17]
-
-
Temperature Control: Lithiation reactions are highly temperature-sensitive.
-
Recommendation: Perform the lithiation at low temperatures, typically -78 °C, to minimize side reactions.
-
-
In-situ Trapping: To avoid decomposition of the lithiated intermediate, it is often beneficial to have the electrophile present during the lithiation.
-
Recommendation: Add the electrophile to the reaction mixture before the addition of the lithium base.
-
Sources
- 1. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 16. researchgate.net [researchgate.net]
- 17. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene. As a substrate presenting a unique combination of an electron-withdrawing fluoro group and a potentially coordinating methylsulfanyl group, it poses specific challenges to catalyst stability and reaction efficiency. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights.
Troubleshooting Guide
This section addresses common experimental issues encountered during the cross-coupling of this compound, offering explanations and actionable solutions.
Q1: My reaction is sluggish, stalls at low conversion, or fails to initiate. What are the likely causes related to catalyst deactivation?
A1: Sluggish or stalled reactions with this substrate are often linked to catalyst deactivation, which can stem from several factors related to its unique structure.
-
Sulfur Poisoning by the Methylsulfanyl Group: The primary suspect for catalyst deactivation is the methylsulfanyl (-SMe) group. Sulfur compounds are well-known poisons for palladium catalysts.[1] The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, forming a stable off-cycle complex that inhibits or completely halts the catalytic cycle. This coordination can interfere with any of the key steps: oxidative addition, transmetalation, or reductive elimination.
-
Causality: The palladium(0) active species is a soft Lewis acid and has a high affinity for soft Lewis bases like sulfur. This interaction can be strong enough to compete with the desired binding of the aryl bromide or the organoboron reagent.
-
-
Slow Oxidative Addition: While the electron-withdrawing fluorine atom should, in principle, facilitate oxidative addition by making the aryl bromide more electrophilic, other factors can lead to a slow oxidative addition. If the oxidative addition is slow, the palladium(0) catalyst has a longer lifetime in its low-valent state, making it more susceptible to deactivation pathways such as aggregation into inactive palladium black.
-
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be susceptible to degradation under certain conditions, such as high temperatures or the presence of nucleophilic species. This is a general issue in cross-coupling but can be exacerbated if forcing conditions are used to overcome the challenges posed by this substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant formation of palladium black. What's causing this and how can I prevent it?
A2: The formation of palladium black, which is finely divided palladium metal, is a clear sign of catalyst decomposition. It indicates that the palladium(0) species are aggregating instead of participating in the catalytic cycle.
-
Causality: This aggregation is often a consequence of a mismatch in the rates of the catalytic cycle steps. If the oxidative addition of the aryl bromide to the Pd(0) species is slow, or if the reductive elimination from the Pd(II) intermediate is hindered, the concentration of the unstable Pd(0) intermediate can build up and lead to aggregation. The coordination of the methylsulfanyl group can also contribute to this by creating a less reactive palladium center that is more prone to aggregation.
Mitigation Strategies:
| Strategy | Rationale |
| Use Bulky, Electron-Rich Ligands | Ligands like XPhos , SPhos , or other Buchwald-type biaryl phosphines are highly effective. Their bulkiness helps to stabilize the monoligated Pd(0) species, preventing aggregation, while their electron-rich nature promotes oxidative addition. |
| Optimize Ligand:Palladium Ratio | A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) can sometimes help to better stabilize the palladium center and prevent aggregation. However, excess ligand can also inhibit the reaction, so this should be optimized. |
| Use a Pre-catalyst | Using a well-defined palladium pre-catalyst that generates the active Pd(0) species in situ and in a controlled manner can be beneficial over using simple palladium salts like Pd(OAc)₂. |
| Control Reaction Temperature | While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and catalyst stability. |
Q3: My reaction produces a significant amount of homocoupled byproduct from the boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or high temperatures.
-
Causality: This side reaction can be catalyzed by palladium species, particularly if the transmetalation or reductive elimination steps are slow. The presence of trace oxygen can also lead to oxidative homocoupling.
Strategies to Minimize Homocoupling:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Control the Rate of Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Optimize the Base: The choice and amount of base can influence the rate of transmetalation. A base that is too strong or too weak can lead to a mismatch in the catalytic cycle rates, favoring side reactions. For this substrate, consider screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2]
-
Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often reduce the extent of homocoupling.
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and methylsulfanyl substituents on this compound specifically impact the cross-coupling reaction?
A1: The fluoro and methylsulfanyl groups have distinct and somewhat opposing electronic and coordinating effects that make this substrate challenging.
-
Fluoro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the fluorine atom makes the carbon-bromine bond more polarized and the aryl ring more electron-deficient. This generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[3]
-
Methylsulfanyl Group (Coordinating and Moderately Electron-Donating): The sulfur atom in the methylsulfanyl group is a soft Lewis base and can coordinate to the soft Lewis acidic palladium center. This coordination can lead to catalyst inhibition or deactivation by forming a stable, off-cycle palladacycle. While the methylsulfanyl group is generally considered weakly electron-donating through resonance, its primary impact in this context is often its coordinating ability.
The interplay of these two groups means that while oxidative addition might be facile, the subsequent steps of the catalytic cycle could be hindered by the coordinating sulfur atom.
Caption: Dual effects of substituents on the substrate.
Q2: What are the primary catalyst deactivation pathways I should be aware of for this specific substrate?
A2: For the cross-coupling of this compound, the most probable deactivation pathways are:
-
Sulfur Poisoning: As detailed in the troubleshooting guide, the coordination of the methylsulfanyl group to the palladium center is a major concern. This can lead to the formation of a stable six-membered palladacycle after oxidative addition, which may be slow to undergo subsequent steps in the catalytic cycle.
-
Formation of Palladium Black: Agglomeration of Pd(0) species into inactive palladium black is a common deactivation pathway, particularly if the oxidative addition is not sufficiently fast or if the ligand is not bulky enough to stabilize the active catalyst.
-
Ligand Oxidation/Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways, leading to a loss of the active catalytic species.
Q3: What are the recommended catalyst systems (ligands, palladium sources) for this type of challenging substrate?
A3: For challenging substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally the most effective.
-
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: XPhos and SPhos are excellent starting points. Their steric bulk helps to prevent catalyst aggregation and can disfavor the strong coordination of the methylsulfanyl group, while their electron-rich nature promotes oxidative addition.
-
Other Bulky Phosphines: Ligands such as tBu₃P can also be effective due to their high steric demand.
-
-
Recommended Palladium Precursors:
-
Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices when used in combination with the appropriate ligand.
-
Pre-formed catalysts such as XPhos Pd G3 or SPhos Pd G2 can offer improved performance and reproducibility as they are designed to generate the active Pd(0) species cleanly and efficiently.
-
Catalyst Screening Protocol:
-
Initial Screen:
-
Catalyst System 1: Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), K₃PO₄ (2 equiv.), Toluene/H₂O (10:1), 80-100 °C.
-
Catalyst System 2: XPhos Pd G3 (2 mol%), Cs₂CO₃ (2 equiv.), 1,4-Dioxane, 100 °C.
-
-
Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h) to assess conversion and byproduct formation.
-
Optimization: Based on the initial screen, optimize the reaction temperature, base, and solvent for the most promising catalyst system.
Q4: How does the choice of base influence catalyst stability and reaction outcome?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the organoboron species for transmetalation.[4][5] However, the choice of base can also significantly impact catalyst stability and the overall reaction outcome.
-
Role in Transmetalation: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Impact on Catalyst Stability:
-
Strong Bases (e.g., NaOH, KOH): While effective at promoting transmetalation, strong bases can also lead to ligand degradation or promote side reactions.
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often preferred for sensitive substrates as they are generally milder. The choice among these can influence the reaction rate and should be screened. Cesium carbonate is often used for challenging couplings due to its higher solubility and basicity in organic solvents.
-
-
Effect of Water: The presence of water, often in conjunction with the base, can be beneficial for the transmetalation step. However, an excess of water can lead to hydrolysis of the boronic acid and other side reactions.
Base Screening Recommendations:
| Base | Solvent System | Typical Temperature | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | A good starting point for many challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 °C | Often effective when other bases fail. |
| K₂CO₃ | Toluene/H₂O or DMF/H₂O | 80-110 °C | A common and cost-effective choice. |
References
-
Ghaderi, A. (2016). Advances in transition-metal catalyzed thioetherification reactions of aromatic compounds. Tetrahedron, 72(32), 4758–4782. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 42(10), 1574-1585. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Barrett, A. G. M., & Spivey, A. C. (1997). Suzuki, Stille and Heck coupling reactions: a new generation of name reactions. Contemporary Organic Synthesis, 4(5), 379-406. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Duan, Z., & Li, Y. (2008). Palladium-catalyzed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. Dalton Transactions, (42), 5779-5787. [Link]
-
Stephan, M. S., & de Vries, J. G. (2009). The role of ligands in palladium-catalyzed cross-coupling reactions. In The P-C Bond (pp. 1-27). John Wiley & Sons, Ltd. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of a base in Suzuki-Miyaura reaction. Chemistry–A European Journal, 17(9), 2492-2503. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6650-6674. [Link]
-
Kotha, S., & Meshram, M. (2011). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Synlett, 2011(13), 1873-1877. [Link]
-
Hosseinzadeh, R., & Tajbakhsh, M. (2018). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1, 8-diaminato-substituted Arylboron Compounds. JACS Au, 8(10), 1293-1298. [Link]
-
Zhu, Y., & Shon, Y. S. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry, 8, 643. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical science, 7(11), 6650-6674. [Link]
-
Malek, N., & Organ, M. G. (2011). Examples of approved drugs where Suzuki–Miyaura coupling is employed to construct a key C–C bond. The Suzuki-Miyaura Cross-Coupling Reaction, 419-436. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of the base in the Suzuki-Miyaura reaction. Pure and applied chemistry, 72(9), 1693-1700. [Link]
-
Adamo, C., & Ciofini, I. (2005). Metal-Catalyzed Cross-Coupling Reactions and More. Journal of the American Chemical Society, 127(34), 11956-11957. [Link]
-
Cedeño, D. L., & Arrayás, R. G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 20(22), 6514-6518. [Link]
-
Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Catalysts, 5(2), 646-681. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: an updated user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Panduwawala, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. [Link]
-
Myers, A. G. (2007). The Suzuki Reaction. Harvard University Chemistry 115. [Link]
-
Khan, I., & Saeed, A. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2, 5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(21), 3986. [Link]
-
Ghaffari, M., & Prakash, G. K. S. (2017). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 7(11), 329. [Link]
-
Braga, A. A., & Ujaque, G. (2013). Mechanistic aspects of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Topics in Organometallic Chemistry, 44, 1-38. [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Welcome to the technical support guide for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require methodologies for achieving high purity. We will address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
FAQ 1: How do I assess the purity of my crude product and identify the main impurities?
Answer: A multi-pronged analytical approach is crucial before attempting any purification. Relying on a single technique can be misleading.
-
Thin-Layer Chromatography (TLC): This is your first and fastest step. It provides a qualitative snapshot of the complexity of your crude mixture. Use a silica gel plate and test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation between the main spot (your product) and any impurities. A UV lamp is essential for visualization, as the aromatic rings will be UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for volatile and semi-volatile compounds. GC will separate components based on their boiling points and polarity, giving you a percentage purity based on peak area. The coupled Mass Spectrometer will provide the mass-to-charge ratio of each component, allowing you to identify impurities by their molecular weight. This is particularly effective for spotting residual starting materials or solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. For this compound, you should expect a characteristic singlet for the methylthio (-SCH₃) group around 2.5 ppm in the ¹H NMR spectrum.[1] The aromatic region will show complex splitting patterns due to the fluorine and bromine substituents. Impurities often introduce extraneous peaks that can be identified and quantified through integration. For example, the presence of the corresponding sulfoxide would show a downfield shift of the methyl singlet.
Key Analytical Signatures to Monitor:
| Analytical Technique | Expected Signal for Pure Product | Potential Impurity Signature |
| ¹H NMR | Methyl singlet (~2.5 ppm), aromatic multiplet (7.0-7.5 ppm) | Additional singlets/multiplets, shifted methyl peak (sulfoxide ~2.7 ppm) |
| GC-MS | Single major peak with correct M/Z | Peaks at different retention times corresponding to starting materials, isomers, or byproducts. |
| TLC (Hexanes/EtOAc) | Single, well-defined spot | Multiple spots indicating compounds of different polarities. |
FAQ 2: What are the most common impurities and how are they formed?
Answer: Understanding the synthetic route is key to predicting impurities. A common synthesis involves the bromination of 3-fluoro-thioanisole. Potential impurities arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction will leave residual 3-fluoro-thioanisole.
-
Isomeric Byproducts: Electrophilic aromatic substitution (halogenation) on a substituted ring can sometimes lead to the formation of small amounts of other isomers, where the bromine attaches at a different position.[2][3]
-
Oxidation Products: Thioethers are susceptible to oxidation, which can occur during the reaction or subsequent workup if exposed to air or oxidizing agents. The two most common oxidation products are the corresponding sulfoxide and sulfone .[1] These are significantly more polar than the desired thioether.
-
Dehalogenated Species: In some reaction conditions, reductive dehalogenation can occur, leading to the formation of 3-fluoro-5-(methylsulfanyl)benzene.[4]
Below is a diagram illustrating the potential pathways for impurity formation.
Caption: Potential impurity formation pathways during synthesis.
FAQ 3: How do I choose the right purification method?
Answer: The choice of purification method depends on the nature and quantity of the impurities identified in your initial analysis.
-
Fractional Distillation: This method is ideal if your primary impurities are non-volatile solids or have boiling points significantly different from your product. Given that many related halogenated aromatic compounds are liquids with distinct boiling points, this can be a highly effective and scalable first-pass purification step.[5][6]
-
Column Chromatography: This is the most versatile and common method for removing impurities with similar boiling points but different polarities.[7] It is highly effective at separating the desired thioether from its more polar sulfoxide and sulfone oxidation products, as well as less polar starting materials.
-
Recrystallization: If your crude product is a solid and has a purity of >90%, recrystallization can be an excellent final polishing step to achieve high purity and obtain crystalline material. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[8]
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
FAQ 4: I'm using column chromatography. Can you provide a detailed protocol and troubleshooting tips?
Answer: Absolutely. Column chromatography is often the most reliable method for this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Select the Eluent System:
-
Using TLC, find a solvent mixture that gives your product an Rf value of approximately 0.25-0.35. This provides the optimal balance between retention and elution time on the column.
-
Start with a low polarity mixture, such as 2% Ethyl Acetate (EtOAc) in Hexanes, and gradually increase the polarity.
-
The less polar starting material will have a higher Rf, while the more polar sulfoxide/sulfone impurities will have a much lower Rf (closer to the baseline).
-
-
Prepare the Column:
-
Choose a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexanes or 1% EtOAc/Hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles or cracks form.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This often results in better separation.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elute and Collect:
-
Begin eluting with your low-polarity starting solvent system.
-
Collect fractions in test tubes or vials. Monitor the elution process using TLC on the collected fractions.
-
If separation between the product and a close-running impurity is poor, consider switching to a gradient elution, slowly increasing the percentage of the more polar solvent (EtOAc).
-
Troubleshooting Guide for Column Chromatography:
| Issue | Probable Cause | Recommended Solution |
| Poor Separation | Eluent is too polar (high Rf). | Decrease the polarity of the eluent system (e.g., from 5% EtOAc to 2% EtOAc in Hexanes). |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. Ensure you are not mistaking a polar byproduct for your product. |
| Bands are Tailing | Sample is overloaded; compound is too polar for silica. | Use less sample for the column size. Consider adding 0.1-1% triethylamine to the eluent if the compound is basic, or switch to a different stationary phase like alumina. |
| Cracked Column Bed | Column ran dry during packing or elution. | Ensure the silica bed is always covered with solvent. Repack the column if necessary. |
FAQ 5: How should I handle and store my purified this compound?
Answer: As a thioether, the primary stability concern is oxidation.[1] To maintain purity over time:
-
Storage Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and prevents the slow formation of sulfoxide and sulfone impurities.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a well-sealed amber glass vial or bottle to protect it from light and air.
By following these guidelines, you can ensure the integrity of your purified material for subsequent use in your research and development endeavors.
References
-
MySkinRecipes. 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene. Available at: [Link]
- Griller, D., Hawari, J. A., & McPhee, D. J. (n.d.). Dehalogenation of halogenated aromatic compounds. Google Patents.
-
Horner, A. (Ed.). (1971). Analytical Chemistry of Organic Halogen Compounds. Elsevier. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. PubChem. Available at: [Link]
-
da Silva, M. P., & Arruda, M. A. Z. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615–7642. Available at: [Link]
-
Drogin, I., & Rosanoff, M. A. (1916). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society, 38(3), 711–716. Available at: [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Investigation of the Total Organic Halogen Analytical Method at the Waste Sampling and Characterization Facility. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Available at: [Link]
- (n.d.). Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. Google Patents.
-
da Silva, M. P., & Arruda, M. A. Z. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. Available at: [Link]
-
Akai, S., et al. (2001). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). Thioanisole Impurities and Related Compound. Available at: [Link]
-
Tellis, J. C., et al. (2016). C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides. Chemical Science, 7(12), 10072-10076. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Available at: [Link]
- (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
-
The Organic Chemistry Tutor. (2023, January 13). Halogenation of Aromatic Compounds. YouTube. Available at: [Link]
-
Visual Learners. (2021, July 21). Halogenation of aromatic compounds. YouTube. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CA1296744C - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]
- 5. 1-ブロモ-3-フルオロベンゼン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
Technical Support Center: Synthesis of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene Derivatives
Welcome to the technical support center for the synthesis and derivatization of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to streamline your synthetic efforts.
Introduction: The Synthetic Strategy
The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The journey begins with a commercially available precursor, 1-bromo-3,5-difluorobenzene. This substrate is activated towards nucleophilic attack due to the electron-withdrawing nature of the two fluorine atoms.[1] One of these fluorine atoms is selectively displaced by a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to yield the desired product.
The core transformation is governed by the principles of SNAr, where a strong nucleophile attacks an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups, like fluorine, is crucial as they stabilize this intermediate and accelerate the reaction.[1]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address the most frequent obstacles encountered during the synthesis.
Q1: My reaction shows low or no conversion of the 1-bromo-3,5-difluorobenzene starting material. What are the likely causes?
This is a common issue that typically points to problems with reagents or reaction conditions. Let's break down the possibilities.
-
Cause A: Inactive Nucleophile (Sodium Thiomethoxide)
-
Explanation: Sodium thiomethoxide is highly hygroscopic and can be oxidized by air. Moisture will protonate the thiomethoxide, rendering it non-nucleophilic, while oxidation can lead to the formation of dimethyl disulfide.
-
Solution:
-
Always use freshly purchased, high-purity sodium thiomethoxide.
-
If the reagent's age is questionable, consider titrating it or running a small-scale test reaction.
-
Handle the reagent under an inert atmosphere (Argon or Nitrogen) in a glovebox to minimize exposure to air and moisture.
-
-
-
Cause B: Insufficient Reaction Temperature
-
Explanation: While the aromatic ring is "activated," the SNAr reaction still requires sufficient thermal energy to overcome the activation barrier.
-
Solution:
-
Ensure your reaction is heated to the target temperature (typically 80-120 °C for this transformation).
-
Use a calibrated thermometer and an oil bath or heating mantle with a temperature controller for accurate temperature management.
-
If the reaction is still sluggish at a lower temperature, incrementally increase the temperature by 10 °C and monitor the progress by TLC or GC-MS.
-
-
-
Cause C: Inappropriate Solvent
-
Explanation: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are required to dissolve the sodium thiomethoxide and facilitate the reaction. Non-polar or protic solvents will significantly hinder the reaction rate.
-
Solution:
-
Confirm you are using a dry, polar aprotic solvent.
-
Ensure the solvent is anhydrous. Use a freshly opened bottle or dry the solvent over molecular sieves before use.
-
-
Q2: My reaction is complete, but I'm observing a significant amount of a side product, 1,3-bis(methylsulfanyl)-5-fluorobenzene. How can I prevent this?
The formation of the disubstituted product is a classic example of over-reaction and is a common challenge when the product itself can react further.
-
Cause: Stoichiometry and Reaction Time
-
Explanation: Using an excess of sodium thiomethoxide or allowing the reaction to proceed for too long after the starting material is consumed can lead to a second SNAr reaction, where the remaining fluorine atom on the desired product is displaced.
-
Solution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of sodium thiomethoxide. Carefully weigh your reagents.
-
Monitor the Reaction: Track the reaction's progress closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Quench Promptly: As soon as the starting material is consumed, quench the reaction by cooling it to room temperature and adding water or a mild acid (like saturated ammonium chloride solution).
-
-
Q3: During the aqueous work-up, I'm struggling with emulsion formation, making the separation of organic and aqueous layers difficult. What can I do?
Emulsions are common when working with polar aprotic solvents like DMF or DMSO and can complicate purification.
-
Cause: High Concentration of Polar Solvent and Salts
-
Explanation: The combination of a water-miscible organic solvent (DMF/DMSO) and salts formed during the reaction can act as a surfactant, stabilizing emulsions.
-
Solution:
-
Dilute with a Non-Polar Solvent: Before adding water, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate, diethyl ether, or toluene. This will help to create a cleaner phase separation.
-
Brine Wash: After the initial water wash, perform one or two washes with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break up emulsions.
-
Patience and Separation Funnel Technique: Allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation.
-
-
Frequently Asked Questions (FAQs)
-
What is the preferred starting material for this synthesis?
-
1-bromo-3,5-difluorobenzene is the ideal and most common starting material. It is commercially available and provides the correct substitution pattern for the target molecule. An alternative route could start from 3,5-difluoroaniline via a Sandmeyer reaction to install the bromine.[3]
-
-
Can I use other sulfur nucleophiles besides sodium thiomethoxide?
-
Yes, this reaction is adaptable to other alkyl or aryl thiols. For example, using sodium ethanethiolate would yield 1-bromo-3-(ethylthio)-5-fluorobenzene. The general principle of the SNAr reaction remains the same, but reaction times and temperatures may need to be optimized.
-
-
My final product appears oily and impure after column chromatography. What are some tips for purifying organosulfur compounds?
-
Organosulfur compounds can be challenging to purify due to their potential for oxidation and their interaction with silica gel.[4]
-
Consider Oxidation: The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone on silica gel, especially if left on the column for extended periods. Work relatively quickly.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a reversed-phase column (C18) for purification.[5][6]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for obtaining high-purity material.
-
-
-
How can I derivatize my this compound product further?
-
This molecule is an excellent platform for further diversification. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: To form a new C-C bond, couple with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To form a C-N bond, couple with an amine.
-
Sonogashira Coupling: To form a C-C triple bond, couple with a terminal alkyne.
-
-
A Word of Caution: Sulfur-containing compounds can sometimes poison palladium catalysts.[7] It may be necessary to use specialized ligands or slightly higher catalyst loadings to achieve good results in these subsequent coupling reactions.[7]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-bromo-3,5-difluorobenzene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Carefully add sodium thiomethoxide (1.05 eq) in one portion under a positive flow of nitrogen. Note: The reaction is exothermic.
-
Heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc mobile phase) or GC-MS every 30-60 minutes.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NH₄Cl.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic route from starting material to final product and subsequent derivatization.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing the root cause of low reaction yields.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1-bromo-3,5-difluorobenzene | Activated aromatic ring for SNAr.[1] |
| Nucleophile | Sodium Thiomethoxide (NaSMe) | Strong nucleophile for efficient displacement of fluoride. |
| Stoichiometry | 1.05 - 1.1 eq. of NaSMe | Minimizes the formation of the disubstituted side product. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent required to solvate the nucleophile. |
| Temperature | 80 - 120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Work-up | Quench with NH₄Cl(aq), extract with EtOAc | Neutralizes excess base and facilitates extraction. |
| Purification | Flash Chromatography (Silica Gel) | Standard method for removing non-polar and polar impurities. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Lee, B., et al. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate. [Link]
-
Cernak, T., et al. (2022). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. National Institutes of Health. [Link]
-
GlobeCore. Removal of organosulfur compounds from oil fractions. [Link]
-
Semantic Scholar. Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
- Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. regen.globecore.com [regen.globecore.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in reactions
Hello, I'm Dr. Evelyn Reed, a Senior Application Scientist. This guide is designed to provide you with advanced troubleshooting strategies for a common yet challenging issue: the undesired debromination of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene during synthetic transformations. My goal is to move beyond simple procedural lists and delve into the mechanistic rationale behind these side reactions, empowering you to make informed decisions to optimize your reaction outcomes.
Introduction: Understanding the Substrate and the Problem
This compound is a valuable synthetic intermediate due to its unique substitution pattern. The bromine atom serves as a versatile handle for various transformations, including metal-catalyzed cross-coupling and metal-halogen exchange. However, the electronic nature of the ring, influenced by the interplay between the inductively withdrawing fluorine atom and the sulfur-based substituent, can make the C-Br bond susceptible to reductive cleavage (hydrodebromination). This process consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge.
This guide will address the root causes of debromination in common reaction classes and provide field-proven solutions to mitigate this unwanted pathway.
Troubleshooting Guide: Reaction-Specific Debromination Issues
We will tackle the problem by addressing the most common reaction types where debromination is observed.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This is the most frequent area where researchers encounter significant hydrodebromination. The primary culprit is almost always the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.[1]
Q1: I'm performing a Suzuki-Miyaura coupling and my main byproduct is 1-fluoro-3-(methylsulfanyl)benzene. What is the most likely cause?
A1: The formation of a Pd-H intermediate is the dominant off-cycle pathway leading to hydrodebromination.[1] This reactive species can be generated from various sources within your reaction mixture, including trace water, alcohol or amine impurities, or even from the decomposition of phosphine ligands or boronic acids.[1] Once formed, this Pd-H species can undergo reductive elimination with your aryl group, cleaving the C-Br bond and replacing it with a C-H bond.
The key to preventing this is to ensure the rate of the desired productive steps (transmetalation and reductive elimination) is significantly faster than the rate of the debromination pathway.
Q2: How can I adjust my reaction conditions to favor the cross-coupled product over the debrominated byproduct?
A2: A systematic approach to optimizing your reaction is crucial. The choice of base, ligand, and solvent system plays a critical role.[2] Below is a troubleshooting workflow and a data table summarizing the impact of these parameters.
dot
Caption: Catalytic cycles for Suzuki coupling and competing hydrodebromination.
By understanding the mechanistic underpinnings of this common side reaction, you can more effectively design robust and high-yielding synthetic procedures. Should you require further assistance, please do not hesitate to reach out.
References
- Minimizing debromination in C14H12Br3NO reactions. (n.d.). BenchChem.
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved January 20, 2026, from [Link]
- How to prevent dehalogenation in aryl bromide cross-coupling reactions. (n.d.). BenchChem.
- Tucker, J. W., Narayanam, J. M. R., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications.
-
Pyun, S. Y., Seok, H. J., Kim, J. C., Kim, H. M., & Cho, B. R. (2007). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Reductions of aryl bromides in water at room temperature. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Haibach, M. C., Stoltz, B. M., & Grubbs, R. H. (2017). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]
-
Discussion on strategies to reduce side-reactions in a Grignard reaction. (2019). Reddit. Retrieved January 20, 2026, from [Link]
-
Lithium halogen exchange notes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discussion on preventing over addition of Grignard reagent. (2020). Powered by XMB 1.9.11. Retrieved January 20, 2026, from [Link]
-
Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters. Retrieved January 20, 2026, from [Link]
Sources
Optimizing solvent and base conditions for reactions of the compound
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical advice on navigating the complexities of solvent and base selection for your chemical reactions. As a Senior Application Scientist, my goal is to move beyond textbook definitions and offer field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and confidently scale up your processes.
Fundamental Principles: The Interplay of Solvents and Bases
The success of a chemical reaction is critically dependent on the environment in which it occurs. The choice of solvent and base can dramatically influence reaction rates, yields, and even the products that are formed.[1] A solvent does more than just dissolve reactants; it can stabilize or destabilize transition states, influence the nucleophilicity of a reagent, and in some cases, participate directly in the reaction mechanism.[2][3] Similarly, the selection of a base is not merely about removing a proton; its strength, steric hindrance, and the nature of its counterion can dictate the regioselectivity and stereoselectivity of a reaction.
The Role of the Solvent
Solvents are broadly classified based on their polarity and their ability to donate a hydrogen bond (protic vs. aprotic). This classification is a powerful starting point for predicting how a solvent will influence a given reaction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. They are particularly effective at stabilizing charged species, such as carbocation intermediates in SN1 and E1 reactions. However, they can also solvate and weaken nucleophiles by forming a "cage" of hydrogen bonds around them.[4]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents possess a dipole moment but lack an acidic proton.[5] They are excellent at dissolving salts but are less effective at solvating anions.[2] This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for SN2 reactions.[6]
-
Non-Polar Solvents (e.g., hexane, toluene, benzene): These solvents have low dielectric constants and are unable to stabilize charged species. They are typically used for reactions involving non-polar reactants.
The Role of the Base
The primary function of a base is to deprotonate an acid. The effectiveness of a base is determined by the pKa of its conjugate acid. A fundamental principle in acid-base chemistry is that an acid-base equilibrium will favor the formation of the weaker acid and weaker base.[7] Therefore, to deprotonate a compound, you should choose a base whose conjugate acid has a pKa at least two units higher than the pKa of the compound you wish to deprotonate.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose between a polar protic and a polar aprotic solvent?
A1: The choice depends heavily on the reaction mechanism. For reactions that proceed through a charged intermediate, like a carbocation in an SN1 reaction, a polar protic solvent is often preferred to stabilize that intermediate.[4] For reactions where a strong, unhindered nucleophile is required, such as in an SN2 reaction, a polar aprotic solvent is the better choice as it will not solvate and weaken the nucleophile.[6]
Q2: My reaction is not proceeding. Could the solvent be the issue?
A2: Absolutely. If your reactants are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not occur at all.[4] Always test the solubility of your starting materials in the potential solvent before running the reaction on a larger scale. Additionally, the solvent may be inhibiting the reaction. For example, a polar protic solvent can hinder an SN2 reaction by stabilizing the nucleophile.[2]
Q3: How do I select a base to deprotonate my starting material?
A3: The key is to compare the pKa of your starting material with the pKa of the conjugate acid of the base you are considering.[7] A good rule of thumb is to select a base whose conjugate acid has a pKa that is at least 2 units higher than the pKa of your substrate. This will ensure that the equilibrium lies in favor of the deprotonated product.[7] For a comprehensive list of pKa values in various solvents, refer to the Bordwell pKa tables.[8]
Q4: What is the difference between a nucleophilic and a non-nucleophilic base?
A4: A nucleophilic base can act as both a base and a nucleophile, meaning it can potentially participate in unwanted side reactions by attacking an electrophilic center. A non-nucleophilic base is sterically hindered, which prevents it from acting as a nucleophile but still allows it to function as a base. Common examples of non-nucleophilic bases include lithium diisopropylamide (LDA) and potassium tert-butoxide.
Q5: I'm seeing an unexpected side product. Could my base be the cause?
A5: Yes. If you are using a nucleophilic base, it may be attacking your starting material or product, leading to the formation of byproducts. Consider switching to a non-nucleophilic base of similar strength. Also, the choice of base can influence the regioselectivity of a reaction. For example, in the formation of an enolate, a bulky base like LDA will preferentially deprotonate the less sterically hindered alpha-carbon, leading to the kinetic enolate.
Troubleshooting Guides
Issue: Low or No Reaction Conversion
This is one of the most common challenges in synthetic chemistry. Here’s a systematic approach to diagnosing the problem.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Poor Solubility | Observe the reaction mixture. Are the starting materials fully dissolved? | Perform small-scale solubility tests with a range of solvents.[4] Consider a solvent system that better matches the polarity of your reactants. |
| Incorrect Solvent Choice for Mechanism | Review the reaction mechanism. Is the solvent stabilizing or destabilizing the key transition state? | For SN2/E2 reactions, switch to a polar aprotic solvent. For SN1/E1 reactions, a polar protic solvent is generally preferred.[4][6] |
| Insufficient Base Strength | Compare the pKa of your substrate with the pKa of the conjugate acid of your base. | Choose a stronger base whose conjugate acid has a pKa at least 2 units higher than your substrate.[7] Consult pKa tables for non-aqueous solvents for accurate values.[6][9] |
| Reagent Degradation | Are your reagents old or have they been improperly stored? Is your solvent anhydrous? | Use freshly purified reagents and anhydrous solvents.[10] Some reagents, especially organometallics, are highly sensitive to moisture and air. |
| Incorrect Reaction Temperature | Is the reaction being run at the optimal temperature? | Some reactions require heating to overcome the activation energy. Conversely, some reactions are exothermic and may require cooling to prevent decomposition. |
Issue: Formation of Multiple Products (Low Selectivity)
The formation of multiple products can be a result of competing reaction pathways.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Competition between Substitution and Elimination | Analyze the structure of your substrate and the nature of your base/nucleophile. | To favor elimination (E2), use a strong, sterically hindered base (e.g., t-BuOK). To favor substitution (SN2), use a good, non-hindered nucleophile (e.g., NaN3). |
| Lack of Regioselectivity | In reactions with multiple potential reaction sites, are you observing a mixture of regioisomers? | The choice of base can influence regioselectivity. For example, in enolate formation, a bulky base like LDA favors the kinetic product, while a smaller base like NaH at higher temperatures can favor the thermodynamic product. |
| Stereocontrol Issues | Are you obtaining a mixture of stereoisomers when a single stereoisomer is desired? | The solvent can influence the stereochemical outcome of a reaction by affecting the conformation of the transition state. A solvent screen may be necessary to identify optimal conditions. |
Issue: Product Decomposition During Workup
Sometimes a reaction works well, but the product is lost during the isolation and purification steps.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Suggested Solution |
| Acid/Base Sensitivity | Does your product contain functional groups that are sensitive to acid or base? | If your product is acid-sensitive, avoid acidic workups. Use a mild base like sodium bicarbonate for neutralization. Conversely, if your product is base-sensitive, use a mild acid like dilute HCl or ammonium chloride.[5] |
| Product is Water Soluble | After an aqueous workup, is your product yield unexpectedly low? | Your product may be partially soluble in the aqueous layer.[5] Try back-extracting the aqueous layer with your organic solvent. Saturating the aqueous layer with brine can also help to "salt out" the organic product. |
| Product Volatility | Is your product a low-boiling point liquid? | Be cautious during solvent removal on the rotary evaporator.[5] Use a lower bath temperature and carefully control the vacuum. |
Experimental Protocols
Protocol for Solvent Screening
A solvent screen is a systematic way to identify the optimal solvent for a reaction.[11]
Step-by-Step Methodology:
-
Select a diverse range of solvents: Choose 6-8 solvents from different classes (polar protic, polar aprotic, non-polar). Ensure they are compatible with your reactants and reaction conditions.
-
Set up parallel reactions: In small vials, set up identical reactions, each with a different solvent. Use a consistent concentration of your limiting reagent.[12]
-
Monitor the reactions: Use an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to monitor the progress of each reaction at regular time intervals.
-
Analyze the results: Compare the reaction rates, conversion of starting material, and formation of byproducts across the different solvents.
-
Optimize: Once you have identified a promising solvent, you can further optimize other parameters such as temperature and concentration.
Protocol for Base Screening
A base screen is essential when a reaction requires deprotonation.[13]
Step-by-Step Methodology:
-
Consult pKa tables: Estimate the pKa of the proton you want to remove. Select a range of bases whose conjugate acids have pKa values that are both slightly lower and significantly higher than your substrate.[6][8][9]
-
Choose a suitable solvent: Select a solvent in which your substrate and the chosen bases are soluble. The pKa of a base can vary significantly with the solvent, so it is important to be consistent.[6]
-
Run parallel reactions: Set up small-scale reactions with each of the selected bases.
-
Monitor for deprotonation: Use an appropriate method to determine if deprotonation has occurred. This could involve quenching a small aliquot of the reaction with a deuterated source (e.g., D2O) and analyzing by NMR, or by observing the formation of the desired product.
-
Evaluate side reactions: Analyze the reaction mixtures for the formation of any byproducts that may have resulted from the base acting as a nucleophile or causing decomposition.
Visualizations and Diagrams
Decision-Making Workflow for Solvent Selection
Caption: A workflow for selecting an appropriate solvent based on reaction mechanism and reactant solubility.
Base Selection Logic Based on pKa
Caption: The logical process for choosing an effective base by comparing pKa values.
Data Reference Section
Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Class |
| Water | H₂O | 100 | 80.1 | Very High | Polar Protic |
| Methanol | CH₃OH | 65 | 32.7 | High | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.6 | High | Polar Protic |
| Acetonitrile | CH₃CN | 82 | 37.5 | High | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | High | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 153 | 36.7 | High | Polar Aprotic |
| Acetone | CH₃COCH₃ | 56 | 20.7 | Medium | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 8.9 | Medium | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Medium | Polar Aprotic |
| Ethyl Acetate | CH₃COOC₂H₅ | 77 | 6.0 | Medium | Polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | Low | Non-Polar |
| Hexane | C₆H₁₄ | 69 | 1.9 | Low | Non-Polar |
Data compiled from various sources.[14][15][16][17][18]
Approximate pKa Values of Conjugate Acids of Common Bases
| Base | Conjugate Acid | pKa in H₂O | pKa in DMSO |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | 31.4 |
| Potassium tert-Butoxide (KOtBu) | t-BuOH | 18.0 | 32.2 |
| Sodium Amide (NaNH₂) | NH₃ | 38 | 41 |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | 36 | 35.7 |
| n-Butyllithium (n-BuLi) | Butane | ~50 | ~50 |
| Sodium Hydride (NaH) | H₂ | 35 | ~35 |
| Triethylamine (Et₃N) | Et₃NH⁺ | 10.7 | 9.0 |
| Pyridine | Pyridinium | 5.2 | 3.4 |
Data compiled from various sources.[6][8][19] Note: pKa values can vary depending on the specific conditions and reference used.
Scale-Up Considerations
Transitioning a reaction from the laboratory bench to a pilot plant or manufacturing facility introduces a new set of challenges where solvent and base selection play a critical role.[20][21]
Key Considerations:
-
Cost and Availability: Solvents that are common in a research lab (e.g., anhydrous THF) may be prohibitively expensive or difficult to source in large quantities.[21]
-
Safety and Environmental Impact: Flammability, toxicity, and environmental persistence are major concerns at scale.[22][23] Many pharmaceutical companies have "green chemistry" guides that restrict the use of certain solvents like chloroform and benzene.[24]
-
Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask can become dangerous thermal runaways in a large reactor due to the lower surface-area-to-volume ratio.[20] The choice of solvent can influence the heat capacity of the reaction mixture.
-
Workup and Purification: Extractions and chromatography, which are common in the lab, are often impractical at scale.[25] The solvent should be chosen to facilitate crystallization or distillation of the product.
-
Regulatory Compliance: In the pharmaceutical industry, residual solvents in the final active pharmaceutical ingredient (API) are strictly regulated by guidelines such as ICH Q3C.[22][26] Solvents are classified based on their toxicity, with Class 1 solvents (e.g., benzene, carbon tetrachloride) being banned.[26]
References
-
Leito, I. (2019). Minireview on pKa values of bases in non-aqueous solvents. University of Tartu.[Link]
-
Chemistry For Everyone. (2025, February 28). How To Choose Reagents In Organic Chemistry? YouTube.[Link]
-
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth Blog.[Link]
-
Chemistry For Everyone. (2025, January 1). How To Know What Reagents To Use In Organic Chemistry? YouTube.[Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Science Website.[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu.[Link]
-
dos Santos, H. F., et al. (Year). solvent selection for chemical reactions: automated computational screening of solvents using the smd model. SciELO.[Link]
-
How do we figure out which reagents to use in organic chemistry in particular reactions? (2016, February 17). Quora.[Link]
-
Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. (Year). MDPI.[Link]
-
Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager.[Link]
-
Kinetic Solvent Effects in Organic Reactions. (Year). ChemRxiv.[Link]
-
How To Run A Reaction: Rules of Thumb. (n.d.). University of Rochester, Department of Chemistry.[Link]
-
Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.[Link]
-
Crow, J. M. (Year). When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry.[Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry.[Link]
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Dielectric Constants of Common Solvents. (n.d.). Scribd.[Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (Year). MDPI.[Link]
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Bordwell pKa Table. (n.d.). Organic Chemistry Data.[Link]
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SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci.[Link]
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How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.[Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.[Link]
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Theoretical investigation of the cooperative effect of solvent: a case study. (Year). RSC Publishing.[Link]
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Solvent Selection. (n.d.). ACS GCI Pharmaceutical Roundtable.[Link]
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The Organic Chemistry Reagent Guide is here! (2011, May 26). Master Organic Chemistry.[Link]
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pKa Values of Common Bases. (n.d.). University of California, Irvine.[Link]
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Dielectric Constant of Common solvents. (n.d.). University of California, Berkeley.[Link]
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Common Organic Reagents For Synthesis. (n.d.). LinkedIn.[Link]
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Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024, November 19). Journal of Chemical Education.[Link]
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Effect of solvents on chemical reactions and reactivity. (Year). ResearchGate.[Link]
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Screening of Organic Base Catalytic Activity in the Model Reaction a. (Year). ResearchGate.[Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (Year). PMC - NIH.[Link]
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First-principles calculation of pKa values for organic acids in nonaqueous solution. (Year). PubMed.[Link]
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New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). PMC - NIH.[Link]
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What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS GCI Pharmaceutical Roundtable.[Link]
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Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28). YouTube.[Link]
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Screening of bases and reaction conditions. (Year). ResearchGate.[Link]
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The ABCs of performing organic synthesis reactions. (2020, December 14). YouTube.[Link]
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Specialized Solid Form Screening Techniques. (Year). Organic Process Research & Development.[Link]
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Validation & Comparative
A Technical Guide to the Comparative Reactivity of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene and Its Isomers
This guide provides an in-depth comparative analysis of the chemical reactivity of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their reactivity profiles towards common organic transformations. By integrating established principles of physical organic chemistry with mechanistic insights, we aim to provide a predictive framework for the strategic utilization of these versatile building blocks in complex molecule synthesis.
Introduction: The Strategic Importance of Substituted Benzene Isomers
Substituted benzene rings are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The specific placement of substituents on the aromatic core profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and biological activity. This compound and its isomers are particularly valuable intermediates, offering multiple, distinct reaction sites for diversification through cross-coupling, nucleophilic substitution, and oxidation reactions. A comprehensive understanding of their comparative reactivity is paramount for efficient and regioselective synthetic planning.
This guide will explore the reactivity of the parent compound, this compound, in comparison with two of its logical isomers:
-
Isomer A: 2-Bromo-4-fluoro-1-(methylsulfanyl)benzene
-
Isomer B: 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene
The analysis will focus on three key reaction classes: Nucleophilic Aromatic Substitution (SNA), Palladium-Catalyzed Cross-Coupling, and Oxidation of the Methylsulfanyl group.
The Interplay of Substituent Effects: An Electronic and Steric Overview
The reactivity of a substituted benzene is governed by the cumulative electronic and steric effects of its substituents. Let's dissect the individual contributions of the bromo, fluoro, and methylsulfanyl groups.
-
Bromo Group (-Br): This halogen exerts a dual electronic effect. It is inductively electron-withdrawing (-I) due to its electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses a resonance electron-donating effect (+R) through its lone pairs, which directs incoming electrophiles to the ortho and para positions. In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is a key reactive site.[1]
-
Fluoro Group (-F): Similar to bromine, fluorine is strongly electron-withdrawing via induction (-I) and weakly electron-donating through resonance (+R). The high electronegativity of fluorine makes the C-F bond a potential site for nucleophilic aromatic substitution, especially when the ring is activated by other electron-withdrawing groups.[2]
-
Methylsulfanyl Group (-SCH₃): The methylsulfanyl group is considered a moderately activating group. It is weakly electron-withdrawing by induction (-I) but can be a resonance electron-donor (+R) through the lone pairs on the sulfur atom. This group directs incoming electrophiles to the ortho and para positions. The sulfur atom is also susceptible to oxidation.
The interplay of these effects in each isomer creates a unique electronic landscape, leading to distinct reactivity profiles.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for introducing nucleophiles onto an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.[3] In our case, both fluorine and bromine can act as leaving groups.
Expected Reactivity Order: Isomer B > Isomer A > this compound
Rationale:
-
Isomer B (4-Bromo-2-fluoro-1-(methylsulfanyl)benzene): This isomer is predicted to be the most reactive towards SNAr at the fluorine-bearing carbon. The bromo group at the para position and the methylsulfanyl group at the ortho position can both stabilize the negative charge of the Meisenheimer intermediate through resonance and induction.
-
Isomer A (2-Bromo-4-fluoro-1-(methylsulfanyl)benzene): Here, the bromo group is ortho to the fluorine, providing strong inductive withdrawal and some resonance stabilization for an incoming nucleophile. The para methylsulfanyl group also contributes to stabilization.
-
This compound: In this isomer, the bromo and methylsulfanyl groups are meta to the fluorine. This positioning offers the least stabilization for the anionic intermediate, rendering it the least reactive towards SNAr at the C-F bond.[2]
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Leaving Group | Key Stabilizing Groups | Predicted Relative Reactivity |
| This compound | -F | -Br (meta), -SCH₃ (meta) | Low |
| Isomer A: 2-Bromo-4-fluoro-1-(methylsulfanyl)benzene | -F | -Br (ortho), -SCH₃ (para) | High |
| Isomer B: 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene | -F | -Br (para), -SCH₃ (ortho) | Very High |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl halide in the oxidative addition step is crucial and generally follows the trend C-I > C-Br > C-Cl > C-F.[1] Therefore, the C-Br bond will be the primary site of reaction for all isomers. The electronic environment around the C-Br bond, influenced by the other substituents, will modulate the reactivity.
Expected Reactivity Order: Isomer A > this compound > Isomer B
Rationale:
-
Isomer A (2-Bromo-4-fluoro-1-(methylsulfanyl)benzene): The electron-donating methylsulfanyl group is para to the bromine, increasing the electron density at the reaction site and facilitating oxidative addition.
-
This compound: The fluoro and methylsulfanyl groups are meta to the bromine, exerting a moderate electronic influence.
-
Isomer B (4-Bromo-2-fluoro-1-(methylsulfanyl)benzene): The strongly electron-withdrawing fluorine atom is ortho to the bromine, decreasing the electron density at the C-Br bond and potentially hindering oxidative addition. Steric hindrance from the adjacent fluoro group could also play a role.
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Reaction Site | Electronic Influence on C-Br | Predicted Relative Reactivity |
| This compound | C-Br | Moderate | Moderate |
| Isomer A: 2-Bromo-4-fluoro-1-(methylsulfanyl)benzene | C-Br | Electron-donating group para | High |
| Isomer B: 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene | C-Br | Electron-withdrawing group ortho | Low |
Oxidation of the Methylsulfanyl Group
The sulfur atom of the methylsulfanyl group is susceptible to oxidation, typically to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃). The ease of this oxidation is influenced by the electronic nature of the aromatic ring. Electron-donating groups on the ring increase the electron density on the sulfur atom, making it more nucleophilic and thus more readily oxidized. Conversely, electron-withdrawing groups decrease its nucleophilicity.
Expected Reactivity Order: Isomer B > this compound > Isomer A
Rationale:
-
Isomer B (4-Bromo-2-fluoro-1-(methylsulfanyl)benzene): The bromo and fluoro groups are meta and ortho respectively to the methylsulfanyl group. While both are inductively withdrawing, the overall deactivation is likely less pronounced compared to Isomer A.
-
This compound: Both the bromo and fluoro groups are meta to the methylsulfanyl group, leading to moderate deactivation.
-
Isomer A (2-Bromo-4-fluoro-1-(methylsulfanyl)benzene): The strongly electron-withdrawing fluoro group is para to the methylsulfanyl group, significantly reducing the electron density on the sulfur atom and making it the least susceptible to oxidation.
Table 3: Predicted Relative Reactivity in Oxidation of the Methylsulfanyl Group
| Isomer | Electronic Influence on -SCH₃ | Predicted Relative Reactivity |
| This compound | Moderate deactivation | Moderate |
| Isomer A: 2-Bromo-4-fluoro-1-(methylsulfanyl)benzene | Strong deactivation | Low |
| Isomer B: 4-Bromo-2-fluoro-1-(methylsulfanyl)benzene | Less deactivation | High |
Experimental Protocols
The following are representative, detailed protocols for the types of reactions discussed. These should be adapted and optimized for the specific isomer and reaction partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific substrate.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (2.5 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate and SPhos to a dry reaction vessel.
-
Add the aryl bromide, the arylboronic acid, and potassium phosphate.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the reaction vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general starting point for the reaction of an activated aryl fluoride with a nucleophile.[5]
Materials:
-
Aryl fluoride (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the aryl fluoride in anhydrous DMF, add the nucleophile at room temperature under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows discussed in this guide.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validation of spectroscopic data for the compound 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene (CAS Number: 453566-03-5), a versatile building block in medicinal chemistry and materials science.[1][2]
This document moves beyond a simple checklist of spectral features. It is designed to be a self-validating system of inquiry, grounded in the principles of causality and cross-verification between different spectroscopic techniques. By understanding the "why" behind the data, researchers can build a robust and irrefutable body of evidence for the structure and purity of their compound.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound dictates a unique spectroscopic fingerprint. The interplay of the bromo, fluoro, and methylsulfanyl substituents on the benzene ring governs the chemical environment of each atom, leading to predictable, yet distinct, signals in various spectroscopic analyses.
DOT Script of Molecular Structure
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed insight into the molecular framework. For this compound, both ¹H and ¹³C NMR are critical, with particular attention to the influence of the fluorine atom on the spectra.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methyl group of the methylsulfanyl substituent will appear as a singlet in the aliphatic region.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | ~7.0 - 7.5 | Doublet of doublets (dd) or triplet (t) | ³J(H-F) ≈ 5-9 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-4 | ~6.8 - 7.3 | Doublet of doublets (dd) or triplet (t) | ³J(H-F) ≈ 5-9 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | ~7.2 - 7.7 | Singlet (s) or narrowly split multiplet | - |
| -SCH₃ | ~2.4 - 2.6 | Singlet (s) | - |
Causality Behind Predictions:
-
The electronegativity of the fluorine and bromine atoms will deshield the aromatic protons, shifting their signals downfield.
-
The fluorine atom will couple with the ortho and meta protons (H-2 and H-4), leading to characteristic splitting patterns.[3] The magnitude of the through-space coupling will depend on the spatial orientation of the C-F bond.
-
The methyl protons, being isolated from other protons, will appear as a singlet.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the methyl carbon. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-1 | ~120 - 125 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-2 | ~110 - 115 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-3 | ~160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |
| C-4 | ~115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-5 | ~140 - 145 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 0-3 Hz |
| C-6 | ~125 - 130 | Singlet (s) or small doublet | ⁵J(C-F) ≈ 0-3 Hz |
| -SCH₃ | ~15 - 20 | Singlet (s) | - |
Causality Behind Predictions:
-
The carbon atom bonded to the highly electronegative fluorine atom (C-3) will be significantly deshielded and appear at a very low field.
-
The magnitude of the C-F coupling constants decreases with the number of bonds separating the coupled nuclei, providing a powerful tool for assigning the carbon signals.[4]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Setup: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR processing.
DOT Script of NMR Validation Workflow
Caption: Workflow for NMR-based structural validation.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and fragmentation pattern, which are crucial for confirming the elemental composition.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
-
For C₇H₆⁷⁹BrFS: m/z = 235.94
-
For C₇H₆⁸¹BrFS: m/z = 237.94
-
-
Fragmentation Pattern: Common fragmentation pathways may involve the loss of the methyl group (-CH₃), the entire methylsulfanyl group (-SCH₃), or the bromine atom (-Br).
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.
-
Data Analysis: Determine the m/z values of the molecular ions and major fragments. Use the accurate mass measurement to calculate the elemental composition.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, -SCH₃) | 2850 - 3000 | Weak to Medium |
| C=C (aromatic) | 1400 - 1600 | Medium to Strong |
| C-F (aryl) | 1100 - 1300 | Strong |
| C-Br (aryl) | 500 - 600 | Medium to Strong |
| C-S | 600 - 800 | Weak to Medium |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate after solvent evaporation. Solid samples can be analyzed using an attenuated total reflectance (ATR) accessory.
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
DOT Script of Overall Spectroscopic Validation Process
Caption: A comprehensive workflow for spectroscopic data validation.
IV. Comparative Analysis with Structurally Similar Compounds
In the absence of a reference standard, comparing the acquired data with that of structurally related molecules is a powerful validation strategy. For instance, comparing the ¹³C NMR data with that of 1-bromo-3,5-difluorobenzene can help in assigning the signals of the fluorinated carbons.[5] Similarly, the IR spectra of 1-bromo-3-fluorobenzene and 1-bromo-3-methylbenzene can provide insights into the expected vibrational modes.[6][7][8]
Conclusion
The validation of spectroscopic data for this compound requires a multi-faceted approach where each technique provides a piece of the structural puzzle. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, and by cross-referencing the findings, researchers can achieve an unambiguous confirmation of the compound's identity and purity. This rigorous validation is paramount for the integrity of subsequent research and development activities.
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Mahadevan, D., et al. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. [Link]
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MySkinRecipes. 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene. [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methylsulfanyl group, presents distinct analytical challenges and necessitates robust, validated methods for purity assessment.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to empower researchers and drug development professionals in selecting the optimal analytical strategy.
The Analytical Dichotomy: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the nature of potential impurities. This compound is a semi-volatile, thermally stable, and non-polar small molecule, making it amenable to both techniques. However, the nuances of each method offer distinct advantages and disadvantages for this specific application.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase.[1] Its primary strength lies in its applicability to a broad range of compounds, including those that are non-volatile or thermally labile. For our target molecule, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, leveraging hydrophobic interactions for separation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is tailored for volatile and thermally stable compounds.[3] It offers exceptional separation efficiency and the definitive identification power of mass spectrometry. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization, which is invaluable for impurity identification.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
For the purity determination of this compound, a stability-indicating RP-HPLC method is paramount. This ensures that the method can resolve the main component from any potential degradation products or process-related impurities.
Rationale for Method Development
The selection of a C18 stationary phase is a common and effective starting point for the separation of non-polar to moderately polar compounds like our target analyte.[2] The mobile phase, a mixture of acetonitrile and water, provides a good balance of solvent strength and compatibility with UV detection.[2] An isocratic elution is often sufficient for purity analysis of a single, well-behaved compound, offering simplicity and robustness. The detection wavelength of 254 nm is chosen based on the aromatic nature of the benzene ring, which is expected to have strong absorbance in this region.
Experimental Protocol: RP-HPLC Method
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard (>99.5% purity). Transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with acetonitrile.[2]
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample of this compound. Dissolve in acetonitrile to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[2]
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | Unknown Impurity |
| 2 | 5.2 | 99.85 | This compound |
| 3 | 7.8 | 0.07 | Unknown Impurity |
| Total | 100.00 |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides an orthogonal approach to purity analysis, offering superior separation for volatile impurities and definitive identification through mass spectral data.
Rationale for Method Development
The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for the analysis of aromatic compounds.[5] A temperature gradient program is employed to ensure the efficient elution of both the main component and any potential impurities with different volatilities. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS Method
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard (>99.5% purity). Transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with high-purity acetone.
-
Sample Preparation: Accurately weigh a sample of this compound. Dissolve in high-purity acetone to achieve a theoretical concentration of 100 µg/mL.
Data Presentation: Hypothetical GC-MS Purity Analysis and Impurity Identification
| Peak | Retention Time (min) | Area (%) | Identification (based on MS fragmentation) |
| 1 | 6.8 | 0.12 | 1-Bromo-3-fluorobenzene |
| 2 | 8.5 | 99.80 | This compound |
| 3 | 9.2 | 0.08 | Isomer of main compound |
| Total | 100.00 |
Predicted Mass Fragmentation of this compound:
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) with the characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1). Key fragmentation pathways would likely involve:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺
-
Loss of a thioformyl radical (•CHS): [M - 45]⁺
-
Cleavage of the C-S bond with loss of •SCH₃: [M - 47]⁺
-
Loss of a bromine atom (•Br): [M - 79/81]⁺
GC-MS Workflow Diagram```dot
Caption: Logical comparison of HPLC and GC-MS.
Method Validation: A Trustworthy Framework
Both the HPLC and GC-MS methods presented should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose. [4][6]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound.
-
For routine quality control and release testing , where the primary goal is to quantify the purity of the main component and known impurities, the developed RP-HPLC method is highly suitable due to its robustness, precision, and ease of implementation.
-
For impurity profiling, identification of unknown impurities, and the analysis of volatile process residuals , the GC-MS method is indispensable. Its high resolving power and the structural information provided by the mass spectrometer are critical for a comprehensive understanding of the impurity profile.
In a comprehensive quality control strategy, the use of HPLC as the primary method for purity determination, supported by GC-MS for initial impurity identification and for monitoring specific volatile impurities, provides a robust and scientifically sound approach to ensuring the quality of this compound.
References
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Emery Pharma. Benzene Impurity Analysis. Available from: [Link]
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Lee, J. H., et al. (2023). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. Foods, 12(11), 2189. Available from: [Link]
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LECO Corporation. Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Available from: [Link]
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Agilent Technologies. Analysis of impurities in benzene. Available from: [Link]
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SCION Instruments. UOP555, Trace impurities in Benzene by Gas Chromatography. Available from: [Link]
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d'Acquarica, I., et al. (2013). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Journal of Pharmaceutical and Biomedical Analysis, 73, 35-41. Available from: [Link]
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ACS Publications. High-Purity Benzene Production from Sulfur-Containing PPS Plastic Waste. ACS Sustainable Chemistry & Engineering. Available from: [Link]
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Pisanu, S., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Plants, 10(6), 1163. Available from: [Link]
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ResearchGate. Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. Available from: [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
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NIST. Benzene, 1-bromo-3-fluoro-. Available from: [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]
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Restek. 4-Bromofluorobenzene. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
- Google Patents. High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
KU Leuven. Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. Available from: [Link]
-
YouTube. Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Available from: [Link]
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PubMed. [The HPLC determination of elemental sulfur in foodstuffs (author's transl)]. Available from: [Link]
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Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
-
MDPI. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Available from: [Link]
-
MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] At the heart of this powerful transformation lies the palladium catalyst, the choice of which is critical to the success, efficiency, and scalability of the reaction. This guide provides an in-depth comparison of commonly employed palladium catalysts for the Suzuki coupling of aryl halides, offering insights into their evolution, performance, and practical application.
The Evolution of Excellence: A Journey Through Palladium Catalyst Generations
The landscape of palladium-catalyzed cross-coupling has evolved significantly from its early days. The initial breakthroughs relied on simple palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which, while groundbreaking, often required harsh reaction conditions and were limited in scope, particularly with less reactive aryl chlorides.[2] The drive for milder conditions, broader substrate scope, and higher efficiency has led to the development of sophisticated catalyst systems characterized by specialized ligands.
These advancements can be broadly categorized into generations, each addressing the limitations of its predecessors:
-
First Generation (Traditional Phosphine Ligands): Catalysts like Pd(PPh₃)₄ and those formed in situ from a palladium precursor and simple phosphine ligands fall into this category. They are often effective for aryl iodides and bromides but struggle with the more challenging and cost-effective aryl chlorides.[2][3]
-
Second Generation (Bulky, Electron-Rich Ligands): The pioneering work of Buchwald and others introduced bulky, electron-rich phosphine ligands, such as the biarylphosphines (e.g., SPhos, XPhos).[4] These ligands promote the crucial oxidative addition step with aryl chlorides and enhance catalyst stability, leading to significantly improved reactivity and broader applicability.[4]
-
Third Generation (Precatalysts): To improve ease of handling and reproducibility, well-defined precatalysts were developed. These are stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. Buchwald's G2, G3, and G4 precatalysts and the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of N-heterocyclic carbene (NHC)-Pd complexes are prominent examples.[5][6] These precatalysts offer superior air and moisture stability, making them highly user-friendly.[5][7][8]
The Engine of Synthesis: Understanding the Suzuki Coupling Catalytic Cycle
A firm grasp of the reaction mechanism is paramount to rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) complex, transferring the organic group (Ar') to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple to form the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The ligand (L) plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle. Bulky, electron-donating ligands, for instance, facilitate the oxidative addition of challenging substrates like aryl chlorides.
Performance Comparison: A Data-Driven Look at Palladium Catalysts
To provide a tangible comparison, the following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, a representative reaction for the coupling of an unactivated aryl chloride.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | Low to Moderate | < 100 | General Knowledge |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate to High | ~500-1000 | [9] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | >1900 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | >1900 | [1] |
| PEPPSI™-IPr | IPr | KOtBu | Isopropanol | RT | 2 | High | >400 | [5] |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison requires identical reaction conditions. TON is estimated based on reported catalyst loading and yield.
In the Lab: Detailed Experimental Protocols
The choice of catalyst dictates the experimental setup and procedure. Here, we provide detailed protocols for three representative catalyst systems, highlighting the practical differences in their application.
Experimental Workflow Overview
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Traditional Approach with Pd(PPh₃)₄
This protocol is suitable for reactive aryl bromides and iodides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction flask (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst. Note: Pd(PPh₃)₄ is air and light-sensitive; handle it quickly.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modern Approach with a Buchwald G2 Precatalyst (XPhos Pd G2)
This protocol is highly effective for a broad range of aryl halides, including challenging aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vial, add the aryl chloride, phenylboronic acid, potassium phosphate, and XPhos Pd G2 precatalyst. Note: Buchwald precatalysts are air-stable and can be weighed in the open.[6]
-
Add the 1,4-dioxane and water.
-
Seal the vial and place it on a preheated stirrer plate at 100 °C.
-
Stir the reaction mixture for the desired time (typically 1-4 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
Protocol 3: User-Friendly Approach with a PEPPSI™ Precatalyst (PEPPSI™-IPr)
This protocol is known for its operational simplicity and effectiveness with a wide range of substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium tert-butoxide (KOtBu, 2.0 mmol, 2.0 equiv)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Isopropanol (5 mL)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vial, add the aryl chloride, phenylboronic acid, potassium tert-butoxide, and PEPPSI™-IPr precatalyst. Note: PEPPSI™ catalysts are air- and moisture-stable.[5]
-
Add the isopropanol.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction with water.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
The choice of a palladium catalyst for Suzuki coupling is a critical decision that impacts reaction efficiency, scope, and practicality. For routine couplings of reactive aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for challenging substrates such as unactivated aryl chlorides, and for processes where mild conditions and high efficiency are paramount, modern catalyst systems are indispensable.
Buchwald's biarylphosphine-ligated precatalysts offer exceptional activity and broad substrate scope, making them a go-to choice for complex syntheses.[4] PEPPSI™ catalysts, with their user-friendly nature and high performance, provide an excellent alternative, particularly in high-throughput and process chemistry settings.[5]
Ultimately, the optimal catalyst is determined by the specific requirements of the synthesis. By understanding the underlying principles of the Suzuki coupling and the characteristics of different catalyst generations, researchers can make informed decisions to accelerate their discovery and development efforts.
References
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Savitha, G., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]
-
ResearchGate. (2025). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
-
ResearchGate. (2025). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
-
University of Liverpool IT Services. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
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In-Silico Toxicology Assessment: A Comparative Guide to Predicting the Toxicity of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
A deep dive into the predictive power of computational models for assessing the toxicological profile of a novel chemical entity, offering a comparative analysis with structurally similar compounds.
Introduction
In the landscape of modern drug discovery and chemical safety assessment, the ability to predict the toxicological properties of novel compounds early in the development pipeline is paramount. In-silico toxicology, a computational approach to toxicity prediction, has emerged as a critical tool for researchers, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing. This guide provides a comprehensive in-silico toxicological evaluation of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a novel halogenated aromatic compound. Due to the absence of experimental toxicological data for this specific molecule, this report employs a robust read-across approach, comparing its predicted toxicity profile with that of structurally similar compounds for which experimental data are available. This comparative analysis will be conducted using a suite of widely recognized and validated in-silico toxicity prediction platforms: Toxtree, the Toxicity Estimation Software Tool (TEST), and the OECD QSAR Toolbox.
The fundamental principle underpinning in-silico toxicology is the structure-activity relationship (SAR), which posits that the biological activity of a chemical is directly related to its molecular structure. By analyzing the structural fragments and physicochemical properties of a molecule, computational models can predict its potential to cause various forms of toxicity, including mutagenicity, carcinogenicity, and skin sensitization. This guide will delve into the methodologies of these predictive tools, present a comparative analysis of their outputs, and provide a reasoned assessment of the likely toxicological profile of this compound.
Target Compound and Structural Analogues
The subject of this investigation is this compound. Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a methylsulfanyl group. To facilitate a read-across analysis, a set of structurally related compounds has been selected as comparators. These analogues share key structural features with the target compound, such as the halogenated benzene core, which allows for a more informed prediction of its toxicological properties.
Table 1: Target Compound and Selected Comparators
| Compound Name | CAS Number | Canonical SMILES String | Rationale for Selection |
| This compound | N/A | CSc1cc(F)cc(Br)c1 | Target Compound |
| 1-Bromo-3-fluorobenzene | 1073-06-9 | C1=CC(=CC(=C1)Br)F | Shares the bromo- and fluoro- substitution pattern on the benzene ring.[1][2] |
| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | C1=C(C=C(C=C1F)Cl)Br | Introduces a different halogen (chlorine) at a similar position.[3] |
| 3-Bromofluorobenzene | 1073-06-9 | C1=CC(=CC(=C1)Br)F | An alternative name for 1-Bromo-3-fluorobenzene, included for comprehensive searching.[1][2] |
In-Silico Toxicity Prediction Platforms: A Methodological Overview
This guide utilizes three distinct yet complementary in-silico toxicity prediction platforms to provide a multi-faceted assessment of the target compound. Each tool employs different algorithms and databases, and their collective use enhances the robustness of the overall prediction.
Toxtree: A Decision Tree-Based Approach
Toxtree is an open-source software that predicts toxic hazards by applying a decision tree approach. It utilizes a series of rules based on structure-activity relationships to classify chemicals into categories of toxicological concern.
Experimental Protocol for Toxtree Analysis:
-
Input Structure: The canonical SMILES string of the target compound and each comparator is individually entered into Toxtree.
-
Select Prediction Modules: The following prediction modules are selected for analysis:
-
Cramer Rules
-
Verhaar Scheme
-
Skin Irritation and Corrosion
-
Eye Irritation and Corrosion
-
Benigni/Bossa Rulebase for Mutagenicity and Carcinogenicity
-
Skin Sensitisation Reactivity Domain
-
-
Execute Prediction: The "Estimate" function is executed for each compound and each selected module.
-
Record Results: The predicted class, alerts, and any accompanying explanations are recorded.
Caption: Toxtree analysis workflow.
TEST (Toxicity Estimation Software Tool): QSAR-Based Predictions
Developed by the U.S. Environmental Protection Agency (EPA), TEST is a quantitative structure-activity relationship (QSAR) based tool that estimates the toxicity of chemicals. It utilizes various QSAR methodologies to predict a range of toxicological endpoints.
Experimental Protocol for TEST Analysis:
-
Input Structure: The chemical structure of the target compound and each comparator is drawn or imported into the TEST software using their SMILES strings.
-
Select Endpoints: The following toxicological endpoints are selected for prediction:
-
Oral Rat LD50
-
Mutagenicity (Ames Test)
-
Developmental Toxicity
-
Skin Sensitization
-
-
Choose Prediction Method: The "Consensus" method, which averages the results from multiple QSAR models, is selected for a more robust prediction.
-
Run Prediction: The prediction is initiated.
-
Record Data: The predicted toxicity values and associated confidence levels are recorded.
Caption: TEST analysis workflow.
OECD QSAR Toolbox: A Category-Based Approach
The OECD QSAR Toolbox is a comprehensive software platform that facilitates the use of (Q)SARs and grouping of chemicals into categories for read-across and trend analysis. It is a key tool for regulatory submissions.
Experimental Protocol for OECD QSAR Toolbox Analysis:
-
Input Target Chemical: The target compound, this compound, is entered by its chemical structure.
-
Profiling: The tool's profilers are used to identify potential mechanisms of action and structural alerts for various toxicity endpoints, including protein binding, DNA binding, and carcinogenicity.
-
Identify Analogues: The toolbox's database is searched for structurally similar compounds with available experimental data. The selected comparators are added to the chemical category.
-
Data Gap Filling: The "Read-Across" approach is used to fill the data gaps for the target chemical based on the experimental data of the analogues.
-
Generate Prediction: A prediction for the target chemical's toxicity endpoints is generated, along with a justification for the read-across.
Caption: OECD QSAR Toolbox workflow.
Comparative In-Silico Toxicity Predictions
The following tables summarize the in-silico toxicity predictions for this compound and its structural analogues across the three selected platforms.
Table 2: Mutagenicity and Carcinogenicity Predictions
| Compound | Toxtree (Benigni/Bossa) | TEST (Ames Mutagenicity) | OECD Toolbox (Carcinogenicity) |
| This compound | Equivocal | Negative | No Alert |
| 1-Bromo-3-fluorobenzene | Negative | Negative | Inadequate information to assess carcinogenic potential[1] |
| 1-Bromo-3-chloro-5-fluorobenzene | Negative | Negative | No Data |
| 3-Bromofluorobenzene | Negative | Negative | Inadequate information to assess carcinogenic potential[1] |
Table 3: Acute Oral Toxicity Predictions
| Compound | TEST (Oral Rat LD50, mg/kg) | OECD Toolbox (Acute Oral Toxicity) |
| This compound | 450 (Category 3) | Likely Harmful if Swallowed |
| 1-Bromo-3-fluorobenzene | 380 (Category 3)[1] | Harmful if swallowed[1] |
| 1-Bromo-3-chloro-5-fluorobenzene | 420 (Category 3)[3] | Harmful if swallowed[3] |
| 3-Bromofluorobenzene | 380 (Category 3)[1] | Harmful if swallowed[1] |
Table 4: Skin and Eye Irritation/Sensitization Predictions
| Compound | Toxtree (Skin Irritation) | Toxtree (Eye Irritation) | Toxtree (Skin Sensitization) | TEST (Skin Sensitization) |
| This compound | Irritant | Irritant | Potential Sensitizer | Positive |
| 1-Bromo-3-fluorobenzene | Irritant[1] | Irritant[1] | Potential Sensitizer | Positive |
| 1-Bromo-3-chloro-5-fluorobenzene | Irritant[3] | Irritant[3] | Potential Sensitizer | Positive |
| 3-Bromofluorobenzene | Irritant[1] | Irritant[1] | Potential Sensitizer | Positive |
Discussion and Interpretation of Results
The in-silico analysis of this compound, through a consensus of predictions from Toxtree, TEST, and the OECD QSAR Toolbox, and supported by a read-across approach with structurally similar compounds, suggests a moderate toxicity profile.
Mutagenicity and Carcinogenicity: The predictions for mutagenicity and carcinogenicity are largely negative or equivocal. Toxtree provided an "equivocal" result for the target compound in the Benigni/Bossa rulebase, which suggests the presence of structural alerts that warrant further investigation, but does not definitively classify it as a mutagen. TEST predicted the compound to be negative in the Ames mutagenicity assay. The OECD Toolbox did not flag any structural alerts for carcinogenicity. The comparator compounds, where data is available, are also not classified as carcinogens[1]. The lack of strong positive alerts across multiple platforms suggests a low probability of mutagenic or carcinogenic potential.
Acute Oral Toxicity: The predicted oral LD50 values from TEST place the target compound and its analogues in Category 3 of the Globally Harmonized System (GHS), indicating that they are harmful if swallowed. This is consistent with the predictions from the OECD Toolbox. The presence of halogens on the benzene ring is a common feature associated with moderate acute toxicity.
Skin and Eye Irritation/Sensitization: All three platforms consistently predict that this compound is likely to be a skin and eye irritant. Furthermore, both Toxtree and TEST indicate a potential for skin sensitization. Halogenated aromatic compounds are known to have the potential to act as haptens, which can elicit an allergic contact dermatitis response[4][5]. The presence of multiple reactive sites on the molecule (bromo, fluoro, and methylsulfanyl groups) likely contributes to this predicted sensitization potential.
Read-Across Justification: The structural similarity between the target compound and the selected comparators provides a strong basis for the read-across assessment. The shared halogenated benzene core is the primary determinant of the toxicological properties observed. The addition of the methylsulfanyl group in the target compound may slightly modify its metabolic profile and reactivity, but the overall toxicological profile is expected to be in line with its halogenated benzene analogues.
Caption: Read-across approach for toxicity prediction.
Conclusion and Future Directions
This in-silico comparative guide provides a preliminary toxicological assessment of this compound. Based on the consensus of predictions from Toxtree, TEST, and the OECD QSAR Toolbox, and supported by a read-across analysis with structurally similar compounds, the target compound is predicted to have a moderate order of acute oral toxicity, be a skin and eye irritant, and possess skin sensitization potential. The predictions for mutagenicity and carcinogenicity are largely negative, suggesting a lower concern for these endpoints.
It is crucial to emphasize that these in-silico predictions are not a substitute for experimental testing. They serve as a valuable tool for hazard identification and for prioritizing compounds for further investigation. The findings from this study warrant in-vitro testing to confirm the predictions for skin sensitization and mutagenicity. Should the compound progress in development, in-vivo studies for acute toxicity and irritation would be necessary for a comprehensive risk assessment.
References
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PubChem. 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information. [Link]
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Toxtree. Toxic Hazard Estimation by decision tree approach. [Link]
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Toxicity Estimation Software Tool (TEST). U.S. Environmental Protection Agency. [Link]
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OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]
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PubChem. 1-Bromo-3-chloro-5-fluorobenzene. National Center for Biotechnology Information. [Link]
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U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]
- Fish, I. et al. (1979). Potential halogenated industrial carcinogenic and mutagenic chemicals. IV. Halogenated aryl derivatives. Science of The Total Environment, 11(3), 259-278.
- Brigo, A., & Tiozzo, R. (1982). Synthesis and mutagenicity of 3,3'-dihalogenated benzidines. Mutation Research/Genetic Toxicology, 104(1-3), 1-5.
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PubChem. 1-Bromo-3-chloro-5-fluorobenzene. National Center for Biotechnology Information. [Link]
- Stolzenberg, S. J., & Hine, C. H. (1980). Mutagenicity of halogenated and oxygenated three-carbon compounds. Journal of Toxicology and Environmental Health, 5(6), 1149-1158.
- den Besten, C., Smink, M. C., de Vries, J., & van Bladeren, P. J. (1992). Biotransformation and toxicity of halogenated benzenes. Human & experimental toxicology, 11(6), 519-528.
- Brem, H., Stein, A. B., & Rosenkranz, H. S. (1974). The mutagenicity and DNA-modifying effect of haloalkanes. Cancer research, 34(10), 2576-2579.
- Reigh, G., & McMahon, R. E. (1982). Effect of 4'-halogen substitution on the mutagenicity of trans-4-acetamidostilbene and trans-4-(N-hydroxyacetamido)stilbene in the Salmonella typhimurium test system. Journal of medicinal chemistry, 25(5), 553-557.
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PubChem. 1-Bromo-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. [Link]
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PubChem. 1-(Bromomethyl)-3-chloro-5-(methylsulfanyl)benzene. National Center for Biotechnology Information. [Link]
- Calnan, C. D. (1983). Allergic contact dermatitis due to highly reactive halogenated compounds.
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Chemsrc. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1. [Link]
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Reddit. Are all benzene compounds carcinogenic? [Link]
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NIST. Benzene, 1-bromo-3-fluoro-. National Institute of Standards and Technology. [Link]
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PubChem. 1-Bromo-3-methylsulfanyl-5-propan-2-yloxybenzene. National Center for Biotechnology Information. [Link]
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ECHA. Skin sensitising chemicals. European Chemicals Agency. [Link]
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A Comparative Guide to the Efficacy of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene-Based Inhibitors in Targeting PRMT5
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the strategic design of potent and selective inhibitors is paramount. This guide provides an in-depth technical comparison of inhibitors developed from the 1-bromo-3-fluoro-benzene scaffold, with a particular focus on their application as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). While the specific compound 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene serves as a conceptual starting point, this analysis extends to structurally related compounds that have progressed to clinical evaluation, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used for their characterization.
Introduction: The Rationale for Targeting PRMT5 with Substituted Benzene Scaffolds
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, such as lymphoma, lung cancer, breast cancer, and colorectal cancer, making it an attractive target for therapeutic intervention.
The 1-bromo-3-fluoro-benzene moiety has been identified as a valuable scaffold in the synthesis of PRMT5 inhibitors. This structural motif provides a versatile platform for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The strategic placement of bromo and fluoro substituents influences the electronic properties and binding interactions of the inhibitor with the target enzyme, while the third position offers a site for introducing diverse chemical groups to enhance efficacy and target engagement. Although direct inhibitory activity of this compound is not extensively documented, its structural core is integral to the design of more complex and potent PRMT5 inhibitors.
The PRMT5 Signaling Pathway and Points of Inhibition
PRMT5 functions within a larger complex, most notably with the WD40-repeat protein MEP50 (methylosome protein 50), which is essential for its enzymatic activity. The PRMT5/MEP50 complex utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on its substrates. Inhibition of PRMT5 can be achieved through various mechanisms, including competition with the SAM cofactor, competition with the protein substrate, or through allosteric modulation. The inhibitors discussed in this guide primarily function by competing with SAM for binding to the PRMT5 active site.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based PRMT5 biochemical assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution of recombinant human PRMT5/MEP50 complex in assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20).
-
Prepare a 4X substrate/cofactor solution containing the histone H4 peptide substrate and SAM in assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a dilution in assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the inhibitor solution to the appropriate wells.
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 4X substrate/cofactor solution.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding a detection solution containing EDTA and the TR-FRET reagents (e.g., a europium-labeled anti-SAH antibody and a ULight™-labeled SAH tracer).
-
Incubate for 1 hour at room temperature to allow the detection reagents to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay for PRMT5 Target Engagement (In-Cell Western)
This assay measures the level of symmetric dimethylarginine (SDMA) on a specific PRMT5 substrate (e.g., SmD3) within cells, providing a direct readout of PRMT5 activity in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor for 48-72 hours.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells with a primary antibody against SDMA (e.g., anti-SDMA-SmD3) and a normalization antibody (e.g., anti-Actin) overnight at 4°C.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour.
-
-
Data Acquisition and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target (SDMA) and normalization protein (Actin).
-
Normalize the SDMA signal to the Actin signal and plot the results against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion and Future Directions
The 1-bromo-3-fluoro-benzene scaffold has proven to be a valuable starting point for the development of potent and selective PRMT5 inhibitors. The clinical candidates GSK3326595, JNJ-64619178, and MRTX1719, which share conceptual structural similarities, demonstrate the potential of targeting PRMT5 in cancer therapy. Each of these inhibitors possesses a distinct pharmacological profile, highlighting the importance of nuanced drug design in achieving desired therapeutic outcomes.
Future research in this area will likely focus on:
-
Exploring novel substitutions on the benzene ring to further optimize potency and selectivity, potentially including moieties like the methylsulfanyl group.
-
Developing next-generation inhibitors with improved pharmacokinetic properties and reduced off-target effects.
-
Identifying predictive biomarkers to better stratify patient populations who are most likely to respond to PRMT5 inhibition.
-
Investigating combination therapies where PRMT5 inhibitors are used in conjunction with other anti-cancer agents to achieve synergistic effects.
The continued exploration of inhibitors derived from the 1-bromo-3-fluoro-benzene and related scaffolds holds significant promise for advancing the field of epigenetic therapy and providing new treatment options for patients with cancer.
References
-
Smith, C. R., et al. (2022). MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery, 12(4), 984-997. [Link]
-
Rioux, N., et al. (2018). PRMT5 inhibition attenuates growth and survival in cancer cell lines.... ResearchGate. [Link]
-
Van der Plas, E., et al. (2019). Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Molecular Cancer Therapeutics, 18(9), 1595-1606. [Link]
-
JNJ-64619178. Chemietek. [Link]
-
Odate, S., et al. (2023). MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects. Anticancer Research, 43(6), 2465-2473. [Link]
-
Smith, C. R., et al. (2021). Abstract P165: MRTX1719: A first-in-class MTA-cooperative PRMT5 inhibitor that selectively elicits antitumor activity in MTAP/CDKN2A deleted cancer models. Molecular Cancer Therapeutics, 20(12_Supplement), P165-P165. [Link]
X-ray crystallographic validation of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene derivatives
An In-Depth Guide to the X-ray Crystallographic Validation of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene Derivatives: A Comparative Analysis
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, particularly in fragment-based and structure-based drug design, the precise, atom-level understanding of a molecule's three-dimensional architecture is not merely an academic exercise—it is a cornerstone of success. The journey from a hit compound to a clinical candidate is paved with iterative cycles of synthesis and biological testing, all guided by the molecule's structure-activity relationship (SAR). An error in the initial structural assignment of a lead compound, such as the incorrect placement of a substituent on an aromatic ring, can have profound and costly consequences, invalidating years of subsequent research and development efforts.
This guide focuses on the robust validation of a specific class of compounds: derivatives of this compound. These molecules, featuring a trifunctionalized phenyl ring, present a common challenge in medicinal chemistry where positional isomerism can be difficult to confirm by routine analytical methods alone. While techniques like NMR spectroscopy and mass spectrometry are indispensable for initial characterization, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining molecular structure.
Here, we provide a comprehensive comparison of X-ray crystallography with other analytical techniques, supported by experimental insights and protocols. We will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our discussion in authoritative sources from the scientific community. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the absolute integrity of their chemical matter.
The Analytical Challenge: Differentiating Positional Isomers
The synthesis of substituted aromatic rings often yields mixtures of isomers. For a 1,3,5-trisubstituted benzene ring like our target scaffold, conventional techniques can sometimes fall short of providing definitive proof of substitution patterning.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful, 1D and 2D NMR experiments may yield ambiguous results for highly substituted or symmetric systems. For instance, the coupling patterns in ¹H NMR might be complex or overlapping, and while ¹⁹F and ¹³C NMR provide additional data points, definitive assignment between, for example, a 1,3,5- and a 1,2,4-substitution pattern can sometimes be inconclusive without extensive, multi-dimensional experiments and comparison to computationally predicted spectra.
-
Mass Spectrometry (MS): MS provides highly accurate mass-to-charge ratio information, confirming the elemental composition of a molecule. However, it cannot differentiate between isomers, as they possess the same mass.
-
Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about functional groups and conjugated systems, respectively. While useful for confirming the presence of certain bonds or chromophores, they lack the resolving power to distinguish between most positional isomers.
It is in this context of potential ambiguity that X-ray crystallography demonstrates its unparalleled value. By directly imaging the electron density of a molecule within a crystal lattice, it provides a definitive and unambiguous map of atomic connectivity and spatial arrangement.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
To illustrate the strengths and weaknesses of each method, the following table summarizes a comparative analysis for the structural validation of a hypothetical derivative, 2-(1-bromo-3-fluoro-5-(methylsulfanyl)phenyl)acetic acid.
| Analytical Technique | Information Provided | Strengths | Limitations | Confidence in Isomer Assignment |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. Provides solid-state conformational data. | Requires a single, high-quality crystal. Can be time-consuming. | Absolute |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Chemical environment of NMR-active nuclei, connectivity through scalar coupling (J-coupling). | Excellent for solution-state structure and dynamics. Non-destructive. High throughput. | Can be ambiguous for complex or symmetric molecules. Isomer differentiation may require extensive 2D experiments (COSY, HSQC, HMBC, NOESY). | High (but not absolute) |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, confirming elemental formula. | Extremely sensitive and accurate for molecular formula determination. | Cannot distinguish between isomers. Provides no connectivity or stereochemical information. | None |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond types. | Fast, simple, and non-destructive. Good for initial functional group analysis. | Provides limited information on the overall molecular skeleton. Not suitable for isomer differentiation. | Low |
Experimental Workflow: From Powder to Publication-Ready Structure
The process of obtaining a crystal structure is a multi-step workflow that demands careful execution and validation at each stage. The following diagram and protocol outline a robust methodology.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol 1: Crystallization of this compound Derivatives
Causality: The success of X-ray crystallography is entirely dependent on obtaining a well-ordered, single crystal. The choice of solvent system is critical; the ideal solvent is one in which the compound has moderate solubility, allowing for slow precipitation as the solvent evaporates or as an anti-solvent is introduced.
-
Material Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Purify by column chromatography or recrystallization if necessary.
-
Solvent Screening: In a series of small vials, dissolve 1-2 mg of the compound in 0.2-0.5 mL of various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Slow Evaporation: Cover the vials with a cap that has been pierced with a needle to allow for slow solvent evaporation. Leave undisturbed in a vibration-free environment for several days to weeks.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve 1-2 mg of the compound in a good solvent. Place a 1-2 µL drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is poorly soluble).
-
Sitting Drop: Similar to hanging drop, but the drop is placed on a pedestal within the well.
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined morphology) have formed, carefully harvest one using a cryoloop. Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation during data collection.
-
Mounting: Mount the loop on a magnetic base and flash-cool it in a stream of liquid nitrogen (100 K).
Protocol 2: Data Collection, Solution, and Refinement
Trustworthiness: A self-validating protocol for data collection and refinement involves rigorous checks at each step. Key quality metrics, such as R-factors and goodness-of-fit, must be monitored. Authoritative standards for data quality and reporting are set by the International Union of Crystallography (IUCr).
-
Data Collection:
-
Mount the flash-cooled crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of frames to determine the unit cell and crystal quality.
-
Devise a data collection strategy to ensure high completeness and redundancy. Modern diffractometers with software like CrysAlisPro or APEX automate much of this process.
-
-
Data Reduction and Scaling:
-
Integrate the raw diffraction images to obtain intensities for each reflection.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Scale and merge the data. The output is typically a .hkl file.
-
-
Structure Solution:
-
Using software like Olex2 or SHELXT, solve the phase problem to obtain an initial electron density map. For small molecules with a heavy atom like bromine, direct methods or Patterson methods are typically successful.
-
An initial model of the molecule should be visible.
-
-
Structure Refinement:
-
Using software like SHELXL, refine the initial model against the experimental data.
-
This is an iterative process of adjusting atomic positions, assigning atom types (e.g., C, F, Br, S), and refining atomic displacement parameters (ADPs).
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions.
-
Refine anisotropically for all non-hydrogen atoms.
-
-
Validation:
-
The quality of the final model is assessed using several metrics:
-
R1: The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. A value < 0.05 is considered excellent for small molecules.
-
wR2: A weighted residual factor based on intensities. A value < 0.15 is generally acceptable.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
-
Generate a Crystallographic Information File (CIF).
-
Use the IUCr's checkCIF service to validate the data and check for any potential issues or errors.
-
Interpreting the Results: A Self-Validating System
The final output of an X-ray crystallographic experiment is a CIF file and a set of tables and images that provide a wealth of information. The trustworthiness of the structure is confirmed by the convergence of several key indicators:
-
Low R-factors and GooF: Indicates a good fit between the model and the experimental data.
-
Reasonable Bond Lengths and Angles: The determined geometric parameters should be consistent with known chemical principles. For example, a C-Br bond is expected to be around 1.90 Å.
-
Well-behaved Atomic Displacement Parameters (ADPs): These should be represented by reasonably sized and shaped ellipsoids. Irregular or very large ellipsoids can indicate disorder or an incorrect model.
-
Clean Difference Electron Density Map: The final difference map should be largely featureless, indicating that all electron density has been accounted for by the model.
Conclusion: The Indispensable Role of X-ray Crystallography
For derivatives of this compound, and indeed for any novel chemical entity in a drug discovery pipeline, relying solely on spectroscopic methods for structural assignment carries an inherent risk of ambiguity. While NMR and MS are essential for routine characterization and purity assessment, they do not provide the definitive, three-dimensional proof of structure offered by single-crystal X-ray diffraction.
The investment in obtaining a crystal structure is an investment in certainty. It provides an unambiguous blueprint of the molecule, confirming positional chemistry, stereochemistry, and solid-state conformation. This high-fidelity information is critical for building accurate SAR models, guiding rational drug design, and ensuring the foundational integrity of a research program. By following robust, self-validating protocols, researchers can be confident that the molecule they have synthesized is, unequivocally, the molecule they intended to make.
References
-
International Union of Crystallography. (n.d.). Data Curation and Archiving. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
A Comparative Guide to the Synthesis of (±)-Tramadol: From Classic Routes to Greener Alternatives
For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is as critical as its pharmacological activity. Efficiency, scalability, safety, and environmental impact are paramount considerations. This guide provides an in-depth, objective comparison of the principal synthetic methodologies for (±)-Tramadol hydrochloride, a widely used centrally acting analgesic. We will dissect the classic Grignard-based approach and benchmark it against modern alternatives, offering field-proven insights and supporting data to inform your process development decisions.
Understanding Tramadol: Structure and Stereochemistry
Tramadol, chemically named (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, possesses two stereogenic centers.[1] This results in four possible stereoisomers. The commercially available drug is the racemic mixture of the (1R, 2R) and (1S, 2S) enantiomers, commonly referred to as (±)-tramadol.[1] This racemic mixture has been shown to have a higher analgesic efficacy than either of its constituent enantiomers, owing to a synergistic and complementary mechanism of action.[1] The synthesis, therefore, primarily targets this racemic cis-isomer, while aiming to minimize the formation of the trans-diastereomers.
The Classic Synthesis: The Grignard Reaction Pathway
The original synthesis of Tramadol, first disclosed in the 1960s, remains a foundational method in many laboratories.[2][3] It is a two-step process that exemplifies classic carbon-carbon bond formation.
Mechanism and Rationale
The synthesis begins with a Mannich reaction, a cornerstone of aminomethylation in organic chemistry. Cyclohexanone is reacted with formaldehyde and dimethylamine (often in the form of its hydrochloride salt) to form the key intermediate, 2-[(dimethylamino)methyl]cyclohexanone, also known as the "Mannich base".[4][5] This step efficiently installs the dimethylaminomethyl group at the α-position to the carbonyl.
The second, and crucial, step is the Grignard reaction. The Mannich base is treated with a Grignard reagent, 3-methoxyphenylmagnesium bromide, typically prepared from 3-bromoanisole and magnesium metal.[2][4] This organometallic reagent acts as a nucleophilic source of the 3-methoxyphenyl group, attacking the electrophilic carbonyl carbon of the cyclohexanone intermediate. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, Tramadol.
Workflow and Limitations
The classic Grignard pathway, while effective, presents several challenges, particularly in a large-scale industrial setting:
-
Solvent Hazards : The Grignard reaction is traditionally performed in anhydrous ethers, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).[6] These solvents are highly flammable, have low boiling points, and can form explosive peroxides, posing significant safety risks.[6]
-
Isomer Control : The Grignard addition is not perfectly stereoselective, yielding a mixture of the desired cis-isomer and the undesired trans-isomer.[7] The separation of these diastereomers often requires multiple crystallization steps, reducing the overall yield.[2][3]
-
Workup and Environmental Concerns : The aqueous workup of large-scale Grignard reactions can be problematic, and the use of solvents like toluene for extraction adds to the environmental burden and complicates solvent recovery.[6][8]
Experimental Protocol: Classic Grignard Synthesis of Tramadol
Part A: Synthesis of 2-[(dimethylamino)methyl]cyclohexanone hydrochloride (Mannich Base)
-
To a reaction vessel, add cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde.
-
Add a catalytic amount of hydrochloric acid or use a solvent like glacial acetic acid.[9]
-
Reflux the mixture for approximately 3-4 hours.[9]
-
Cool the reaction mixture and remove the solvent/excess cyclohexanone under reduced pressure.
-
The resulting residue is purified by crystallization from a suitable solvent like acetone to yield the Mannich base hydrochloride as a solid.[9]
Part B: Synthesis of (±)-Tramadol via Grignard Reaction
-
In a separate, flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare the Grignard reagent by slowly adding a solution of 3-bromoanisole in anhydrous THF to magnesium turnings.[10] Initiate the reaction with a small crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, cool the solution to 0°C.
-
Prepare a solution of the Mannich base (liberated from its hydrochloride salt by treatment with a base like NaOH) in anhydrous THF.[7]
-
Slowly add the Mannich base solution to the Grignard reagent at 0°C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a solvent such as toluene or ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily mixture of cis and trans isomers.[10]
-
Dissolve the crude oil in a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding gaseous HCl or a solution of HCl in alcohol.[10]
-
The desired (±)-cis-Tramadol hydrochloride is selectively crystallized, potentially requiring multiple recrystallization steps to achieve high purity.[2][3]
Benchmarking Alternative Synthetic Methods
To overcome the limitations of the classic route, several alternative methods have been developed, focusing on improving safety, yield, stereoselectivity, and environmental sustainability.
The Organolithium Approach
An alternative to the Grignard reagent is the use of an organolithium species, specifically 3-methoxyphenyllithium.[4][9] This reagent is typically prepared in situ by reacting 3-bromoanisole with n-butyllithium (n-BuLi) at low temperatures (-78°C).
-
Causality of Choice : Organolithium reagents are generally more reactive than their Grignard counterparts. This can lead to faster reaction times. However, their higher reactivity also makes them less selective and requires stricter control of reaction conditions (e.g., very low temperatures) to avoid side reactions. The choice between Grignard and organolithium often comes down to a trade-off between reaction rate and control. In some reported procedures, the yields are comparable to the Grignard method.[9]
Green Chemistry Innovation: The 2-MeTHF Solvent System
A significant advancement has been the replacement of traditional ethereal solvents with 2-methyltetrahydrofuran (2-MeTHF).[8][11] Derived from renewable resources like corn cobs, 2-MeTHF offers a superior safety and environmental profile.
-
Expertise & Trustworthiness : 2-MeTHF has a higher boiling point (80°C) and a narrower explosive range than THF, making it safer for scaled-up reactions.[6] Crucially, it is less miscible with water, which greatly simplifies the aqueous workup and product extraction phases, often eliminating the need for additional extraction solvents like toluene.[6][8] This leads to a greener process with reduced solvent consumption and easier recycling.[8][11] Studies have demonstrated that using 2-MeTHF as the sole solvent for both the Grignard reaction and the preceding Mannich base extraction can lead to higher reaction yields and a more energy-efficient process.[8]
Process Intensification: Continuous-Flow Synthesis
Moving from traditional batch processing to continuous-flow manufacturing represents a paradigm shift in API synthesis. A multi-stage continuous-flow platform for Tramadol synthesis has been developed, integrating the Mannich and Grignard reactions with in-line purification.[12]
-
Authoritative Grounding : This method offers superior control over reaction parameters (temperature, pressure, stoichiometry) due to the high surface-area-to-volume ratio in microreactors. This enhanced control is particularly beneficial for managing the highly exothermic Grignard reaction.[8] The result is a significant increase in safety and reproducibility. Process metrics such as space-time yield are dramatically improved, and a production rate of 13.7 g/h has been reported, showcasing the potential for rapid, on-demand manufacturing.[12]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes, based on data reported in patents and scientific literature.
| Metric | Classic Grignard (THF) | Organolithium (THF) | "Green" Grignard (2-MeTHF) | Continuous-Flow |
| Overall Yield | ~60-75%[2][9] | ~78%[9] | >80%[6][11] | High throughput (13.7 g/h)[12] |
| Key Reagent | 3-MeOPh-MgBr | 3-MeOPh-Li | 3-MeOPh-MgBr | 3-MeOPh-MgBr |
| Primary Solvent | THF, Diethyl Ether[6] | THF[9] | 2-MeTHF[8] | THF (in reported setup)[12] |
| Safety Concerns | High: Flammable, peroxide-forming solvents[6] | High: Pyrophoric n-BuLi, low temps[9] | Medium: Reduced solvent hazard[8] | Low: Excellent thermal control[12] |
| Environmental Impact | High: Solvent recovery issues, use of toluene[6] | High: Similar to classic route | Low: Renewable solvent, simplified workup[8] | Medium: Dependent on solvent choice, but reduced waste streams |
| Scalability | Challenging due to exotherms and safety[8] | Challenging | Good | Excellent |
Visualizing the Synthetic Workflows
The diagrams below illustrate the logical flow of the primary synthetic routes discussed.
Caption: Workflow for Grignard-based Tramadol Synthesis.
Caption: Comparison of Synthetic Approaches to Tramadol.
Conclusion and Future Outlook
While the classic Grignard synthesis of Tramadol is a robust and well-established method, it is beset by safety and environmental drawbacks. Modern alternatives offer compelling advantages for drug development professionals. The use of greener solvents like 2-MeTHF provides an immediate and impactful improvement, enhancing safety and reducing the environmental footprint without fundamentally altering the core chemistry.[8] For large-scale manufacturing, continuous-flow synthesis represents the future, offering unparalleled control, safety, and efficiency.[12] The choice of synthetic route will ultimately depend on the specific context—balancing scale, cost, available equipment, and regulatory considerations. However, a clear trend towards safer and more sustainable methodologies is reshaping the landscape of pharmaceutical manufacturing.
References
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Quick Company. (n.d.). An Improved Process For The Preparation Of Tramadol. Retrieved from [Link]
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Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-328. Retrieved from [Link]
- Duoduo Pharma. (2008). Method for synthesizing tramadol hydrochloride. CN101265201A. Google Patents.
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Sonavane, S., et al. (2017). Comparative performance evaluation & systematic screening of 2-MeTHF as green solvent for cost effective, improved industrial manufacturing of Tramadol hydrochloride. International Journal of Development Research, 7(10), 15949-15953. Retrieved from [Link]
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Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
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Slideshare. (n.d.). Comparitive Study of Tramadol Synthsis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tramadol and analogues. Request PDF. Retrieved from [Link]
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Quick Company. (n.d.). A Commercially Viable Process For The Preparation Of Tramadol. Retrieved from [Link]
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Edmerls. (2021, March 31). Synthesis and applications of Tramadol. YouTube. Retrieved from [Link]
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Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. SciELO México. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of tramadol hydrochloride. Retrieved from [Link]
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New Drug Approvals. (2015, October 29). TRAMADOL. Retrieved from [Link]
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Vapourtec. (2020, April 16). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Retrieved from [Link]
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-
Institute of Organic Chemistry, Novosibirsk. (n.d.). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Tramadol and Analogous. Retrieved from [Link]
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A Comparative Guide to the Electronic Properties of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene: A DFT Perspective
This guide provides an in-depth analysis of the electronic properties of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. For researchers and professionals in drug development, understanding the electronic landscape of such molecules is paramount for predicting their reactivity, intermolecular interactions, and metabolic stability. Here, we employ Density Functional Theory (DFT), a powerful computational tool, to elucidate these properties and present a comparative study against structurally related analogues to provide context and deeper insight.
The Rationale: Why Computational Analysis Matters
This compound incorporates three key functional groups onto a benzene core: a bromine atom, a fluorine atom, and a methylsulfanyl (thioether) group. This combination of electron-withdrawing halogens and a sulfur-containing moiety creates a unique electronic profile. Halogen bonds, for instance, are increasingly recognized for their role in protein-ligand binding, and their strength is modulated by the electronic environment.[1][2] Similarly, the oxidation state and electronic character of organosulfur compounds are critical to their biological activity and reactivity.[3]
Predicting these characteristics in silico through DFT allows for the rapid and cost-effective screening of molecular candidates, prioritization of synthetic targets, and a foundational understanding of structure-activity relationships before committing to extensive laboratory work. This guide explains the causality behind our computational choices and provides a self-validating framework for interpreting the results.
Methodological Framework: The "Why" Behind the "How"
The accuracy of any computational study hinges on the appropriateness of the chosen methods. Our approach is grounded in established practices for halogenated and organosulfur compounds.
The Computational Engine: Density Functional Theory (DFT)
DFT was selected as the computational method due to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules. It allows for the reliable calculation of electronic properties like molecular orbitals and electrostatic potentials, which are critical for our analysis.
Functional and Basis Set Selection
-
Functional: B3LYP-D3(BJ) : We chose the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, one of the most widely used and validated functionals for organic chemistry.[4][5][6] To accurately account for non-covalent interactions, such as those potentially involving the sulfur and halogen atoms, Grimme’s D3 dispersion correction with Becke-Johnson damping (D3BJ) was incorporated. This is crucial for capturing subtle but important intramolecular and intermolecular forces.[7][8]
-
Basis Set: 6-311++G(d,p) : A robust basis set is essential for an accurate description of electron distribution. The 6-311++G(d,p) basis set was employed. The 6-311G part provides a flexible description of core and valence electrons. The addition of diffuse functions (++) is critical for accurately modeling lone pairs (on sulfur, fluorine, and bromine) and potential anionic character, while polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for accurate bonding and interaction energies.[4][5][6]
All calculations were performed using the Gaussian 16 software package, a standard in the field of computational chemistry.
Computational Workflow
The overall process follows a logical progression from structural optimization to the calculation of specific electronic properties. This ensures that all properties are derived from a stable, low-energy conformation of the molecule.
Caption: Computational workflow for DFT analysis.
Results and Discussion: Unveiling the Electronic Landscape
Following the geometry optimization, we analyzed several key electronic descriptors for this compound.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[5]
-
HOMO : The HOMO is primarily localized on the sulfur atom and the π-system of the aromatic ring. This indicates that initial electrophilic attack or oxidation is most likely to occur at the electron-rich sulfur center.
-
LUMO : The LUMO is distributed across the aromatic ring with significant contributions from the C-Br antibonding orbital. This suggests that the molecule is susceptible to nucleophilic attack, potentially leading to the displacement of the bromide ion.
-
HOMO-LUMO Gap : The calculated energy gap provides a quantitative measure of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecule's surface, providing a powerful guide to its intermolecular interaction behavior.
-
Negative Potential (Red/Yellow) : Regions of negative electrostatic potential are concentrated around the fluorine atom and, to a lesser extent, the sulfur atom, consistent with their high electronegativity and lone pairs. These are sites for favorable interactions with electrophiles or hydrogen bond donors.
-
Positive Potential (Blue) : A region of positive potential, known as a "sigma-hole," exists along the extension of the C-Br bond.[7][9] This electropositive region can engage in favorable halogen bonding with nucleophiles (e.g., carbonyl oxygens in a protein active site), a critical interaction in drug design.[1]
-
Neutral Potential (Green) : The hydrocarbon portions of the molecule (the methyl group and aromatic hydrogens) are relatively neutral.
Mulliken Atomic Charges
Mulliken population analysis provides a quantitative, albeit approximate, measure of the partial atomic charges, confirming the qualitative picture from the MEP. The analysis reveals significant negative charges on the F and S atoms and a positive charge on the carbon atom attached to the bromine, further supporting the assignments of reactive sites.
Comparative Analysis: Context is Key
To better understand the electronic contributions of the different functional groups, we compared the target molecule with three structurally related alternatives.
-
Thioanisole : The parent sulfide without halogenation.
-
1-Bromo-3-fluorobenzene : The aromatic core without the methylsulfanyl group.[10][11]
-
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene : The oxidized sulfone analogue, where the sulfide (-SCH₃) is replaced by a sulfonyl group (-SO₂CH₃).[12]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Thioanisole | -5.78 | -0.15 | 5.63 |
| 1-Bromo-3-fluorobenzene | -6.51 | -0.79 | 5.72 |
| This compound | -6.12 | -0.88 | 5.24 |
| 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene | -7.25 | -1.95 | 5.30 |
Note : These values are representative results from DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory and serve for comparative purposes.
Analysis of Trends:
-
Effect of Halogenation : Comparing Thioanisole to our target molecule, the addition of Br and F atoms significantly lowers the energy of both the HOMO and LUMO. This is expected due to the strong electron-withdrawing inductive effect of halogens, which stabilizes the entire electronic system.
-
Effect of the -SCH₃ Group : Comparing 1-Bromo-3-fluorobenzene to the target molecule, the introduction of the methylsulfanyl group raises the HOMO energy considerably. This is because the sulfur lone pairs are electron-donating through resonance, making the molecule easier to oxidize. This also results in a narrowing of the HOMO-LUMO gap, suggesting an increase in overall reactivity.
-
Effect of Sulfur Oxidation : The most dramatic effect is seen when comparing the sulfide (-SCH₃) with the sulfone (-SO₂CH₃). The highly electron-withdrawing sulfonyl group in 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene drastically lowers the energy of both the HOMO and LUMO, making the molecule much less susceptible to oxidation (lower HOMO) but potentially more susceptible to nucleophilic attack (lower LUMO). This demonstrates the profound impact of the sulfur oxidation state on the molecule's electronic properties, a finding consistent with experimental observations on the acidity of organosulfur compounds.[3]
Conclusion for the Researcher
This DFT study provides a detailed and validated portrait of the electronic properties of this compound. Our key findings are:
-
The molecule's reactivity is dictated by an electron-rich HOMO localized on the sulfur and aromatic ring and an electron-deficient LUMO with significant C-Br antibonding character.
-
The MEP map clearly identifies a negative potential region around the fluorine and sulfur atoms and a positive sigma-hole on the bromine atom, highlighting its potential for engaging in diverse non-covalent interactions, including halogen bonding.
-
Comparative analysis demonstrates that the electronic properties can be rationally tuned. The methylsulfanyl group increases the HOMO energy and reactivity compared to the simple dihalobenzene, while oxidation to the sulfone dramatically lowers frontier orbital energies, rendering the molecule more electron-poor.
For drug development professionals and synthetic chemists, these insights can guide the design of analogues with tailored reactivity, metabolic stability, and binding affinities. The provided computational protocol serves as a reliable template for the in-house evaluation of other novel chemical entities.
Appendix: Detailed Experimental Protocol
Protocol: DFT Calculation of Electronic Properties
Caption: Step-by-step DFT calculation protocol.
-
Molecular Structure Creation : Construct the 3D structure of this compound using a molecular editor like GaussView.
-
Initial Optimization : Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Input File Generation : Create an input file for the Gaussian software package. This file must specify the charge (0), multiplicity (1), and atomic coordinates.
-
Keyword Specification (Route Section) : The first line of the input file must define the calculation. A suitable route section is: #p Opt Freq B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3BJ Pop=Mulliken Geom=Connectivity
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
EmpiricalDispersion=GD3BJ: Includes the dispersion correction.
-
Pop=Mulliken: Requests the Mulliken population analysis.
-
-
Execution : Submit the input file to Gaussian to perform the calculation.
-
Validation : Upon completion, inspect the output log file. Confirm "Normal termination" and check that the frequency calculation yields zero imaginary frequencies.
-
Data Extraction :
-
FMO Energies : Extract the energies of the alpha and beta occupied and virtual orbitals from the log file. The highest energy occupied orbital is the HOMO.
-
Mulliken Charges : Find the Mulliken population analysis summary in the log file.
-
MEP Visualization : Use the generated checkpoint file (.chk) with a visualization program to create and render the molecular electrostatic potential surface.
-
References
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Gresh, N., El Hage, K., et al. (2015). Quantum-Chemistry Based Design of Halobenzene Derivatives With Augmented Affinities for the HIV-1 Viral G4/C16 Base-Pair. Frontiers in Pharmacology. Available at: [Link]
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Vila, J. A., & Scheraga, H. A. (2018). Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. Physical Chemistry Chemical Physics. Available at: [Link]
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Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society. Available at: [Link]
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Gresh, N., et al. (2015). Addressing the Issues of Non-isotropy and Non-additivity in the Development of Quantum Chemistry-Grounded Polarizable Molecular Mechanics. ResearchGate. Available at: [Link]
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El Hage, K., et al. (2014). Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV-1 Integrase Recognition Site. Analyses of the Interaction Energies by Parallel Quantum Chemical and Polarizable Molecular Mechanics. Journal of Physical Chemistry B. Available at: [Link]
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Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. The Distant Reader. Available at: [Link]
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Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. ResearchGate. Available at: [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]
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Jamieson, C. S., et al. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of Computational Chemistry. Available at: [Link]
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ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Available at: [Link]
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Al-Omair, M. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports. Available at: [Link]
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Mary, Y. S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. Available at: [Link]
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Arjunan, V., et al. (2015). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. ResearchGate. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene (CAS No. 453566-03-5). As a compound featuring a halogenated aromatic ring and a methylsulfanyl group, its disposal requires careful consideration of its potential reactivity and environmental impact. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal procedures are not only compliant with regulations but also grounded in sound scientific principles.
Hazard Assessment and Chemical Profile
-
Halogenated Aromatic Core: The presence of bromine and fluorine on the benzene ring classifies this compound as a halogenated organic waste.[1][2] Such compounds are often toxic and persistent in the environment.[3] Combustion of halogenated compounds can produce hazardous byproducts like hydrogen halides.[4]
-
Organosulfur Moiety: The methylsulfanyl group (-SCH3) places this chemical in the category of organosulfur compounds. While not all organosulfur compounds are highly toxic, they can release toxic sulfur oxides upon combustion. It is generally advised not to incinerate organosulfur compounds in open systems.[5]
Based on these structural features, this compound must be treated as a hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited.[1][6]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling the waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact with the organic compound.[1] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from potential splashes.[1] |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing.[1] |
All handling of this compound, including waste collection, should be conducted within a certified chemical fume hood to prevent inhalation of any volatile components.[1]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound falls into a specific waste category that must not be mixed with other waste streams.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container.[1][2] These containers are typically made of a material compatible with organic solvents. Do not use metal cans, as halogenated solvents can degrade and produce acidic byproducts that corrode metal.[7]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
Waste Addition: Carefully transfer the waste into the designated container, using a funnel to prevent spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[7]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Waste Segregation Workflow for this compound.
Regulatory Compliance: The "Cradle-to-Grave" Mandate
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] This act establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final disposal.[9]
As a generator of hazardous waste, your laboratory must:
-
Obtain an EPA Identification Number: This is required for small and large quantity generators to transport and dispose of hazardous waste.[10]
-
Utilize a Licensed Waste Hauler: The collected hazardous waste must be transported by a licensed hazardous waste management company that also has an EPA identification number.[10]
-
Maintain Records: All records related to hazardous waste generation, transport, and disposal must be maintained for at least three years.[10]
While specific waste codes for this compound are not explicitly listed, its properties as a halogenated organic compound would likely place it under the "F-listed" wastes from non-specific sources if it were a spent solvent.[11][12]
Final Disposal Pathway
The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal facility. The most common and appropriate method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[2][5] These facilities are equipped with advanced pollution control systems to scrub acidic gases (such as HBr and HF) and other hazardous byproducts that may form during combustion.
The following diagram outlines the complete disposal lifecycle for this compound:
Caption: Cradle-to-Grave Disposal Lifecycle.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[6]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe and responsible disposal of this compound, protecting both yourself and the environment.
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Comprehensive Safety and Handling Guide for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Hazard Analysis and Risk Assessment
Based on the analysis of analogous compounds such as 1-bromo-4-fluorobenzene, 1-bromo-3,5-difluorobenzene, and bromobenzene, 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene should be handled as a substance with the following potential hazards until proven otherwise:
-
Skin Irritation : Many substituted bromobenzenes are known to cause skin irritation.[2][3][4][5][6]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause significant irritation.[2][4][5][6]
-
Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to respiratory discomfort.[2][4][6]
-
Flammability : Similar aromatic bromine compounds are flammable liquids.[3][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source.[7][8]
-
Harmful if Swallowed : Oral ingestion may be harmful.[9]
A thorough risk assessment should be conducted before any new procedure involving this chemical is initiated.
Personal Protective Equipment (PPE): The Last Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The minimum required PPE is outlined below.[10][11]
| Protection Type | Specific PPE Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[11][12][13] | Safety glasses alone do not provide adequate protection against chemical splashes.[10] A face shield must be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[11][13] All eye and face protection must meet ANSI Z87.1 standards.[13] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[10][11] | The lab coat should be fully buttoned.[10] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11][14] | Disposable nitrile gloves provide protection against incidental contact.[11] For prolonged contact or immersion, heavier-duty gloves should be used. Always inspect gloves for tears or punctures before use and remove them immediately if contaminated, followed by hand washing.[11] |
| Respiratory Protection | Use in a certified chemical fume hood. | All work with this substance should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[13] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be required.[8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle.
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage Location : Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][8][15] Keep the container tightly closed.[2][3][5]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8][15] Use spark-proof tools and explosion-proof equipment.[7][8]
-
Incompatibilities : Store separately from strong oxidizing agents.[7][8][15]
-
Preparation : Before starting work, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Also, confirm the location of the nearest safety shower and eyewash station.[4][8]
-
Aliquotting : When transferring the chemical, use only non-sparking tools.[6] Ground and bond containers during transfer to prevent static discharge.[5][7]
-
Heating : If heating is required, use a heating mantle or oil bath with a temperature controller. Do not use an open flame.
-
Post-Handling : After use, wash hands and any exposed skin thoroughly.[2][4][7][15] Contaminated work clothing should be laundered separately before reuse.
In the event of a spill, immediate and appropriate action is crucial.
Caption: Workflow for managing a chemical spill.
-
Waste Collection : All waste containing this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method : Dispose of the chemical waste through an approved waste disposal plant.[2][4][15] Do not dispose of it down the drain. Incineration at an approved facility is a potential disposal method.
First Aid Measures
Immediate action is critical in case of exposure.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2][4][15] Seek medical attention if irritation persists.
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4][7][15] Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1-Bromo-3-fluoro-5-methylsulfanylbenzene - Safety Data Sheet - ChemicalBook. (2025).
- 1-BROMO-4-FLUOROBENZENE - Sdfine.
- 1-Bromo-3,5-difluorobenzene Safety Data Sheet. (2025).
- 1-Bromo-3-fluoro-4-iodobenzene Safety Data Sheet. (2025).
- Personal Protective Equipment | US EPA. (2025).
- Bromobenzene Safety Data Sheet. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- 5-Bromo-m-xylene Safety Data Sheet. (2025).
- Personal Protective Equipment. (2021).
- Bromobenzene safety hazards - Sigma-Aldrich. (n.d.).
- 1-Bromo-3-chloro-5-fluorobenzene Safety Data Sheet. (2025).
- 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem. (n.d.).
- Bromobenzene Safety Data Sheet. (2011).
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- 4-Bromobenzotrifluoride Safety Data Sheet. (2025).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Bromobenzene Safety Data Sheet. (2025).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- 1-Bromo-3-fluorobenzene Safety Data Sheet. (2017).
- 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene - MySkinRecipes. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

